Hg-CTP
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Organomercury Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
[4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]-2-oxopyrimidin-5-yl]mercury;N,N-diethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O14P3.C6H15N.Hg/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;1-4-7(5-2)6-3;/h2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);4-6H2,1-3H3;/t4-,6-,7-,8-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMVNPSLWQKVPG-WFIJOQBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.C1=C(C(=NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N)[Hg] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC.C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N)[Hg] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30HgN4O14P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745459 | |
| Record name | [4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]-2-oxopyrimidin-5-yl]mercury;N,N-diethylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
783.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100940-62-3 | |
| Record name | [4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]-2-oxopyrimidin-5-yl]mercury;N,N-diethylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Mercuricytidine carbonate 5'-triphosphate triethylammonium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Unveiling Hg-CTP: A Technical Guide to Mercurated Nucleotides in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of molecular biology, the term "Hg-CTP" commonly refers to 5-mercuricytidine-5'-triphosphate , a chemically modified nucleotide analog of cytidine triphosphate (CTP). While not as prevalent in modern molecular biology techniques as fluorescently or radioactively labeled nucleotides, this compound and other mercurated nucleotides have historically played a crucial role, particularly in the structural determination of nucleic acids. The introduction of a heavy mercury atom at the 5-position of the pyrimidine ring provides a powerful tool for phasing X-ray diffraction data, a critical step in elucidating the three-dimensional structure of RNA molecules. This guide provides an in-depth overview of this compound, its synthesis, its primary role in molecular biology, and the experimental protocols for its application.
Core Concepts: What is this compound?
This compound is a cytidine triphosphate molecule that has been modified by the covalent attachment of a mercury atom to the C5 position of the cytosine base. This modification results in a "heavy-atom derivative" of the natural nucleotide. The key property of this modification is the significant increase in electron density conferred by the mercury atom, which is essential for its primary application in X-ray crystallography.
Chemical Structure
The foundational structure of this compound is the CTP molecule, which consists of a cytosine base, a ribose sugar, and a triphosphate group. The mercury atom is introduced at the 5th carbon of the pyrimidine ring of cytosine.
Role in Molecular Biology: A Heavy Atom for Structural Insights
The principal role of this compound in molecular biology is to serve as a tool for solving the "phase problem" in X-ray crystallography of RNA. X-ray diffraction patterns from a crystal provide information about the amplitudes of the scattered X-rays, but not their phases. Determining these phases is essential for reconstructing the electron density map and, consequently, the three-dimensional structure of the molecule.
The incorporation of heavy atoms like mercury into the RNA molecule creates significant and predictable changes in the diffraction pattern. By comparing the diffraction data from a native RNA crystal with that of an RNA crystal containing mercury (a heavy-atom derivative), researchers can determine the positions of the heavy atoms within the crystal lattice. This information is then used to calculate the initial phases of the X-ray diffraction data, a method known as isomorphous replacement .
Polynucleotides containing covalently bound mercury atoms have been shown to be suitable for a range of molecular biology applications. These mercurated polymers can act as effective templates for nucleic acid polymerases, are susceptible to degradation by standard nucleases, and exhibit denaturation and reannealing properties similar to their non-mercurated counterparts[1].
Data Presentation: Properties of Mercurated Polynucleotides
| Property | Observation | Reference |
| Template Function | Mercurated polymers function efficiently as templates for nucleic acid polymerases. | [1] |
| Nuclease Susceptibility | Fully susceptible to degradation by standard nucleases. | [1] |
| Hybridization | Denaturation and reannealing properties resemble non-mercurated polymers. | [1] |
| Thermal Stability (Tm) | The Tm of DNA duplexes is lowered by extensive mercuration, while the Tm of DNA-RNA hybrids and RNA duplexes is either unaffected or elevated. | [1] |
| Buoyant Density | Greatly increases the buoyant density of both DNA and RNA. | [1] |
Experimental Protocols
Synthesis of 5-Mercuricytidine-5'-Triphosphate (this compound)
The synthesis of mercurated nucleotides can be achieved through chemical or enzymatic methods[1]. A common chemical synthesis approach involves the direct mercuration of the nucleotide.
Protocol: Chemical Synthesis of 5-Mercuri-CTP (Adapted from Dale et al., 1975)
-
Reaction Setup: Dissolve CTP in a suitable buffer, such as sodium acetate.
-
Mercuration: Add a solution of mercuric acetate to the CTP solution. The reaction is typically carried out at an elevated temperature (e.g., 50°C) for several hours.
-
Purification: The mercurated CTP can be purified from the reaction mixture using techniques such as ion-exchange chromatography.
-
Characterization: The final product should be characterized by UV-Vis spectroscopy and other analytical methods to confirm the incorporation of mercury and determine the concentration.
In Vitro Transcription with this compound for RNA Labeling
To generate RNA molecules containing mercury for structural studies, this compound is incorporated during in vitro transcription using a DNA template and an RNA polymerase (e.g., T7, T3, or SP6 RNA polymerase).
Protocol: Incorporation of this compound into RNA via In Vitro Transcription
-
Transcription Reaction Setup: Assemble a standard in vitro transcription reaction containing:
-
Linearized DNA template with the appropriate promoter sequence.
-
RNA Polymerase (e.g., T7 RNA Polymerase).
-
Transcription buffer.
-
Ribonucleotides (ATP, GTP, UTP).
-
A mixture of CTP and this compound. The ratio of this compound to CTP can be varied to control the level of mercury incorporation.
-
-
Incubation: Incubate the reaction at the optimal temperature for the RNA polymerase (typically 37°C) for 2-4 hours.
-
Purification of Mercurated RNA: The resulting mercurated RNA can be purified using standard methods such as denaturing polyacrylamide gel electrophoresis (PAGE), followed by elution and ethanol precipitation.
-
Affinity Purification (Optional): Mercurated polynucleotides can be selectively retained on columns containing sulfhydryl-agarose, providing an efficient method for isolating the labeled RNA[1]. Elution is typically achieved with a buffer containing a reducing agent like mercaptoethanol.
X-ray Crystallography and Phasing
Protocol: Workflow for RNA Structure Determination using this compound
-
Crystallization: Set up crystallization screens for both the native (unmodified) RNA and the mercurated RNA. The goal is to obtain well-diffracting crystals of both.
-
Data Collection: Collect X-ray diffraction data from both the native and mercurated RNA crystals at a synchrotron source.
-
Heavy Atom Position Determination: Analyze the differences in the diffraction patterns between the native and derivative datasets to locate the positions of the mercury atoms in the crystal lattice. This is often done using Patterson maps or direct methods.
-
Phase Calculation: Use the determined heavy atom positions to calculate initial experimental phases for the diffraction data.
-
Electron Density Map Calculation and Model Building: Use the calculated phases to generate an initial electron density map of the RNA molecule. An atomic model of the RNA is then built into this map and refined.
Mandatory Visualization
Caption: Workflow for RNA structure determination using this compound.
Conclusion
While the use of mercurated nucleotides such as this compound has been largely superseded by newer techniques like anomalous scattering from selenomethionine-labeled proteins in RNA-protein complexes or direct methods for phasing, they remain a historically significant and conceptually important tool in the field of structural biology. Understanding the principles behind heavy-atom derivatization with molecules like this compound provides valuable insight into the fundamental challenges and solutions associated with determining the three-dimensional structures of complex biological macromolecules. For certain challenging RNA structures, the use of heavy-atom derivatives may still offer a viable path to structure solution.
References
An In-depth Technical Guide on the Properties of Mercurated Cytidine Triphosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties of mercurated cytidine triphosphate (5-Hg-CTP), a synthetic analog of the natural nucleotide cytidine triphosphate (CTP). This document details its synthesis, physicochemical characteristics, and applications in molecular biology, with a focus on its use as a tool for studying nucleic acid synthesis and processing.
Introduction
Mercurated cytidine triphosphate is a modified nucleotide where a mercury atom is covalently attached to the C5 position of the cytosine base. This modification introduces a heavy atom, which allows for the specific detection and isolation of newly synthesized RNA. 5-Hg-CTP serves as a substrate for RNA polymerases, enabling the enzymatic incorporation of a mercurated nucleotide into a growing RNA chain. This unique property has made it a valuable tool in the study of transcription and post-transcriptional modifications.
Physicochemical Properties
The introduction of a mercury atom alters the physical and chemical properties of the CTP molecule. A summary of the available quantitative data is presented below.
Table 1: Physicochemical Properties of Mercurated Cytidine Triphosphate and Unmodified Cytidine Triphosphate
| Property | 5-Mercuricytidine Triphosphate | Cytidine Triphosphate (for comparison) |
| Synonyms | 5-Hg-CTP | CTP |
| Molecular Formula | C9H15HgN3O14P3 | C9H16N3O14P3 |
| Molecular Weight | 1148.52 g/mol (carbonate, triethylammonium salt form) | 483.156 g/mol |
| CAS Number | 100940-62-3 | 65-47-4 |
| UV Absorption Maximum (λmax) | Data not readily available in searched resources | 271 nm (at pH 7.0) |
| Molar Extinction Coefficient (ε) | Data not readily available in searched resources | 9.0 x 10³ M⁻¹cm⁻¹ (at 271 nm, pH 7.0) |
Chemical Stability:
5-mercuripyrimidine nucleotides exhibit instability in the presence of thiols. They undergo a quantitative conversion to 5-thiomercuri derivatives, which are themselves unstable and decompose. This decomposition ultimately yields the unmodified nucleotide. This reactivity is a critical consideration in experimental design, particularly in the presence of thiol-containing reagents like dithiothreitol (DTT), which is common in enzymatic assays.
Synthesis and Experimental Protocols
Synthesis of 5-Mercuricytidine Triphosphate
The direct covalent mercuration of nucleotides is the standard method for synthesizing 5-Hg-CTP. The detailed protocol for this synthesis is described in the work of Dale et al. (1975). The general principle of this method is outlined below.
Experimental Workflow for the Synthesis of 5-Hg-CTP
Caption: General workflow for the synthesis of 5-Hg-CTP.
Methodology based on Dale et al. (1975):
-
Reaction Setup: Cytidine triphosphate is dissolved in a buffered solution, and mercuric acetate is added as the mercurating agent.
-
Incubation: The reaction mixture is incubated at an elevated temperature (e.g., 50°C) for a defined period, typically several hours, to facilitate the electrophilic substitution of mercury at the C5 position of the cytosine ring.
-
Quenching: The reaction is stopped by the addition of a small amount of a thiol-containing compound to consume any unreacted mercuric ions.
-
Purification: The resulting 5-Hg-CTP is purified from the reaction mixture using techniques such as ion-exchange chromatography to separate it from unreacted CTP and other byproducts.
In Vitro Transcription using 5-Hg-CTP
5-Hg-CTP can be used as a substrate for RNA polymerase to generate mercurated RNA transcripts. These transcripts can then be isolated based on the affinity of the mercury atom for sulfhydryl groups.
Experimental Workflow for In Vitro Transcription and Isolation of Mercurated RNA
Caption: Workflow for synthesizing and isolating mercurated RNA.
Protocol Outline:
-
Transcription Reaction: An in vitro transcription reaction is set up containing a DNA template, RNA polymerase, and a mixture of the four ribonucleoside triphosphates (ATP, GTP, UTP, and 5-Hg-CTP instead of CTP).
-
Incubation: The reaction is incubated at the optimal temperature for the specific RNA polymerase being used.
-
Purification of Mercurated RNA: The resulting RNA population, containing mercurated transcripts, is passed through an affinity column with a sulfhydryl-functionalized resin (e.g., Sulfhydryl-Sepharose). The mercury atoms on the RNA will bind to the sulfhydryl groups on the resin.
-
Elution: After washing the column to remove non-mercurated RNA, the bound mercurated RNA is eluted by adding a buffer containing a high concentration of a thiol, which competes for binding to the mercury atoms.
Biological Properties and Applications
Substrate for RNA Polymerases
5-Hg-CTP is recognized as a substrate by various RNA polymerases, including those from E. coli and mammalian cells. However, the efficiency of its incorporation is generally lower than that of the natural CTP. The presence of the bulky mercury atom can affect the enzyme's catalytic activity, leading to a reduction in the overall rate of RNA synthesis.
Effects on Transcription and RNA Processing
The incorporation of mercurated nucleotides can have several consequences for the resulting RNA transcript:
-
Premature Chain Termination: The presence of 5-Hg-CTP in the transcription reaction can lead to the synthesis of shorter RNA molecules, suggesting that the mercurated nucleotide may cause premature termination of transcription.
-
Inhibition of Post-Transcriptional Modifications: RNA synthesized with mercurated nucleotides shows reduced levels of methylation and polyadenylation. This indicates that the presence of mercury on the RNA can interfere with the enzymes responsible for these modifications.
Applications in Research
The primary application of 5-Hg-CTP is in the study of RNA synthesis and processing. By using this modified nucleotide, researchers can specifically label and isolate newly transcribed RNA molecules to:
-
Study the kinetics of transcription.
-
Analyze the processing of primary transcripts, such as splicing, capping, and polyadenylation.
-
Investigate the transport of RNA from the nucleus to the cytoplasm.
Signaling Pathways
As a synthetic nucleotide analog, 5-mercuricytidine triphosphate is not a natural component of cellular metabolism and is not known to be involved in any native signaling pathways. Its utility is confined to its role as a research tool for the study of nucleic acid biochemistry.
Conclusion
Mercurated cytidine triphosphate is a valuable tool for molecular biologists, providing a means to specifically label and isolate RNA transcripts. While its use has some limitations, such as reduced transcription efficiency and potential artifacts in RNA processing studies, its unique properties continue to make it relevant for specific research applications. Careful consideration of its chemical and biological properties is essential for the successful design and interpretation of experiments utilizing this modified nucleotide.
A Technical Guide to Mercury-Labeled Nucleotides: From Discovery to Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery, history, and core methodologies associated with mercury-labeled nucleotides. These compounds played a pivotal role in the advancement of molecular biology by providing a novel means for the separation and purification of newly synthesized nucleic acids. This document provides a detailed look into the synthesis, enzymatic incorporation, and affinity purification of these unique biomolecules, supplemented with quantitative data and procedural diagrams.
Discovery and Historical Context
The advent of mercury-labeled nucleotides in the mid-1970s can be largely attributed to the pioneering work of R. M. Dale and D. C. Ward at Yale University School of Medicine. Their research provided the scientific community with a powerful new tool for studying nucleic acid synthesis and structure. The key innovation was the covalent attachment of a mercury atom to the C-5 position of pyrimidine nucleotides (uridine and cytidine). This modification had minimal impact on the hydrogen bonding properties of the bases, allowing them to be recognized and incorporated by nucleic acid polymerases.
The true utility of this chemical tag became apparent when coupled with affinity chromatography. Mercurated polynucleotides exhibit a strong and specific affinity for sulfhydryl-containing ligands. By immobilizing such ligands on a solid support, such as agarose or sepharose beads, a highly selective method for the isolation of mercury-containing nucleic acids was established. This enabled researchers to efficiently separate newly transcribed RNA from unlabeled endogenous RNA, a significant methodological leap at the time.
Synthesis of Mercury-Labeled Nucleotides
The foundational method for the synthesis of mercury-labeled nucleotides is the direct covalent mercuration of the pyrimidine ring. The process involves the electrophilic substitution of a hydrogen atom at the C-5 position of the pyrimidine base with a mercury salt, typically mercuric acetate.
Experimental Protocol: Synthesis of 5-Mercuriuridine Triphosphate (Hg-UTP)
This protocol is based on the methods described by Dale, Martin, Livingston, and Ward in their 1975 Biochemistry publication.
Materials:
-
Uridine 5'-triphosphate (UTP)
-
Mercuric acetate [Hg(OAc)₂]
-
Methanol
-
Acetone
-
Diethyl ether
-
Sodium acetate buffer (pH 6.0)
Procedure:
-
Dissolve UTP in a sodium acetate buffer (pH 6.0).
-
Add a solution of mercuric acetate in water to the UTP solution. The molar ratio of mercuric acetate to UTP should be optimized for the desired level of mercuration.
-
Incubate the reaction mixture at an elevated temperature (e.g., 50 °C) for several hours. The progress of the reaction can be monitored by observing the spectral changes of the nucleotide.
-
After the reaction is complete, cool the mixture on ice.
-
Precipitate the mercurated UTP by adding cold acetone or ethanol.
-
Collect the precipitate by centrifugation.
-
Wash the pellet sequentially with cold acetone and diethyl ether to remove unreacted mercuric acetate and other impurities.
-
Dry the final product, 5-mercuriuridine triphosphate (Hg-UTP), under vacuum.
Characterization: The synthesized Hg-UTP can be characterized by its unique ultraviolet (UV) absorption spectrum. Upon mercuration, the absorption maximum of the nucleotide shifts to a longer wavelength.
Chemical Synthesis Workflow
Enzymatic Incorporation of Mercury-Labeled Nucleotides
A key feature of mercury-labeled nucleotides is their ability to act as substrates for various nucleic acid polymerases. Both DNA and RNA polymerases can incorporate these modified nucleotides into growing polynucleotide chains.
Experimental Protocol: In Vitro Transcription with Hg-UTP
This protocol describes the synthesis of mercurated RNA using an in vitro transcription system.
Materials:
-
DNA template (containing a promoter recognized by the RNA polymerase)
-
RNA polymerase (e.g., E. coli RNA polymerase or a phage polymerase like T7)
-
Ribonucleoside triphosphates (ATP, GTP, CTP)
-
5-Mercuriuridine triphosphate (Hg-UTP)
-
Transcription buffer (containing MgCl₂, Tris-HCl, and a reducing agent like DTT)
-
RNase inhibitor
Procedure:
-
Set up the transcription reaction by combining the DNA template, RNA polymerase, ATP, GTP, CTP, and Hg-UTP in the transcription buffer. The concentration of Hg-UTP can be varied depending on the desired level of incorporation.
-
Incubate the reaction at the optimal temperature for the polymerase (e.g., 37 °C for E. coli RNA polymerase).
-
Allow the reaction to proceed for a sufficient time to generate the desired amount of RNA.
-
Terminate the reaction by adding a chelating agent like EDTA to sequester the Mg²⁺ ions, which are essential for polymerase activity.
-
Treat the reaction mixture with DNase to digest the DNA template.
-
Purify the newly synthesized mercurated RNA using standard RNA purification methods (e.g., phenol-chloroform extraction followed by ethanol precipitation) or directly proceed to affinity chromatography.
Affinity Chromatography of Mercurated Nucleic Acids
The ability to specifically isolate mercurated nucleic acids is the cornerstone of their utility. This is achieved through affinity chromatography using a resin that has been functionalized with sulfhydryl groups.
Experimental Protocol: Purification of Mercurated RNA using Sulfhydryl-Agarose
Materials:
-
Sulfhydryl-agarose or sulfhydryl-sepharose resin
-
Binding buffer (e.g., a high salt buffer to minimize non-specific binding)
-
Washing buffer (same as binding buffer)
-
Elution buffer (binding buffer containing a high concentration of a thiol reagent, such as 2-mercaptoethanol or dithiothreitol)
-
Sample containing mercurated RNA
Procedure:
-
Pack a chromatography column with the sulfhydryl-agarose resin and equilibrate it with the binding buffer.
-
Load the sample containing the mercurated RNA onto the column.
-
Allow the sample to pass through the resin, enabling the mercurated RNA to bind to the sulfhydryl groups.
-
Wash the column extensively with the washing buffer to remove any unbound, non-mercurated nucleic acids and other contaminants.
-
Elute the bound mercurated RNA from the column by applying the elution buffer. The thiol reagent in the elution buffer will compete with the resin for binding to the mercury atoms, thus releasing the RNA.
-
Collect the fractions containing the eluted RNA.
-
The purified mercurated RNA can then be desalted and concentrated for downstream applications.
Affinity Purification Workflow
A Technical Guide to Heavy-Atom Derivatives in Crystallography
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the principles, methodologies, and applications of heavy-atom derivatives in macromolecular X-ray crystallography. This technique remains a cornerstone for solving the phase problem for novel protein structures and is an essential tool in structure-based drug design.
Introduction: The Phase Problem in X-ray Crystallography
X-ray crystallography is a powerful technique for determining the three-dimensional structures of macromolecules at atomic resolution.[1] The process involves crystallizing the molecule of interest and then irradiating the crystal with a beam of X-rays. The resulting diffraction pattern of spots contains information about the amplitudes of the scattered X-rays. However, the phase information, which is crucial for reconstructing the electron density map and thus the molecular structure, is lost during the experiment.[1] This is known as the "phase problem."
Several methods have been developed to overcome the phase problem. While molecular replacement (MR) is now the most common method, it requires a homologous structure to be known.[1][2] For novel structures without a known homolog, experimental phasing methods are necessary.[1][2] Among these, the use of heavy-atom derivatives is a classic and robust technique.[1][3]
Heavy atoms, which are elements with a high number of electrons, scatter X-rays more strongly than the lighter atoms (C, N, O, H, S) that constitute a protein.[1] By introducing heavy atoms into the crystal in an ordered manner, the diffraction pattern is altered in a measurable way, which allows for the determination of the phases.[1][4]
The Principle of Isomorphous Replacement
The most common method utilizing heavy-atom derivatives is isomorphous replacement . This technique relies on the preparation of a heavy-atom derivative crystal that is isomorphous to the native protein crystal.[4][5] Isomorphous means that the unit cell dimensions and the packing of the protein molecules in the crystal lattice are identical in both the native and the derivative crystals, with the only difference being the addition of the heavy atoms.[5][6]
By collecting diffraction data from both the native and the heavy-atom derivative crystals, the positions of the heavy atoms can be determined. This information is then used to calculate initial phase estimates for the protein structure. The process can be extended to Multiple Isomorphous Replacement (MIR), where data from several different heavy-atom derivatives are used to improve the accuracy of the phases.[4]
Another related technique is Single-wavelength Anomalous Diffraction (SAD) or Multi-wavelength Anomalous Diffraction (MAD), which exploits the anomalous scattering properties of heavy atoms at specific X-ray wavelengths.[7]
Methods for Preparing Heavy-Atom Derivatives
The successful preparation of high-quality heavy-atom derivative crystals is the most critical and often challenging step in this process. The primary methods are soaking, co-crystallization, and covalent modification, including the incorporation of selenomethionine.
Soaking
Soaking is the most widely used method for preparing heavy-atom derivatives.[2] It involves transferring a pre-grown native protein crystal into a solution containing the heavy-atom compound. The heavy atom then diffuses through the solvent channels of the crystal and binds to specific sites on the protein surface.[8]
Experimental Protocol: Crystal Soaking
-
Preparation of Heavy-Atom Solution: Prepare a stock solution of the heavy-atom compound at a high concentration (e.g., 10-100 mM) in a suitable buffer. It is crucial to use freshly prepared solutions as many heavy-atom compounds are unstable.[9]
-
Preparation of Soaking Solution: Dilute the heavy-atom stock solution into a "stabilizing solution" that is similar to the mother liquor in which the crystal was grown. The final concentration of the heavy atom in the soaking solution is typically in the range of 0.1 to 10 mM.[9]
-
Soaking: Transfer a native crystal into a drop of the soaking solution. The soaking time can vary from minutes to several days.[9] It is often beneficial to perform a time-course experiment to find the optimal soaking duration.
-
Back-Soaking (Optional): To remove non-specifically bound heavy atoms, the crystal can be briefly transferred to a heavy-atom-free stabilizing solution before cryo-protection and data collection.
-
Cryo-protection and Freezing: The soaked crystal is then transferred to a cryo-protectant solution and flash-cooled in liquid nitrogen for data collection.
Co-crystallization
In co-crystallization, the heavy-atom compound is added to the protein solution before setting up crystallization trials. This method is often employed when soaking fails, for instance, due to crystal cracking or low occupancy of the heavy atom.
Experimental Protocol: Co-crystallization
-
Complex Formation: Mix the purified protein with the heavy-atom compound in a specific molar ratio. The optimal ratio needs to be determined empirically.
-
Incubation: Incubate the protein-heavy-atom mixture for a period ranging from minutes to hours to allow for complex formation.
-
Removal of Excess Heavy Atom (Optional): Excess, unbound heavy-atom compound can be removed using a desalting column or buffer exchange.
-
Crystallization Screening: Set up crystallization trials with the protein-heavy-atom complex using standard crystallization screening kits and techniques.
Covalent Modification and Selenomethionine Incorporation
For proteins that do not readily bind heavy atoms through soaking or co-crystallization, covalent modification can be an option. This involves chemically modifying specific amino acid residues (e.g., cysteine, histidine) with heavy-atom-containing reagents.
A more common and powerful approach, especially for proteins expressed in E. coli, is the incorporation of selenomethionine (SeMet) in place of methionine.[1][7] Selenium is a heavy atom with excellent anomalous scattering properties.[1]
Experimental Protocol: Selenomethionine Incorporation
-
Expression System: Use a methionine-auxotrophic E. coli strain.
-
Growth Media: Grow the cells in a minimal medium supplemented with all amino acids except methionine.
-
Induction and SeMet Addition: Before inducing protein expression, add selenomethionine to the culture medium. The cells will incorporate SeMet into the protein in place of methionine.
-
Protein Purification and Crystallization: Purify and crystallize the SeMet-labeled protein using the same procedures as for the native protein.
Common Heavy-Atom Compounds and Their Properties
The choice of heavy-atom compound is critical for success. The ideal compound should bind to the protein at a limited number of specific sites with high occupancy, without significantly altering the protein structure or the crystal lattice.
| Heavy-Atom Compound | Formula | Typical Concentration | Likely Binding Sites |
| Mercury Compounds | |||
| Mercury(II) chloride | HgCl₂ | 0.1 - 1 mM | Cysteine |
| p-Chloromercuribenzenesulfonate (PCMBS) | C₇H₄ClHgO₃S | 0.1 - 1 mM | Cysteine |
| Ethylmercury phosphate (EMP) | C₂H₅HgO₄P | 0.1 - 1 mM | Cysteine |
| Platinum Compounds | |||
| Potassium tetrachloroplatinate(II) | K₂PtCl₄ | 1 - 10 mM | Methionine, Histidine |
| Potassium tetracyanoplatinate(II) | K₂Pt(CN)₄ | 1 - 10 mM | Methionine, Histidine |
| Gold Compounds | |||
| Potassium dicyanoaurate(I) | KAu(CN)₂ | 1 - 10 mM | Cysteine, Histidine |
| Lanthanides | |||
| Samarium(III) chloride | SmCl₃ | 1 - 10 mM | Aspartate, Glutamate |
| Gadolinium(III) chloride | GdCl₃ | 1 - 10 mM | Aspartate, Glutamate |
| Halides | |||
| Potassium iodide | KI | 0.5 - 1 M | Water-accessible pockets |
| Potassium bromide | KBr | 0.5 - 1 M | Water-accessible pockets |
Data Collection and Analysis
Once a promising heavy-atom derivative crystal is obtained, X-ray diffraction data are collected. It is essential to collect a high-quality native dataset and a corresponding dataset from the derivative crystal. For anomalous scattering-based methods like SAD or MAD, data are collected at specific X-ray wavelengths corresponding to the absorption edge of the heavy atom.
The analysis of the data involves:
-
Data Processing: Integrating the diffraction intensities and scaling the native and derivative datasets.
-
Heavy-Atom Substructure Determination: Locating the positions of the heavy atoms in the unit cell, typically using Patterson methods or direct methods.
-
Phasing: Calculating the initial protein phases based on the heavy-atom substructure.
-
Density Modification: Improving the initial electron density map by applying constraints such as solvent flattening and histogram matching.
-
Model Building and Refinement: Building the atomic model of the protein into the electron density map and refining it against the experimental data.
Visualizing Key Workflows and Concepts
To better illustrate the processes described, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for preparing and using heavy-atom derivatives.
Caption: The vector relationship in single isomorphous replacement (SIR).
Troubleshooting and Considerations
-
Non-Isomorphism: A common problem where the binding of the heavy atom perturbs the crystal lattice, leading to changes in unit cell dimensions.[9] This can often be mitigated by using shorter soaking times or lower concentrations of the heavy-atom compound.
-
Low Occupancy: The heavy atom may bind to the protein with low occupancy, resulting in a weak signal. Screening a variety of heavy-atom compounds and conditions is often necessary.
-
Crystal Degradation: Some heavy-atom compounds can damage the crystal, leading to a loss of diffraction quality.[9]
-
Safety: Many heavy-atom compounds are toxic and should be handled with appropriate safety precautions.[9]
Conclusion
The use of heavy-atom derivatives is a powerful and well-established method for solving the phase problem in X-ray crystallography. Despite the rise of other techniques, it remains an indispensable tool for determining the structures of novel proteins. A systematic approach to screening heavy-atom compounds and optimizing derivatization conditions is key to success. This guide provides the fundamental knowledge and protocols for researchers to effectively utilize this technique in their structural biology and drug discovery endeavors.
References
- 1. An overview of heavy-atom derivatization of protein crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Many ways to derivatize macromolecules and their crystals for phasing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of heavy-atom derivatization of protein crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dasher.wustl.edu [dasher.wustl.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. people.mbi.ucla.edu [people.mbi.ucla.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. journals.iucr.org [journals.iucr.org]
Hg-CTP: A Technical Guide to its Application in Nucleic Acid Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 5-mercuricytidine triphosphate (Hg-CTP), a modified nucleotide that has served as a valuable tool for investigating nucleic acid dynamics. While its use has been largely supplanted by modern techniques, understanding its principles and applications offers valuable insights into the historical and methodological foundations of molecular biology. This document outlines the core properties of this compound, its experimental applications, and the technical protocols for its use.
Core Concepts
5-Mercuricytidine triphosphate (this compound) is an analog of cytidine triphosphate where a mercury atom is covalently attached to the C5 position of the cytosine base. This modification provides a unique biochemical handle, enabling the specific isolation and analysis of newly synthesized RNA transcripts. RNA polymerases recognize and incorporate this compound, along with other mercurated nucleotides like Hg-UTP, into growing RNA chains.[1][2][3][4] The presence of the mercury atom allows for the affinity-based purification of these transcripts from a complex mixture of cellular RNA.
The primary application of this compound lies in its ability to separate newly transcribed RNA from pre-existing RNA molecules. This is achieved through thiol-specific chromatography, where the mercury atom in the incorporated nucleotides binds with high affinity to a sulfhydryl group on a solid support, such as a sepharose column.
Data Presentation
The incorporation of mercurated nucleotides can influence the efficiency and fidelity of RNA synthesis. The following tables summarize key quantitative data from studies utilizing mercurated nucleotides.
| Parameter | Control (UTP) | Hg-UTP | Percent of Control | Reference |
| RNA Synthesis in Isolated Nuclei | 100% | 30-40% | 30-40% | [1][2][3][4] |
| Methylation of RNA (in vitro) | 100% | 25% | 25% | [2][3] |
| Polyadenylation of RNA (in vitro) | 15% of total RNA | 1% of Hg-RNA | ~6.7% | [2][3] |
Table 1: Effect of Hg-UTP on RNA Synthesis and Processing
| Parameter | Value | Reference |
| Chain Elongation Rate (in vitro) | ~500 nucleotides per minute | [5] |
Table 2: In Vitro Transcription Elongation Rate with Mercurated Nucleotides
Experimental Protocols
In Vitro RNA Synthesis with this compound
This protocol describes the synthesis of mercurated RNA in isolated nuclei.
Materials:
-
Isolated cell nuclei
-
Reaction Buffer (containing Tris-HCl, MgCl₂, MnCl₂, KCl)
-
ATP, GTP, UTP
-
This compound (or Hg-UTP)
-
Radioactive label (e.g., [³H]UTP)
-
RNase inhibitors
-
Incubator at 37°C
-
RNA extraction reagents (e.g., TRIzol)
Methodology:
-
Prepare a reaction mix containing the reaction buffer, ATP, GTP, UTP, and this compound. For radiolabeling, include a tracer amount of [³H]UTP.
-
Add the isolated nuclei to the reaction mix.
-
Incubate the reaction at 37°C to allow for RNA synthesis. The incubation time can be varied to study the kinetics of transcription.
-
Terminate the reaction by adding a stop solution and placing it on ice.
-
Extract the total RNA from the reaction mixture using a standard RNA extraction protocol (e.g., guanidinium thiocyanate-phenol-chloroform extraction).[6][7]
-
Precipitate the RNA and resuspend it in a suitable buffer for further analysis.
Affinity Purification of Mercurated RNA
This protocol outlines the separation of newly synthesized, mercurated RNA from total RNA.
Materials:
-
Total RNA containing mercurated transcripts
-
Sulfhydryl-sepharose column (or other thiol-containing affinity matrix)
-
Binding Buffer (low salt)
-
Wash Buffer (low salt)
-
Elution Buffer (containing a high concentration of a thiol-containing compound, e.g., 2-mercaptoethanol)
-
Spectrophotometer for RNA quantification
Methodology:
-
Equilibrate the sulfhydryl-sepharose column with the binding buffer.
-
Dissolve the total RNA sample in the binding buffer and load it onto the column.
-
Allow the sample to pass through the column, collecting the flow-through. This fraction contains the non-mercurated, pre-existing RNA.
-
Wash the column extensively with the wash buffer to remove any non-specifically bound RNA.
-
Elute the bound, mercurated RNA by applying the elution buffer. The high concentration of the thiol reagent will compete for binding to the mercury atoms, releasing the RNA from the column.
-
Collect the eluted fractions.
-
Quantify the RNA in the flow-through and eluted fractions using a spectrophotometer.
Mandatory Visualizations
Caption: Workflow for the synthesis and purification of mercurated RNA.
Caption: Logical relationship of this compound in nucleic acid research.
Limitations and Considerations
The use of mercurated nucleotides is not without its drawbacks. The incorporation of these bulky adducts can lead to a reduction in the overall rate of RNA synthesis.[1][2][3][4] Furthermore, studies have shown that mercurated nucleotides can cause premature chain termination and interfere with post-transcriptional processing events such as methylation and polyadenylation.[2][3] It is also important to note that the stability of the thiomercuri derivatives is crucial, as demercuration can lead to the incorporation of unmodified nucleotides.[8] These factors must be taken into account when designing experiments and interpreting results. Due to these limitations and the development of more robust and less disruptive labeling methods, such as those involving biotin or fluorescently tagged nucleotides, the use of this compound in modern nucleic acid research is limited. However, the principles of its application laid the groundwork for many subsequent techniques for studying nascent RNA.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Mercurated nucleotides: assessment of a new tool to study RNA synthesis and processing in isolated nuclei - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mercurated nucleotides: assessment of a new tool to study RNA synthesis and processing in isolated nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mercurated nucleotides: assessment of a new tool to study RNA synthesis and processing in isolated nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RNA synthesis in isolated nuclei: the use of mercurated nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How is RNA isolated? | AAT Bioquest [aatbio.com]
- 7. m.youtube.com [m.youtube.com]
- 8. The reactions of mercurated pyrimidine nucleotides with thiols and with hydrogen sulfide - PMC [pmc.ncbi.nlm.nih.gov]
5'-Mercuri-Cytidine Triphosphate (5'-Hg-CTP): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Mercuri-cytidine triphosphate (5'-Hg-CTP) is a chemically modified nucleotide analog of cytidine triphosphate (CTP) where a mercury atom is attached to the C5 position of the cytosine base. This modification introduces unique chemical properties that have been leveraged in various biochemical and molecular biology applications, particularly in the study of nucleic acid synthesis and structure. This technical guide provides a comprehensive overview of the known chemical characteristics, synthesis, and applications of 5'-Hg-CTP, with a focus on its utility for researchers in life sciences.
Chemical and Physical Properties
| Property | Expected Characteristic | Notes |
| Chemical Formula | C9H15HgN3O14P3 | Based on the structure of CTP with the addition of a mercury atom. |
| Molecular Weight | ~682.7 g/mol | Approximate molecular weight. |
| Appearance | White to off-white solid | Typical for nucleotide analogs. |
| Solubility | Soluble in water and aqueous buffers | The triphosphate moiety confers high water solubility. |
| Spectroscopy (UV) | λmax ≈ 270-280 nm | The precise maximum absorption wavelength may be shifted compared to unmodified CTP due to the mercury substitution on the pyrimidine ring. |
| Reactivity | Highly reactive with sulfhydryl groups | Forms unstable thiomercuri derivatives, which is a key feature for its biochemical applications. |
| Stability | Prone to demercuration | The carbon-mercury bond can be labile, especially in the presence of reducing agents or certain thiols, leading to the formation of unmodified CTP. |
Synthesis of 5'-Hg-CTP
A general method for the synthesis of mercurated pyrimidine nucleotides was developed by Dale and colleagues. While the specific paper was not retrieved in the search, the general approach involves the direct mercuration of the pyrimidine ring of CTP.
Generalized Experimental Protocol
Disclaimer: The following is a generalized protocol based on known methods for mercurating pyrimidine nucleotides. Optimization is likely required.
-
Reaction Setup: Cytidine 5'-triphosphate (CTP) is dissolved in a buffered solution, typically at a pH around 6.0.
-
Mercuration: A solution of mercuric acetate (Hg(OAc)2) is added to the CTP solution. The reaction is allowed to proceed at room temperature with stirring.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching and Purification: Once the reaction is complete, it is quenched, and the product is purified. Purification is often achieved through column chromatography, such as on a DEAE-cellulose column, which separates the mercurated product from unreacted CTP and other reaction components.
-
Characterization: The final product should be characterized by spectroscopic methods, such as UV-Vis spectroscopy to confirm the presence of the pyrimidine ring and NMR spectroscopy to confirm the mercuration at the C5 position, if possible.
Caption: Generalized workflow for the synthesis of 5'-Hg-CTP.
Chemical Reactivity and Biochemical Applications
The most significant chemical characteristic of 5'-Hg-CTP is the reactivity of the mercury atom towards sulfhydryl groups. This property has been exploited for various biochemical applications.
Interaction with Thiols
5'-Hg-CTP readily reacts with thiol-containing compounds (R-SH), such as β-mercaptoethanol or dithiothreitol (DTT), to form a thiomercuri derivative (5'-R-S-Hg-CTP). This reaction is crucial because the thiomercuri form is often the actual substrate for enzymes like RNA polymerase. However, these thiomercuri adducts can be unstable and may undergo demercuration, regenerating unmodified CTP. This instability is an important consideration in experimental design.
Enzymatic Incorporation
5'-Hg-CTP is recognized as a substrate by RNA polymerases and can be incorporated into newly synthesized RNA transcripts. This allows for the site-specific introduction of a heavy atom into the nucleic acid.
Caption: Enzymatic incorporation of 5'-Hg-CTP into RNA.
Applications in Nucleic Acid Research
The ability to incorporate a heavy atom like mercury into RNA has been valuable for:
-
Structural Studies: Although less common now with advances in cryo-electron microscopy, mercurated nucleotides were used as heavy atom derivatives for X-ray crystallographic studies of RNA to solve the phase problem.
-
Nucleic Acid Purification: RNA containing 5'-Hg-C can be selectively purified from a mixture of nucleic acids by affinity chromatography on a resin with sulfhydryl groups.
-
Probing Nucleic Acid Structure and Function: The mercury atom can serve as a specific probe for studying RNA structure and its interactions with proteins.
Conclusion
5'-Hg-CTP is a specialized nucleotide analog with unique chemical properties conferred by the mercury atom at the C5 position of the cytosine ring. Its reactivity with thiols and its ability to be enzymatically incorporated into RNA have made it a useful tool for studying nucleic acid structure, synthesis, and purification. While its use has been somewhat superseded by newer technologies, the principles of its application remain relevant for specialized research questions in molecular biology and biochemistry. Researchers using 5'-Hg-CTP should be mindful of its potential instability and the critical role of thiols in its enzymatic utilization.
A Technical Guide to Hg-CTP and Other Heavy Atom Nucleotide Analogs in Structural Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the pursuit of elucidating the three-dimensional structures of macromolecular complexes, particularly those involving nucleic acids, X-ray crystallography remains a cornerstone technique. A significant hurdle in this process is the "phase problem," which arises from the loss of phase information during the collection of diffraction data. To overcome this, the incorporation of heavy atoms into the crystal lattice is a well-established strategy. These heavy atoms serve as powerful scattering centers, providing the necessary phase information through methods like Multiple Isomorphous Replacement (MIR), Single Isomorphous Replacement with Anomalous Scattering (SIRAS), and Multi-wavelength Anomalous Dispersion (MAD).
This technical guide provides an in-depth comparison of mercury-cytidine triphosphate (Hg-CTP) with other heavy atom nucleotide analogs. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed methodologies and comparative data to aid in the selection and application of these critical tools for structural biology.
Comparative Analysis of Heavy Atom Nucleotide Analogs
The choice of a heavy atom derivative is crucial for the success of a crystallographic study. An ideal heavy atom nucleotide analog should bind to the target macromolecule with high affinity and specificity, induce minimal perturbation to the native structure to maintain isomorphism, and provide a strong anomalous signal. This section presents a comparative overview of commonly used heavy atom nucleotide analogs.
| Nucleotide Analog | Heavy Atom | Atomic Number (Z) | Phasing Power (Typical) | Resolution (Å) | Binding Affinity (Kd) | Key Advantages | Key Disadvantages |
| This compound | Mercury (Hg) | 80 | High | 2.5 - 3.5 | µM range | Strong anomalous scatterer, good for SIRAS and MAD. | Toxicity, potential for non-specific binding, sensitivity to reducing agents. |
| Se-CTP | Selenium (Se) | 34 | Moderate | 2.0 - 3.0 | µM range | Can be incorporated biosynthetically (Seleno-methionine), less toxic than mercury. | Weaker anomalous signal compared to heavier atoms. |
| Au-CTP | Gold (Au) | 79 | High | 2.8 - 4.0 | µM - nM range | Strong scatterer, can form stable covalent bonds. | Can be highly reactive, may lead to non-isomorphism. |
| Pt-CTP | Platinum (Pt) | 78 | High | 2.5 - 3.8 | µM range | Forms stable complexes, widely used in heavy-atom screening. | Can induce significant structural changes, potential for multiple binding sites. |
| I-CTP (e.g., 5-Iodo-CTP) | Iodine (I) | 53 | Moderate | 2.2 - 3.2 | µM range | Good anomalous signal at commonly available wavelengths, less disruptive than larger metals. | Weaker signal than heavier atoms, potential for lower occupancy. |
| Br-CTP (e.g., 5-Bromo-CTP) | Bromine (Br) | 35 | Moderate | 2.0 - 3.0 | µM range | Accessible absorption edge for MAD experiments at many synchrotrons. | Relatively weak anomalous signal. |
Note: The phasing power, resolution, and binding affinity are highly dependent on the specific protein-nucleotide complex, crystallization conditions, and data collection strategy. The values presented here are typical ranges observed in published studies.
Experimental Protocols
Synthesis of 5-mercuricytidine-5'-triphosphate (this compound)
The synthesis of this compound is a critical first step for its use in crystallographic studies. The following protocol is a generalized procedure based on established methods. Extreme caution must be exercised when handling mercury compounds due to their high toxicity. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Cytidine-5'-triphosphate (CTP) disodium salt
-
Mercuric acetate (Hg(OAc)₂)
-
Methanol
-
Diethyl ether
-
0.1 M Sodium acetate buffer, pH 5.0
-
Chelating resin (e.g., Chelex 100)
-
HPLC system with an anion exchange column
Procedure:
-
Reaction Setup: Dissolve CTP disodium salt in 0.1 M sodium acetate buffer (pH 5.0). In a separate container, dissolve an equimolar amount of mercuric acetate in the same buffer.
-
Mercuration: Slowly add the mercuric acetate solution to the CTP solution with constant stirring at room temperature. The reaction is typically allowed to proceed for 24-48 hours. The progress of the reaction can be monitored by UV-Vis spectroscopy, observing the shift in the absorption maximum.
-
Quenching and Precipitation: After the reaction is complete, quench any unreacted mercuric ions by adding a small amount of a chelating resin and stirring for 1-2 hours. Filter the solution to remove the resin. Precipitate the crude this compound by adding cold methanol or diethyl ether.
-
Purification: The crude this compound is purified by high-performance liquid chromatography (HPLC) using an anion exchange column. A gradient of increasing salt concentration (e.g., triethylammonium bicarbonate buffer) is used to elute the product.
-
Desalting and Lyophilization: The fractions containing pure this compound are pooled, desalted using a suitable method (e.g., size-exclusion chromatography or repeated lyophilization), and then lyophilized to obtain a stable powder.
-
Characterization: The final product should be characterized by techniques such as ¹H NMR, ³¹P NMR, and mass spectrometry to confirm its identity and purity.
Co-crystallization with this compound
Co-crystallization is often the preferred method for obtaining crystals of a protein-nucleotide complex, as it can lead to higher occupancy of the heavy atom analog.
Materials:
-
Purified protein of interest
-
Purified this compound
-
Crystallization buffer (pre-determined from native protein crystallization screens)
-
Crystallization plates (e.g., 96-well sitting or hanging drop plates)
Procedure:
-
Complex Formation: Incubate the purified protein with a molar excess of this compound (typically 2- to 10-fold) on ice for at least one hour to allow for complex formation. The optimal molar ratio should be determined empirically.
-
Crystallization Screening: Set up crystallization trials using the protein-Hg-CTP complex. The crystallization conditions should be based on those that yielded crystals of the native protein. It is often necessary to re-screen a range of conditions, as the presence of the heavy atom analog can alter the crystallization behavior.
-
Optimization: Once initial crystals are obtained, optimize the crystallization conditions (e.g., precipitant concentration, pH, temperature, and protein-to-Hg-CTP ratio) to improve crystal size and quality.
-
Crystal Harvesting and Cryo-protection: Harvest the crystals and transfer them to a cryo-protectant solution before flash-cooling in liquid nitrogen. The cryo-protectant should be compatible with the crystallization buffer and should also contain this compound to maintain its binding during the process.
Crystal Soaking with this compound
Soaking is an alternative method where pre-grown crystals of the native protein are introduced to a solution containing the heavy atom analog.
Materials:
-
Crystals of the native protein
-
Stabilizing solution (similar to the crystallization mother liquor)
-
This compound stock solution
Procedure:
-
Prepare Soaking Solution: Prepare a soaking solution by adding a calculated amount of this compound stock solution to the stabilizing solution. The final concentration of this compound typically ranges from 1 to 10 mM.
-
Crystal Transfer: Carefully transfer a native protein crystal from its growth drop to the soaking solution.
-
Soaking Time: The optimal soaking time can vary from a few minutes to several hours or even days and must be determined empirically. Shorter soaking times are often preferred to minimize crystal damage and non-isomorphism.
-
Back-Soaking (Optional): To remove non-specifically bound heavy atoms, a brief back-soak in the stabilizing solution without this compound can be performed.
-
Cryo-protection and Harvesting: After soaking, transfer the crystal to a cryo-protectant solution (containing this compound) and flash-cool in liquid nitrogen.
Signaling Pathways and Experimental Workflows
Visualizing the logical flow of experiments and the underlying biological processes is crucial for understanding and planning crystallographic studies. The following diagrams, generated using the DOT language, illustrate key workflows.
Methodological & Application
Synthesis of 5-Mercuricytidine 5'-Triphosphate: A Detailed Protocol for Researchers
For Immediate Release
This application note provides a comprehensive, step-by-step protocol for the chemical synthesis of 5-mercuricytidine 5'-triphosphate (5-Hg-CTP), a valuable tool for researchers in molecular biology, drug development, and biotechnology. This modified nucleotide, incorporating a mercury atom at the 5-position of the cytidine base, serves as a versatile probe for studying nucleic acid structure and function, protein-nucleic acid interactions, and as a precursor for further chemical modifications.
Introduction
Modified nucleotides are essential for a wide range of biochemical and molecular biology applications. 5-Mercuricytidine 5'-triphosphate, in particular, allows for the site-specific introduction of a heavy atom into RNA or DNA, facilitating structural studies by X-ray crystallography. Furthermore, the carbon-mercury bond can be a reactive handle for the attachment of fluorescent dyes, cross-linking agents, or other reporter molecules. This protocol details a two-step synthesis strategy: the direct mercuration of cytidine followed by a one-pot triphosphorylation.
Materials and Reagents
| Reagent | Grade | Supplier |
| Cytidine | Reagent Grade | Sigma-Aldrich |
| Mercuric Acetate | ACS Reagent Grade | Sigma-Aldrich |
| Acetic Acid, Glacial | ACS Reagent Grade | Fisher Scientific |
| Methanol | Anhydrous | Sigma-Aldrich |
| Diethyl Ether | Anhydrous | Sigma-Aldrich |
| Phosphorus Oxychloride (POCl₃) | Reagent Grade, >99% | Sigma-Aldrich |
| Proton Sponge® (1,8-Bis(dimethylamino)naphthalene) | 99% | Sigma-Aldrich |
| Tributylamine | 99% | Sigma-Aldrich |
| Tributylammonium Pyrophosphate | Prepared in-house or from a commercial source | |
| Triethylammonium Bicarbonate (TEAB) Buffer | 1 M, pH 7.5 | Prepared in-house |
| Sodium Perchlorate (NaClO₄) | ACS Reagent Grade | Sigma-Aldrich |
| Acetone | ACS Reagent Grade | Fisher Scientific |
| DEAE-Sephadex A-25 | Chromatography Grade | GE Healthcare |
Experimental Protocols
Step 1: Synthesis of 5-Mercuricytidine
This procedure is adapted from the established method of mercurating pyrimidine nucleosides.
Methodology:
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 g of cytidine in 100 mL of 0.1 M acetic acid.
-
Addition of Mercuric Acetate: To the stirred solution, add a solution of 1.5 g of mercuric acetate in 50 mL of 0.1 M acetic acid.
-
Reaction: Stir the reaction mixture at room temperature for 48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of n-butanol:acetic acid:water (5:2:3, v/v/v). The product, 5-mercuricytidine, will have a lower Rf value than cytidine.
-
Precipitation: After completion of the reaction, cool the mixture in an ice bath. Slowly add 100 mL of cold methanol to precipitate the product.
-
Isolation and Washing: Collect the white precipitate by vacuum filtration. Wash the solid sequentially with cold methanol (3 x 20 mL) and diethyl ether (2 x 20 mL).
-
Drying: Dry the product, 5-mercuricytidine, under vacuum over P₂O₅.
Quantitative Data:
| Parameter | Value |
| Starting Material (Cytidine) | 1.0 g |
| Mercuric Acetate | 1.5 g |
| Typical Yield of 5-Mercuricytidine | 1.2 - 1.4 g (70-80%) |
Step 2: Synthesis of 5-Mercuricytidine 5'-Triphosphate
This protocol utilizes a modified Yoshikawa one-pot triphosphorylation method.
Methodology:
-
Suspension: In a flame-dried 100 mL round-bottom flask under an argon atmosphere, suspend 500 mg of dried 5-mercuricytidine in 10 mL of anhydrous trimethyl phosphate.
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Addition of POCl₃: Add 0.25 mL of phosphorus oxychloride (POCl₃) dropwise to the stirred suspension. Stir the mixture at 0 °C for 2 hours. The suspension should become a clear solution.
-
Addition of Pyrophosphate: In a separate flask, prepare a solution of 1.5 g of tributylammonium pyrophosphate and 1.5 mL of tributylamine in 5 mL of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction: Stir the reaction for an additional 3 hours at 0 °C.
-
Quenching: Quench the reaction by the slow addition of 20 mL of 1 M triethylammonium bicarbonate (TEAB) buffer (pH 7.5).
-
Purification: The crude 5-mercuricytidine 5'-triphosphate is purified by anion-exchange chromatography.
-
Column: DEAE-Sephadex A-25
-
Eluent A: 50 mM TEAB, pH 7.5
-
Eluent B: 1 M TEAB, pH 7.5
-
Gradient: Linear gradient from 0% to 100% B over 10 column volumes.
-
-
Desalting and Isolation: Pool the fractions containing the triphosphate product (identified by UV absorbance at 271 nm). Remove the TEAB by repeated co-evaporation with methanol. The final product is typically isolated as the sodium salt by precipitation from a sodium perchlorate in acetone solution.
Quantitative Data:
| Parameter | Value |
| Starting Material (5-Mercuricytidine) | 500 mg |
| Typical Yield of 5-Hg-CTP | 250 - 300 mg (40-50%) |
| Purity (by HPLC) | >95% |
Visualizations
Caption: Overall workflow for the two-step synthesis of 5-mercuricytidine 5'-triphosphate.
Characterization Data
The successful synthesis of 5-mercuricytidine and its 5'-triphosphate should be confirmed by spectroscopic methods.
| Compound | ¹H NMR (D₂O, δ ppm) | ¹³C NMR (D₂O, δ ppm) | ³¹P NMR (D₂O, δ ppm) |
| 5-Mercuricytidine | H6: ~8.1 (s), H1': ~5.9 (d) | C5: ~110, C6: ~145 | N/A |
| 5-Hg-CTP | H6: ~8.2 (s), H1': ~6.0 (d) | C5: ~111, C6: ~146 | α: ~-10 (d), β: ~-21 (t), γ: ~-5 (d) |
Note: Exact chemical shifts may vary depending on the solvent and pH.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of 5-mercuricytidine 5'-triphosphate. The described methods are robust and can be performed in a standard organic chemistry laboratory. The availability of this protocol will facilitate the broader application of this valuable modified nucleotide in various fields of life sciences and drug discovery.
Disclaimer: This protocol involves the use of highly toxic mercury compounds and corrosive phosphorus oxychloride. All experimental procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment. Please consult the relevant safety data sheets (SDS) before handling any of the chemicals.
Application Notes and Protocols for Acetoxymercuration of CTP in Enzymatic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The modification of nucleotide triphosphates (NTPs) is a cornerstone technique for elucidating the mechanisms of nucleic acid polymerases and for the development of therapeutic agents. One such modification, the acetoxymercuration of cytidine triphosphate (CTP), introduces a mercury atom at the C-5 position of the pyrimidine ring. This alteration provides a heavy atom label useful for structural studies, such as X-ray crystallography, and serves as a probe for enzyme-substrate interactions.[1] Although largely superseded by fluorescent and biotinylated analogs, the principles and applications of mercurated nucleotides remain relevant for understanding the steric and electronic requirements of polymerase active sites.
This document provides detailed protocols for the synthesis of 5-acetoxymercuri-CTP and its subsequent use in enzymatic assays, based on foundational studies in the field.
Data Presentation
Table 1: Qualitative Summary of Enzymatic Incorporation of 5-Mercuri-CTP
| Enzyme | Substrate Activity (in the presence of mercaptans) | Inhibition (in the absence of mercaptans) | Reference |
| Escherichia coli DNA Polymerase I | Excellent | Potent Inhibitor | [2] |
| Escherichia coli RNA Polymerase | Excellent | Potent Inhibitor | [2] |
| T7 RNA Polymerase | Excellent | Potent Inhibitor | [2] |
| Avian Myeloblastosis Virus DNA Polymerase | Excellent | Potent Inhibitor | [2] |
| Calf-Thymus Terminal Deoxynucleotidyl Transferase | Excellent | Potent Inhibitor | [2] |
Experimental Protocols
Protocol 1: Synthesis of 5-Acetoxymercuri-Cytidine Triphosphate (HgOAc-CTP)
This protocol is adapted from the method described by Dale et al. (1973).
Materials:
-
Cytidine 5'-triphosphate (CTP)
-
[203Hg]Mercuric acetate (or non-radioactive mercuric acetate)
-
0.1 M Sodium acetate buffer (pH 6.0)
-
Diethyl ether
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Dissolve CTP in 0.1 M sodium acetate buffer (pH 6.0) to a final concentration of 5 µmol in 0.05 ml.
-
Add 25 µmol of mercuric acetate (a 5-fold molar excess). If radiolabeling, use [203Hg]mercuric acetate.
-
Incubate the reaction mixture at 50°C for 3-4 hours.
-
Monitor the reaction spectrophotometrically. The mercuration of the pyrimidine ring results in a characteristic shift in the UV absorption spectrum.
-
After incubation, chill the reaction mixture on ice.
-
Precipitate the mercurated CTP by adding 10 volumes of cold diethyl ether and vortexing vigorously.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the product.
-
Carefully decant the ether supernatant.
-
Wash the pellet with cold diethyl ether to remove unreacted mercuric acetate.
-
Air-dry the pellet to remove residual ether.
-
Resuspend the 5-acetoxymercuri-CTP in a suitable buffer (e.g., Tris-HCl) for storage at -20°C.
Protocol 2: Enzymatic Incorporation of 5-Mercuri-CTP into Polynucleotides
This protocol outlines a general procedure for using the synthesized HgOAc-CTP as a substrate for nucleic acid polymerases. The mercuriacetate form is often inhibitory, so it is converted in situ to a mercurithio derivative using a mercaptan.
Materials:
-
5-Acetoxymercuri-CTP (from Protocol 1)
-
DNA or RNA polymerase
-
Appropriate polymerase reaction buffer
-
Template DNA or RNA
-
Other required nucleoside triphosphates (ATP, GTP, UTP/TTP)
-
A mercaptan (e.g., 2-mercaptoethanol or thioglycerol)
-
Radiolabeled nucleotide (e.g., [α-32P]dATP or [3H]ATP) for monitoring incorporation
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
In situ conversion to mercurithio-CTP: Prior to adding the polymerase, incubate the 5-acetoxymercuri-CTP in the reaction mixture with a mercaptan (e.g., 10-20 mM 2-mercaptoethanol) for at least 1 minute.[2]
-
Set up the polymerization reaction in a final volume of 100 µL. A typical reaction mixture includes:
-
Polymerase buffer (1X)
-
Template DNA/RNA
-
ATP, GTP, TTP/UTP (at desired concentrations)
-
Mercurithio-CTP (at desired concentration)
-
Radiolabeled tracer nucleotide
-
DNA or RNA polymerase
-
-
Incubate the reaction at the optimal temperature for the polymerase (e.g., 37°C).
-
At various time points, remove aliquots (e.g., 20 µL) and stop the reaction by spotting onto glass fiber filters.
-
Precipitate the newly synthesized polynucleotides by immersing the filters in cold 5% trichloroacetic acid (TCA).
-
Wash the filters extensively with cold 1% TCA, followed by a final wash with ethanol.
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
As a control, set up a parallel reaction using unmodified CTP to compare the incorporation efficiency.
Visualizations
References
Application Notes and Protocols for Using Hg-CTP as a Substrate for RNA Polymerase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mercurated nucleotides, such as 5-mercuricytidine triphosphate (Hg-CTP), serve as valuable tools for the in vitro study of RNA synthesis and processing. RNA polymerases from various organisms, including bacteria and mammals, can utilize this compound as a substrate for transcription, incorporating it into newly synthesized RNA transcripts. The presence of the mercury group allows for the specific affinity-based purification of these transcripts, separating them from endogenous, non-mercurated RNA. This enables detailed investigations into transcription initiation, elongation, and termination, as well as post-transcriptional modifications.
These application notes provide an overview of the use of this compound in transcription assays, including its effects on RNA synthesis and subsequent processing steps. Detailed protocols for in vitro transcription with this compound and the subsequent purification of mercurated RNA are also presented.
Data Presentation
The use of mercurated nucleotides can influence the efficiency of RNA synthesis and subsequent modifications. The following table summarizes quantitative data from studies using mercurated pyrimidine nucleotides.
| Parameter | Observation with Mercurated Nucleotides | Organism/System | Citation |
| RNA Synthesis Rate | Reduced to 60-70% of control (with Hg-UTP) | Isolated nuclei from mouse L cells | [1][2][3] |
| Rate of chain elongation of ~240 nucleotides/minute (with 500 µM Hg-UTP), which is 50% inhibited | Isolated nuclei system | [4] | |
| Kinetic pattern and rate of RNA synthesis were essentially similar to unmodified CTP | Isolated nuclei of lactating mouse mammary gland | [5] | |
| Incorporation Efficiency | Accepted as substrates by purified RNA polymerases (I+III) and (II) | Mouse cells | [1][2][3] |
| Endogenous RNA polymerase(s) in isolated nuclei incorporate mercurated triphosphates with about 65% efficiency | Isolated nuclei | [3] | |
| Affinity Purification | 30-60% of RNA labeled in vitro is not retained on sulfhydryl sepharose columns | Isolated nuclei from mouse L cells | [1][2] |
| Mercuration of as little as 0.5 - 1.0% of the total nucleotides is sufficient for quantitative retention on thiol-agarose resins | General | [4] | |
| Transcript Length | May cause premature chain termination, resulting in shorter transcripts (4-10S) | Isolated nuclei from mouse L cells | [1][2][3] |
| RNA Methylation | Reduced to 75% of controls in the presence of Hg-UTP | In vitro | [1][2][3] |
| Only 6% of methyl groups appear in Hg-RNA | In vitro | [1][2][3] | |
| Polyadenylation | Reduced; only 1% of Hg-RNA carries a poly(A) tail added in vitro compared to 15% in controls | In vitro | [1][2][3] |
| α-amanitin Inhibition | 70-80% of RNA synthesis was inhibited by α-amanitin in both unmodified and this compound containing reactions | Isolated nuclei of lactating mouse mammary gland | [5] |
Experimental Protocols
Protocol 1: In Vitro Transcription with E. coli RNA Polymerase to Synthesize Fully Mercurated RNA
This protocol is adapted from a method for synthesizing fully mercurated RNA using E. coli RNA polymerase and mouse liver DNA as a template.[4]
Materials:
-
Mouse liver DNA (template)
-
E. coli RNA Polymerase
-
10x Transcription Buffer (400 mM Tris-HCl pH 7.9, 100 mM MgCl₂, 1 mM EDTA, 100 mM 2-mercaptoethanol, 500 mM KCl)
-
ATP (1.5 mM stock)
-
GTP (1.5 mM stock)
-
CTP (1.5 mM stock)
-
This compound (1.5 mM stock)
-
[³H]GTP (for radiolabeling)
-
Glycerol
-
Nuclease-free water
Procedure:
-
Reaction Setup: Prepare the following reaction mixture in a final volume of 0.25 mL. The final concentrations of the components are indicated.
-
10% glycerol
-
40 mM Tris-HCl pH 7.9
-
10 mM MgCl₂
-
0.1 mM EDTA
-
10 mM 2-mercaptoethanol
-
50 mM KCl
-
150 µM ATP
-
150 µM GTP
-
150 µM CTP
-
150 µM this compound
-
120 µCi [³H]GTP
-
140 µg/mL mouse liver DNA
-
40 U/mL E. coli RNA polymerase
-
-
Incubation: Incubate the reaction mixture at 37°C. The incubation time will depend on the desired transcript length and yield. A time course experiment is recommended for optimization.
-
Termination: Stop the reaction by adding a suitable stop solution (e.g., EDTA to a final concentration of 20 mM).
-
Purification of Mercurated RNA: Proceed with purification of the mercurated RNA from the reaction mixture. This can be achieved using sulfhydryl-agarose or sepharose affinity chromatography (see Protocol 2).
-
Analysis: The size and integrity of the synthesized mercurated RNA can be analyzed by methods such as sucrose gradient sedimentation.[4]
Protocol 2: Affinity Chromatography of Mercurated RNA
This protocol describes the separation of newly synthesized mercurated RNA from endogenous, non-mercurated RNA using a thiol-agarose resin.[4]
Materials:
-
Sulfhydryl-agarose or Thiol-agarose resin
-
Binding Buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM NaCl, 10 mM EDTA, 0.5% SDS)
-
Wash Buffer (Binding Buffer with a higher salt concentration, e.g., 100 mM NaCl)
-
Elution Buffer (Binding Buffer containing a high concentration of a reducing agent, e.g., 100 mM 2-mercaptoethanol)
-
In vitro transcription reaction mixture containing mercurated RNA
Procedure:
-
Resin Preparation: Equilibrate the sulfhydryl-agarose resin with Binding Buffer according to the manufacturer's instructions.
-
Binding:
-
Dilute the in vitro transcription reaction mixture with Binding Buffer.
-
Apply the diluted sample to the equilibrated resin column.
-
Allow the sample to pass through the column to enable binding of the mercurated RNA. Collect the flow-through, which contains non-mercurated RNA.
-
-
Washing:
-
Wash the column with several volumes of Wash Buffer to remove non-specifically bound molecules.
-
-
Elution:
-
Elute the bound mercurated RNA by applying the Elution Buffer to the column. The 2-mercaptoethanol will compete for binding to the mercury groups, thus releasing the RNA.
-
Collect the eluate in fractions.
-
-
Downstream Processing:
-
The eluted mercurated RNA can be precipitated (e.g., with ethanol) and resuspended in a suitable buffer for downstream applications such as molecular hybridization.[5]
-
Visualizations
Experimental Workflow for Synthesis and Purification of Mercurated RNA
Caption: Workflow for the synthesis and purification of mercurated RNA.
Logical Relationship of Components in Transcription Reaction
References
- 1. Mercurated nucleotides: assessment of a new tool to study RNA synthesis and processing in isolated nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. RNA synthesis in isolated nuclei of lactating mammary cells in presence of unmodified and mercury-labeled CTP - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating Hg-CTP into DNA/RNA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the enzymatic incorporation of 5-mercuricytidine-5'-triphosphate (Hg-CTP) into RNA and 5-mercurideoxycytidine-5'-triphosphate (Hg-dCTP) into DNA. These mercurated polynucleotides serve as valuable tools for the affinity purification of specific proteins and RNA-protein complexes, particularly those containing sulfhydryl groups.
Introduction
The introduction of a mercury atom onto the C5 position of cytidine triphosphate provides a unique chemical handle for the specific interaction with sulfhydryl-containing molecules. This property makes this compound and Hg-dCTP valuable reagents for researchers studying RNA-protein and DNA-protein interactions. The strong and specific interaction between mercury and sulfur allows for the efficient isolation of proteins with exposed cysteine residues from complex biological mixtures.
The primary application of nucleic acids labeled with this compound is in affinity chromatography. A mercurated RNA or DNA probe is immobilized on a resin and used as bait to capture interacting proteins from a cell lysate. This technique is particularly useful for identifying and isolating proteins that transiently or weakly interact with a specific nucleic acid sequence.
Data Presentation
While specific quantitative data on the enzymatic incorporation of this compound is limited in readily available literature, the following table outlines the expected outcomes and parameters based on established nucleic acid labeling techniques. The efficiency of incorporation of mercurated nucleotides may be lower than that of their unmodified counterparts and may require optimization of reaction conditions.
| Parameter | In Vitro Transcription with this compound | Nick Translation with Hg-dCTP | Random Priming with Hg-dCTP |
| Enzyme | T7, T3, or SP6 RNA Polymerase | DNA Polymerase I, DNase I | Klenow Fragment of DNA Polymerase I |
| Template | Linearized plasmid DNA or PCR product with a phage promoter | Double-stranded DNA | Denatured double-stranded or single-stranded DNA |
| Incorporated Nucleotide | 5-Mercuricytidine-5'-triphosphate (this compound) | 5-Mercurideoxycytidine-5'-triphosphate (Hg-dCTP) | 5-Mercurideoxycytidine-5'-triphosphate (Hg-dCTP) |
| Expected Product | Single-stranded mercurated RNA transcripts | Nicked, double-stranded mercurated DNA | Double-stranded mercurated DNA fragments |
| Typical Yield | Variable, dependent on optimization | Variable, dependent on optimization | Variable, dependent on optimization |
| Primary Application | Affinity purification of sulfhydryl-containing RNA-binding proteins | Generation of mercurated DNA probes for affinity purification | Generation of mercurated DNA probes for affinity purification |
Experimental Protocols
Protocol 1: Incorporation of this compound into RNA by In Vitro Transcription
This protocol describes the synthesis of mercurated RNA probes using a bacteriophage RNA polymerase.
Materials:
-
Linearized plasmid DNA or PCR product containing the target sequence downstream of a T7, T3, or SP6 promoter
-
T7, T3, or SP6 RNA Polymerase
-
5x Transcription Buffer (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl₂, 10 mM spermidine, 50 mM DTT)
-
Ribonuclease Inhibitor
-
ATP, GTP, UTP solution (10 mM each)
-
CTP solution (10 mM)
-
5-Mercuricytidine-5'-triphosphate (this compound) solution (10 mM)
-
Nuclease-free water
Procedure:
-
Reaction Setup: In a nuclease-free microcentrifuge tube on ice, combine the following reagents in the order listed:
-
Nuclease-free water to a final volume of 20 µL
-
4 µL 5x Transcription Buffer
-
2 µL 100 mM DTT
-
1 µL Ribonuclease Inhibitor
-
2 µL ATP, GTP, UTP mix (10 mM each)
-
1 µL CTP (10 mM)
-
1 µL this compound (10 mM) (Note: The ratio of CTP to this compound may need to be optimized for desired incorporation levels.)
-
1 µg Linearized DNA template
-
2 µL T7, T3, or SP6 RNA Polymerase
-
-
Incubation: Mix the components gently by flicking the tube and centrifuge briefly. Incubate the reaction at 37°C for 2 hours.
-
DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.
-
Purification: Purify the mercurated RNA using a suitable method such as phenol:chloroform extraction followed by ethanol precipitation, or a column-based RNA purification kit.
-
Quantification: Determine the concentration and purity of the mercurated RNA by UV-Vis spectrophotometry. The presence of the mercury atom may slightly alter the absorbance spectrum, so it is important to use a nuclease-free buffer for accurate measurement.
Protocol 2: Incorporation of Hg-dCTP into DNA by Nick Translation
This protocol is for generating mercurated double-stranded DNA probes from a DNA template.
Materials:
-
Double-stranded DNA template (e.g., plasmid, PCR product)
-
10x Nick Translation Buffer (e.g., 500 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 10 mM DTT)
-
dNTP mix (dATP, dGTP, dTTP at 0.5 mM each)
-
5-Mercurideoxycytidine-5'-triphosphate (Hg-dCTP) solution (0.5 mM)
-
DNase I
-
DNA Polymerase I
-
Nuclease-free water
-
EDTA (0.5 M)
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, combine:
-
1 µg DNA template
-
5 µL 10x Nick Translation Buffer
-
5 µL dNTP mix (dATP, dGTP, dTTP)
-
5 µL Hg-dCTP (0.5 mM)
-
Diluted DNase I (concentration to be optimized to create nicks)
-
10 units DNA Polymerase I
-
Nuclease-free water to a final volume of 50 µL
-
-
Incubation: Mix gently and incubate at 15°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding 5 µL of 0.5 M EDTA.
-
Purification: Separate the labeled probe from unincorporated nucleotides using a spin column or by ethanol precipitation.
Protocol 3: Incorporation of Hg-dCTP into DNA by Random Priming
This method is suitable for labeling DNA fragments of various sizes with Hg-dCTP.
Materials:
-
DNA template (at least 25 ng)
-
Random hexamer or nonamer primers
-
Klenow Fragment of DNA Polymerase I
-
10x Klenow Buffer
-
dNTP mix (dATP, dGTP, dTTP at 1 mM each)
-
5-Mercurideoxycytidine-5'-triphosphate (Hg-dCTP) solution (1 mM)
-
Nuclease-free water
-
EDTA (0.5 M)
Procedure:
-
Denaturation: Denature 25-100 ng of DNA template by boiling for 5 minutes and then immediately chilling on ice.
-
Reaction Setup: To the denatured DNA, add on ice:
-
2 µL 10x Klenow Buffer
-
2 µL Random primers
-
1 µL dNTP mix (dATP, dGTP, dTTP)
-
1 µL Hg-dCTP (1 mM)
-
5 units Klenow Fragment
-
Nuclease-free water to a final volume of 20 µL
-
-
Incubation: Incubate at 37°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding 2 µL of 0.5 M EDTA.
-
Purification: Purify the labeled DNA as described in the nick translation protocol.
Mandatory Visualizations
Experimental Workflow for Affinity Purification of Sulfhydryl-Containing Proteins using Mercurated RNA
The following diagram illustrates the general workflow for isolating sulfhydryl-containing proteins that interact with a specific RNA sequence.
Logical Relationship of this compound Incorporation and Application
This diagram shows the logical flow from the modified nucleotide to its application in protein isolation.
Application Notes and Protocols for Phasing in X-ray Crystallography using Hg-CTP
For Researchers, Scientists, and Drug Development Professionals
Introduction
X-ray crystallography is an indispensable technique in structural biology and drug discovery, providing atomic-level insights into the three-dimensional structures of macromolecules. A significant hurdle in this method is the "phase problem," where the phase information of the diffracted X-rays is lost during data collection. Experimental phasing methods, such as Single Isomorphous Replacement with Anomalous Scattering (SIRAS) and Single-wavelength Anomalous Dispersion (SAD), overcome this challenge by introducing heavy atoms into the protein crystal.
Mercurated nucleotides, such as 5-mercuricytidine-5'-triphosphate (Hg-CTP), are valuable tools for phasing, particularly for proteins that bind nucleotides. The high atomic number of mercury produces a strong anomalous signal, facilitating the determination of initial phases. These application notes provide a comprehensive overview and detailed protocols for utilizing mercurated nucleotides for phasing in X-ray crystallography.
Principle of Heavy Atom Phasing
Heavy atom phasing relies on the introduction of electron-dense atoms into a protein crystal. These heavy atoms significantly alter the X-ray scattering pattern compared to the native protein crystal. By analyzing the differences in diffraction intensities between the native and heavy-atom derivative datasets (isomorphous differences) and the differences in scattering for Bijvoet pairs in the derivative dataset (anomalous differences), the positions of the heavy atoms can be determined. Once the heavy atom substructure is solved, it can be used to calculate initial phases for the entire protein structure.
Mercury is an excellent heavy atom for these methods due to its high atomic number (Z=80), which results in significant isomorphous and anomalous signals. When incorporated into a nucleotide like CTP, it can be specifically targeted to the active or allosteric sites of nucleotide-binding proteins.
Case Study: Phasing with a Mercury Compound
While a specific structure determined with this compound is not available in the public domain to extract direct quantitative data, the principles and expected outcomes can be illustrated by the successful use of other organomercury compounds in phasing. A notable example is the structure determination of the human Fe65-PTB1 domain, which was solved using SAD phasing after co-crystallization with methylmercurychloride. This case demonstrates the power of mercury compounds in obtaining high-quality phases.
Data Presentation
The following tables summarize the kind of quantitative data that is crucial for evaluating the success of heavy atom phasing, using the data from the Fe65-PTB1 domain study (PDB ID: 2V47) as a representative example.
Table 1: Data Collection Statistics
| Parameter | Native Crystal | Mercury Derivative Crystal |
| PDB ID | N/A (low resolution) | 2V47 |
| Wavelength (Å) | N/A | 1.0000 |
| Space Group | R3 | P2₁2₁2₁ |
| Unit Cell (Å) | a=b=85.9, c=116.7 | a=46.5, b=56.9, c=60.9 |
| Resolution (Å) | 2.6 | 50.0 - 2.20 (2.28 - 2.20) |
| R_merge | N/A | 0.088 (0.456) |
| I/σ(I) | N/A | 15.1 (3.1) |
| Completeness (%) | N/A | 99.9 (100.0) |
| Redundancy | N/A | 6.2 (6.1) |
| Values in parentheses are for the highest resolution shell. |
Table 2: Phasing and Refinement Statistics
| Parameter | Value |
| Phasing Statistics (SAD) | |
| Phasing Method | SAD |
| Resolution (Å) | 20.0 - 2.20 |
| No. of Hg Sites | 1 |
| Phasing Power (Acentric/Centric) | 1.45 / 1.01 |
| Figure of Merit (after solvent flattening) | 0.78 |
| Refinement Statistics | |
| Resolution (Å) | 20.0 - 2.20 |
| No. of Reflections | 8,834 |
| R_work / R_free | 0.221 / 0.268 |
| No. of Atoms (Protein/Water) | 1,288 / 76 |
| B-factors (Protein/Water) | 48.9 / 40.8 |
| Ramachandran Plot (Favored/Allowed %) | 97.3 / 2.7 |
Experimental Protocols
Two primary methods are employed to introduce heavy atoms into protein crystals: co-crystallization and soaking. The choice between these methods depends on the stability of the protein in the presence of the heavy atom and the accessibility of the binding site within the crystal lattice.
Protocol 1: Co-crystallization with this compound
This method is suitable when the protein is stable in the presence of this compound and when the binding of the mercurated nucleotide may facilitate crystallization.
Methodology:
-
Protein and Ligand Preparation:
-
Purify the target protein to homogeneity (>95%).
-
Prepare a stock solution of this compound (e.g., 10-100 mM in a suitable buffer). The synthesis of this compound can be achieved by reacting CTP with a mercuric salt, such as mercuric acetate, followed by purification.
-
-
Complex Formation:
-
Incubate the purified protein with a 2-10 fold molar excess of this compound. The optimal ratio should be determined empirically.
-
Incubation can be performed on ice or at 4°C for 1-2 hours to allow for complex formation.
-
-
Crystallization Screening:
-
Set up crystallization trials using the protein-Hg-CTP complex. Standard vapor diffusion methods (sitting or hanging drop) are commonly used.
-
Screen a wide range of crystallization conditions (precipitants, pH, additives). It is advisable to set up screens in parallel with the native protein to identify any changes in crystallization behavior.
-
-
Crystal Optimization and Harvesting:
-
Optimize initial crystal hits by varying precipitant and protein concentrations, pH, and temperature.
-
Harvest crystals using appropriate cryoprotectants and flash-cool in liquid nitrogen for data collection.
-
Protocol 2: Soaking Protein Crystals with this compound
Soaking is a preferred method when native crystals of the target protein are readily available and possess solvent channels that allow the diffusion of this compound to the binding site.
Methodology:
-
Preparation of Soaking Solution:
-
Prepare a soaking solution containing the components of the mother liquor from which the crystals were grown.
-
Add this compound to the soaking solution to a final concentration typically in the range of 1-10 mM. The optimal concentration and soaking time need to be determined experimentally.
-
-
Crystal Soaking:
-
Carefully transfer a native protein crystal from its growth drop to the soaking solution.
-
Soak the crystal for a period ranging from a few minutes to several hours. Monitor the crystal for any signs of cracking or dissolution.
-
-
Back-Soaking and Cryo-protection:
-
(Optional) Briefly transfer the crystal to a fresh drop of mother liquor without this compound to remove non-specifically bound heavy atoms from the crystal surface.
-
Transfer the soaked crystal to a cryoprotectant solution before flash-cooling in liquid nitrogen.
-
Data Collection and Processing
-
Data Collection:
-
Collect a complete diffraction dataset from the mercury-derivatized crystal at a synchrotron source.
-
To maximize the anomalous signal from mercury, collect data at a wavelength near its L-III absorption edge (~1.009 Å).
-
-
Data Processing:
-
Process the diffraction data using standard software packages (e.g., HKL2000, XDS).
-
Determine the heavy atom substructure using programs like SHELXD or hkl2map.
-
Calculate initial phases and perform phase improvement through solvent flattening and density modification using software such as SHELXE, PHENIX, or CCP4.
-
Build and refine the atomic model into the resulting electron density map.
-
Visualizations
Application of Mercurated Nucleotides in Structural Biology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mercurated nucleotides are invaluable tools in the structural biology of nucleic acids, particularly for solving the phase problem in X-ray crystallography. By introducing a heavy atom (mercury) at a specific position within a DNA or RNA molecule, these modified nucleotides provide the necessary anomalous scattering signal for phasing methods like Single-wavelength Anomalous Dispersion (SAD) and Multi-wavelength Anomalous Dispersion (MAD). This allows for the de novo determination of nucleic acid structures and their complexes with proteins or small molecules, which is crucial for understanding biological function and for structure-based drug design.
These application notes provide an overview of the use of mercurated nucleotides, quantitative data on their incorporation and effects, and detailed protocols for their synthesis, enzymatic incorporation into nucleic acids, crystallization, and use in crystallographic phasing.
Data Presentation
Table 1: Enzymatic Incorporation of Mercurated Nucleotides and Effects on RNA Synthesis
| Mercurated Nucleotide | Polymerase | Template | Incorporation Efficiency/Effect on Synthesis | Reference |
| 5-Hg-UTP | E. coli RNA Polymerase | Calf Thymus DNA | RNA synthesis reduced to 60-70% of control. | [1] |
| 5-Hg-CTP | E. coli RNA Polymerase | Calf Thymus DNA | Accepted as a substrate. | [1] |
| 5-Hg-dUTP | E. coli DNA Polymerase I | - | Efficiently incorporated in the presence of a thiol reagent. | |
| 5-Hg-dCTP | E. coli DNA Polymerase I | - | Efficiently incorporated in the presence of a thiol reagent. | |
| 5-Hg-UTP | T7 RNA Polymerase | - | Accepted as a substrate. | |
| 5-Hg-UTP | Mouse L cell RNA Polymerases (I+III) and (II) | Nuclear Chromatin | Accepted as substrates. | [1] |
Note: The presence of a thiol reagent, such as 2-mercaptoethanol, is often required to activate the mercurated nucleotide for polymerization by converting the mercuriacetate to a mercurithio compound.
Table 2: Impact of Mercurated Nucleotides on RNA Processing in Isolated Nuclei
| Process | Condition | Observation | Reference |
| RNA Methylation | In the presence of Hg-UTP | Reduced to 75% of control. | [1] |
| Polyadenylation | In the presence of Hg-UTP | Poly(A)+ RNA reduced from 15% (control) to 1%. | [1] |
| RNA Transcript Size | In the presence of Hg-UTP | Potential for premature chain termination, leading to shorter transcripts. | [1] |
Experimental Protocols
Protocol 1: Synthesis of 5-Mercuriuridine-5'-Triphosphate (5-Hg-UTP)
This protocol is adapted from the classical method of Dale et al. for the direct mercuration of nucleotides.
Materials:
-
Uridine-5'-triphosphate (UTP)
-
Mercuric acetate [Hg(OAc)₂]
-
Sodium acetate buffer (pH 6.0)
-
Lithium chloride (LiCl)
-
Cold absolute ethanol
-
Diethyl ether
-
Reverse-phase HPLC system with a C18 column
-
Triethylammonium bicarbonate (TEAB) buffer
-
Acetonitrile
Procedure:
-
Reaction Setup: Dissolve UTP in 0.1 M sodium acetate buffer (pH 6.0) to a final concentration of 10-20 mM.
-
Mercuration: Add a 1.5 to 2-fold molar excess of mercuric acetate to the UTP solution.
-
Incubation: Incubate the reaction mixture at 50°C for 3-4 hours with gentle stirring. Monitor the reaction progress by reverse-phase HPLC.
-
Precipitation: After the reaction is complete, cool the mixture on ice. Add a 0.1 volume of 3 M lithium chloride and 3 volumes of cold absolute ethanol.
-
Isolation: Allow the mercurated UTP to precipitate at -20°C for at least 2 hours, or overnight.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet the product.
-
Washing: Carefully decant the supernatant. Wash the pellet twice with cold 70% ethanol and once with diethyl ether to remove unreacted reagents and salts.
-
Drying: Air-dry the pellet to remove residual ether.
-
Purification: Re-dissolve the pellet in a minimal volume of water or 0.1 M TEAB buffer. Purify the 5-Hg-UTP using reverse-phase HPLC on a C18 column with a gradient of acetonitrile in TEAB buffer.
-
Lyophilization: Collect the fractions containing the pure product and lyophilize to obtain 5-Hg-UTP as a white powder.
-
Characterization: Confirm the identity and purity of the product using mass spectrometry and UV-Vis spectroscopy.
Protocol 2: Enzymatic Incorporation of 5-Hg-UTP into RNA using T7 RNA Polymerase
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
5-Hg-UTP
-
ATP, CTP, GTP
-
Transcription buffer (containing Tris-HCl, MgCl₂, spermidine, DTT)
-
RNase inhibitor
-
DNase I (RNase-free)
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system
Procedure:
-
Transcription Reaction Setup: In an RNase-free microcentrifuge tube, assemble the following components on ice:
-
Transcription Buffer (10X)
-
ATP, CTP, GTP (10 mM each)
-
5-Hg-UTP (10 mM)
-
Linearized DNA template (0.5-1.0 µg)
-
RNase Inhibitor
-
T7 RNA Polymerase
-
Nuclease-free water to the final volume.
-
Note: The optimal ratio of 5-Hg-UTP to UTP may need to be determined empirically to balance labeling efficiency with transcript yield.
-
-
Incubation: Mix gently and incubate at 37°C for 2-4 hours.
-
Template Removal: Add DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to digest the DNA template.
-
RNA Purification: Purify the mercurated RNA transcript using standard methods such as phenol:chloroform extraction followed by ethanol precipitation, or a column-based RNA purification kit.
-
Analysis: Analyze the purified RNA by denaturing PAGE to confirm the synthesis of the full-length transcript. The incorporation of the heavy mercury atom may cause a slight shift in the migration of the RNA compared to an unlabeled control.
Protocol 3: Crystallization of Mercurated RNA Oligonucleotides
Materials:
-
Purified mercurated RNA oligonucleotide
-
Crystallization screening solutions (commercial or custom)
-
Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)
-
Microscopes for crystal visualization
Procedure:
-
Sample Preparation: Dissolve the purified and lyophilized mercurated RNA in nuclease-free water to a high concentration (typically 1-10 mg/mL).
-
Annealing: To ensure proper folding, heat the RNA solution to 65-85°C for 2-5 minutes, then cool slowly to room temperature.
-
Crystallization Screening: Set up crystallization trials using the vapor diffusion method.
-
Sitting-drop: Pipette the reservoir solution into the wells of the crystallization plate. Mix a small volume of the RNA solution with an equal volume of the reservoir solution in the sitting drop.
-
Hanging-drop: Pipette the reservoir solution into the wells. Mix a small volume of the RNA solution with an equal volume of the reservoir solution on a coverslip, and invert the coverslip over the well.
-
-
Incubation: Incubate the plates at a constant temperature (e.g., 4°C or 18°C) and monitor for crystal growth over several days to weeks.
-
Optimization: Once initial crystals are obtained, optimize the crystallization conditions by systematically varying the concentrations of the precipitant, salt, and buffer pH to improve crystal size and quality.
Protocol 4: SAD/MAD Phasing of Mercurated Nucleic Acid Crystals
Materials:
-
Cryo-protected crystal of the mercurated nucleic acid
-
Synchrotron beamline with a tunable X-ray source
-
X-ray detector
-
Crystallographic software for data processing (e.g., XDS, HKL2000) and phasing (e.g., SHELX, Phenix, CCP4 suite)
Procedure:
-
X-ray Fluorescence Scan: At the synchrotron, perform an X-ray fluorescence scan on the crystal to confirm the presence of mercury and to determine the absorption edge (L-edges for mercury).
-
Data Collection:
-
SAD: Collect a single, high-redundancy dataset at a wavelength corresponding to the peak of the anomalous signal (f'') of the mercury L-edge.
-
MAD: Collect datasets at multiple wavelengths around the mercury L-edge: typically at the peak (f''), the inflection point (f' minimum), and a remote wavelength.
-
-
Data Processing: Process the diffraction data, including indexing, integration, and scaling, using appropriate software. It is crucial to maintain the anomalous signal during data reduction.
-
Heavy Atom Substructure Determination: Use the anomalous differences in the diffraction data to determine the positions of the mercury atoms within the crystal lattice. This can be done using Patterson methods or direct methods implemented in programs like SHELXD or Phenix.autosol.
-
Phasing and Phase Improvement: Use the determined heavy atom positions to calculate initial experimental phases. Improve these phases through density modification techniques such as solvent flattening and non-crystallographic symmetry averaging.
-
Model Building and Refinement: Build an initial model of the nucleic acid into the resulting electron density map and refine the structure against the experimental data.
Visualizations
Caption: Experimental workflow for structural determination using mercurated nucleotides.
Caption: Logical workflow for Single-wavelength Anomalous Dispersion (SAD) phasing.
References
Application Notes and Protocols: A Step-by-Step Guide to Using Hg-CTP in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hg-CTP (5-mercuri-cytidine triphosphate) is a modified nucleotide analog of cytidine triphosphate (CTP) where a mercury atom is attached to the C5 position of the cytosine base. This heavy atom modification provides a unique chemical handle that allows for the specific separation and purification of newly synthesized nucleic acids. While not as commonly used as fluorescent or radioactive labels in standard enzyme kinetics, this compound serves as a valuable tool in specialized enzyme assays, particularly those involving nucleic acid polymerases. Its primary application lies in the ability to distinguish and isolate enzymatic products from pre-existing nucleic acids in a reaction mixture.
This guide provides a detailed overview of the principles and a step-by-step protocol for utilizing this compound in enzyme assays, with a focus on RNA and DNA polymerases.
Principle of this compound in Enzyme Assays
The core principle behind the use of this compound in enzyme assays is the high-affinity interaction between the mercury atom on the incorporated nucleotide and sulfhydryl (-SH) groups. When an enzyme, such as an RNA or DNA polymerase, incorporates this compound into a growing nucleic acid chain, the resulting product is "mercurated." This mercurated nucleic acid can then be selectively captured from the reaction mixture using a solid support functionalized with sulfhydryl groups, such as sulfhydryl-sepharose or agarose beads. This allows for the efficient separation of the newly synthesized, mercurated product from the template DNA/RNA and any non-mercurated nucleic acids.
This separation capability is particularly useful for:
-
Studying transcription and replication initiation: By isolating only the newly synthesized products, researchers can more accurately quantify the initial output of polymerases.
-
Reducing background in in vitro assays: In complex systems like nuclear extracts, separating the desired enzymatic product from endogenous nucleic acids is crucial for accurate analysis.
-
Preparing templates for other applications: Once isolated, the mercurated nucleic acids can be used in downstream applications.
Data Presentation
Currently, there is limited published quantitative kinetic data specifically for this compound. However, studies on the closely related analog, 5-mercuri-uridine 5'-triphosphate (Hg-UTP), with RNA polymerase provide valuable insights into how these modified nucleotides are utilized by polymerases.
| Nucleotide | Enzyme | Km (µM) | Notes |
| Hg-UTP | RNA Polymerase A | ~10 | The Km for the mercurated nucleotide is in the same range as the natural substrate (UTP), suggesting it is a reasonably efficient substrate for the enzyme. It is expected that this compound would exhibit similar kinetics with RNA polymerase. |
| CTP | RNA Polymerase A | ~10 | The Km for the natural substrate, for comparison. |
| Hg-dCTP | DNA Polymerases | Not Reported | While specific Km values are not readily available in the literature, DNA polymerases have been shown to incorporate various modified deoxynucleotides. It is anticipated that Hg-dCTP would be a substrate, but the efficiency would likely depend on the specific polymerase and its active site flexibility. |
Experimental Protocols
Protocol 1: General RNA Polymerase Assay Using this compound
This protocol describes a general method for performing an in vitro transcription assay with an RNA polymerase and capturing the mercurated RNA product.
Materials:
-
Purified RNA Polymerase
-
DNA template with a promoter recognized by the RNA polymerase
-
This compound solution (typically 10 mM, pH 7.5)
-
ATP, GTP, UTP solutions (10 mM each, pH 7.5)
-
Transcription Buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 10 mM DTT, 2 mM spermidine)
-
RNase Inhibitor
-
Sulfhydryl-Sepharose or Agarose beads
-
Binding Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl)
-
Wash Buffer (Binding buffer with 0.1% Tween-20)
-
Elution Buffer (Binding buffer with a high concentration of a reducing agent, e.g., 100 mM β-mercaptoethanol)
-
Nuclease-free water
Procedure:
-
Transcription Reaction Setup:
-
On ice, prepare a master mix containing the transcription buffer, RNase inhibitor, ATP, GTP, and UTP (at desired final concentrations, e.g., 0.5 mM each).
-
In individual reaction tubes, add the DNA template and the RNA polymerase.
-
Add the master mix to each tube.
-
To initiate the reaction, add this compound to the desired final concentration (e.g., 0.05-0.5 mM). The final reaction volume is typically 25-50 µL.
-
Incubate at the optimal temperature for the polymerase (e.g., 37°C) for the desired time (e.g., 30-60 minutes).
-
-
Preparation of Sulfhydryl Beads:
-
Resuspend the sulfhydryl-sepharose/agarose beads.
-
Aliquot the required amount of bead slurry into a microcentrifuge tube.
-
Wash the beads twice with Binding Buffer. After each wash, centrifuge briefly and discard the supernatant.
-
Resuspend the beads in Binding Buffer to their original concentration.
-
-
Capture of Mercurated RNA:
-
Stop the transcription reaction by adding EDTA to a final concentration of 20 mM.
-
Add an equal volume of the prepared sulfhydryl bead slurry to the reaction tube.
-
Incubate at room temperature for 30-60 minutes with gentle rotation to allow the mercurated RNA to bind to the beads.
-
-
Washing:
-
Centrifuge the tubes to pellet the beads.
-
Carefully remove and discard the supernatant, which contains the DNA template, unincorporated nucleotides, and the enzyme.
-
Wash the beads three times with 500 µL of Wash Buffer. After each wash, centrifuge and discard the supernatant.
-
-
Elution of Mercurated RNA (Optional):
-
To elute the captured RNA, resuspend the beads in Elution Buffer.
-
Incubate for 10-15 minutes at room temperature. The high concentration of the reducing agent will compete for binding to the mercury and release the RNA.
-
Centrifuge the beads and collect the supernatant containing the purified mercurated RNA.
-
-
Analysis:
-
The captured RNA (either on-bead or eluted) can be quantified using methods such as qRT-PCR (if a specific transcript is being measured) or by using an intercalating dye like RiboGreen.
-
Protocol 2: General DNA Polymerase Assay Using Hg-dCTP
This protocol is analogous to the RNA polymerase assay but is adapted for DNA synthesis.
Materials:
-
Purified DNA Polymerase
-
Single-stranded DNA template annealed with a primer
-
Hg-dCTP solution (10 mM, pH 7.5)
-
dATP, dGTP, dTTP solutions (10 mM each, pH 7.5)
-
DNA Polymerase Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Sulfhydryl-Sepharose or Agarose beads and associated buffers (as in Protocol 1)
Procedure:
-
DNA Synthesis Reaction Setup:
-
On ice, combine the DNA polymerase reaction buffer, the template-primer hybrid, dATP, dGTP, and dTTP.
-
Add the DNA polymerase.
-
Initiate the reaction by adding Hg-dCTP to the desired final concentration.
-
Incubate at the enzyme's optimal temperature and time.
-
-
Capture and Analysis:
-
Follow steps 2-6 from Protocol 1 to capture and analyze the newly synthesized mercurated DNA. For analysis, methods like qPCR or fluorescent dyes for dsDNA (if the product is double-stranded) can be used.
-
Mandatory Visualizations
Caption: Experimental workflow for an enzyme assay using this compound.
Caption: Logical relationship of this compound incorporation and product capture.
Synthesis and Availability of this compound
This compound and its deoxy counterpart are not standard, off-the-shelf reagents from most major biochemical suppliers. However, they can be synthesized. A common method for preparing modified nucleoside triphosphates is the "one-pot, three-step" Ludwig-Eckstein synthesis, which involves the phosphorylation of the corresponding nucleoside. For researchers interested in using this compound, custom synthesis by a specialized chemical company is the most likely route of acquisition.
Important Considerations and Limitations
-
Purity of this compound: The purity of the this compound is critical, as any contamination with unmodified CTP will lead to the synthesis of non-mercurated products, which will not be captured.
-
Presence of Reducing Agents: Standard enzyme buffers often contain reducing agents like DTT or β-mercaptoethanol to maintain enzyme activity. These compounds can interfere with the mercury-sulfhydryl interaction. It is crucial to ensure that the concentration of these agents in the binding step is low enough not to prevent the capture of the mercurated product. If the enzyme requires a high concentration of reducing agents, a buffer exchange step may be necessary before adding the sulfhydryl beads.
-
Safety: Mercurated compounds are toxic. Appropriate personal protective equipment (gloves, lab coat, safety glasses) should be worn at all times, and all waste should be disposed of according to institutional guidelines for heavy metal waste.
-
Enzyme Compatibility: Not all polymerases will efficiently incorporate mercurated nucleotides. Preliminary experiments should be conducted to verify that the enzyme of interest can use this compound as a substrate.
By following these guidelines and protocols, researchers can effectively utilize this compound as a specialized tool for the analysis of nucleic acid-modifying enzymes.
Application Notes and Protocols for the Preparation and Use of 5-Mercurithio-CTP in Polymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "mercurithio-CTP" is not a commercially available reagent, and detailed protocols for its synthesis and application are not established in the scientific literature. The following application notes and protocols are based on a proposed synthetic route and experimental design, drawing from established methods for the synthesis and use of related modified nucleotides, such as 5-mercuri-UTP, 5-mercuri-CTP, and various thio-modified nucleotides. The provided quantitative data is representative and should be considered as a guideline for experimental design.
Introduction
Modified nucleotides are invaluable tools in molecular biology for the site-specific labeling, purification, and structural analysis of nucleic acids. Mercurated nucleotides, in particular, have been utilized for the specific isolation of newly transcribed RNA through affinity chromatography on sulfhydryl-activated resins. This document outlines a proposed methodology for the preparation of a novel mercurated nucleotide, 5-mercurithio-CTP (5-S-Hg-CTP), and its application in in vitro transcription reactions.
The proposed structure of 5-mercurithio-CTP involves a mercury atom linked via a thiol group to the C5 position of the cytosine base. This modification is designed to be tolerated by RNA polymerases, allowing for the enzymatic incorporation of the mercurated nucleotide into RNA transcripts. The presence of the mercury atom then serves as a handle for the selective purification of the modified RNA.
Proposed Synthesis of 5-Mercurithio-CTP
The synthesis of 5-mercurithio-CTP is proposed as a two-step process. The first step involves the synthesis of 5-mercapto-CTP (5-sh-CTP), which is then reacted with a mercury salt, such as mercuric chloride, to yield the final product.
Diagram of Proposed Synthesis Pathway
Caption: Proposed two-step synthesis of 5-mercurithio-CTP.
Quantitative Data Summary
The following tables summarize the expected quantitative data for the synthesis and application of 5-mercurithio-CTP, based on values reported for similar modified nucleotides.
Table 1: Proposed Synthesis of 5-Mercurithio-CTP - Key Parameters
| Parameter | Step 1: Synthesis of 5-mercapto-CTP | Step 2: Mercuration |
| Starting Material | 5-Iodo-CTP | 5-mercapto-CTP |
| Reagent | Sodium Hydrosulfide (NaSH) | Mercuric Chloride (HgCl₂) |
| Solvent | Dimethylformamide (DMF) | Aqueous Buffer (e.g., TEAB) |
| Reaction Temperature | Room Temperature | Room Temperature |
| Reaction Time | 12-24 hours | 1-2 hours |
| Expected Yield | 40-60% | >90% |
| Purification Method | Anion Exchange Chromatography | Anion Exchange Chromatography |
| Purity Assessment | HPLC, ¹H NMR, ³¹P NMR, Mass Spectrometry | HPLC, ³¹P NMR, Mass Spectrometry |
Table 2: In Vitro Transcription with 5-Mercurithio-CTP - Representative Data
| Parameter | Standard IVT (with CTP) | IVT with 5-mercurithio-CTP |
| NTP Concentration | 2 mM each (ATP, GTP, CTP, UTP) | 2 mM ATP, GTP, UTP; 1 mM CTP, 1 mM 5-mercurithio-CTP |
| RNA Polymerase | T7, T3, or SP6 RNA Polymerase | T7, T3, or SP6 RNA Polymerase |
| Relative RNA Yield | 100% | 60-80%[1][2][3] |
| Transcript Integrity | High | Potential for premature termination[1][2][3] |
| Binding to Sulfhydryl Resin | No | Yes |
| Elution from Sulfhydryl Resin | N/A | Elution with excess free thiol (e.g., 2-mercaptoethanol) |
Experimental Protocols
Protocol 1: Synthesis of 5-mercapto-CTP (5-sh-CTP)
Materials:
-
5-Iodo-CTP (5-iodo-cytidine-5'-triphosphate)
-
Sodium hydrosulfide (NaSH)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylammonium bicarbonate (TEAB) buffer
-
Anion exchange resin (e.g., DEAE-Sephadex)
-
HPLC system with an anion exchange column
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Dissolve 5-iodo-CTP in anhydrous DMF.
-
Add a 1.5-fold molar excess of NaSH to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours in the dark.
-
Monitor the reaction progress by HPLC.
-
Once the reaction is complete, quench it by adding an equal volume of 1 M TEAB buffer (pH 7.5).
-
Lyophilize the reaction mixture.
-
Purify the crude product by anion exchange chromatography using a linear gradient of TEAB buffer (0.1 M to 1.0 M).
-
Collect fractions containing the product and lyophilize.
-
Characterize the purified 5-mercapto-CTP by ¹H NMR, ³¹P NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Synthesis of 5-Mercurithio-CTP
Materials:
-
Purified 5-mercapto-CTP
-
Mercuric chloride (HgCl₂)
-
TEAB buffer (0.1 M, pH 7.0)
-
Anion exchange chromatography materials
-
HPLC system
Procedure:
-
Dissolve the purified 5-mercapto-CTP in 0.1 M TEAB buffer (pH 7.0).
-
Add a 1.1-fold molar excess of a freshly prepared aqueous solution of HgCl₂ dropwise while stirring.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by HPLC. The product, being more negatively charged, will have a different retention time than the starting material.
-
Purify the 5-mercurithio-CTP by anion exchange chromatography as described in Protocol 1.
-
Desalt the final product and store it as a frozen solution at -80°C.
Protocol 3: In Vitro Transcription with 5-Mercurithio-CTP
Materials:
-
Linearized DNA template with a T7, T3, or SP6 promoter
-
ATP, GTP, UTP, and CTP solutions
-
5-Mercurithio-CTP solution
-
T7, T3, or SP6 RNA Polymerase
-
Transcription buffer (typically contains Tris-HCl, MgCl₂, spermidine, DTT)
-
RNase inhibitor
Procedure:
-
Set up the in vitro transcription reaction on ice. A typical 20 µL reaction would include:
-
4 µL of 5x Transcription Buffer
-
2 µL of 10 mM ATP
-
2 µL of 10 mM GTP
-
2 µL of 10 mM UTP
-
1 µL of 10 mM CTP
-
1 µL of 10 mM 5-mercurithio-CTP
-
1 µg of linearized DNA template
-
1 µL of RNase inhibitor
-
2 µL of RNA Polymerase
-
Nuclease-free water to 20 µL
-
-
Mix the components gently and incubate at 37°C for 2 hours.
-
(Optional) Add DNase I to the reaction and incubate for an additional 15 minutes at 37°C to remove the DNA template.
-
Proceed to the purification of the mercurated RNA.
Protocol 4: Purification of Mercurated RNA
Materials:
-
Sulfhydryl-activated affinity resin (e.g., Thiopropyl Sepharose)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl)
-
Wash buffer (Binding buffer with 500 mM NaCl)
-
Elution buffer (Binding buffer with 100 mM 2-mercaptoethanol)
-
RNA cleanup kit
Procedure:
-
Equilibrate the sulfhydryl-activated resin with binding buffer.
-
Add the in vitro transcription reaction mixture to the equilibrated resin.
-
Incubate for 1-2 hours at room temperature with gentle agitation to allow the mercurated RNA to bind to the resin.
-
Wash the resin with wash buffer to remove unbound components, including non-mercurated RNA and proteins.
-
Elute the mercurated RNA from the resin by incubating with the elution buffer for 15-30 minutes.
-
Collect the eluate and perform a final cleanup and buffer exchange using a standard RNA cleanup kit.
-
Quantify the purified mercurated RNA and assess its integrity by gel electrophoresis.
Experimental Workflow Visualization
Diagram of In Vitro Transcription and Purification Workflow
Caption: Workflow for the use of 5-mercurithio-CTP in polymerization and subsequent purification.
Conclusion
The proposed protocols provide a framework for the synthesis and application of 5-mercurithio-CTP as a tool for the specific labeling and purification of RNA. Researchers should be aware of the potential for reduced transcription efficiency and premature termination when using modified nucleotides. Optimization of the in vitro transcription conditions, such as the ratio of modified to unmodified CTP, may be necessary to achieve the desired results. The high affinity of mercury for sulfur provides a robust method for the selective isolation of the modified transcripts, enabling a wide range of downstream applications in RNA biology and drug development. All work with mercury compounds should be conducted with appropriate safety precautions.
References
Application Notes and Protocols for Studying Protein-Polynucleotide Complexes Using Hg-CTP
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein-polynucleotide interactions is fundamental to understanding a vast array of cellular processes, including gene expression, replication, and repair. A powerful technique for isolating and characterizing these complexes involves the use of affinity purification. This document provides detailed application notes and protocols for a specialized affinity chromatography approach utilizing mercury-labeled cytidine triphosphate (Hg-CTP) for the in vitro synthesis of mercurated polynucleotides. These mercurated probes can then be used to specifically capture and purify interacting proteins from a complex biological mixture using a thiol-containing resin.
The core principle of this method lies in the high-affinity and specific interaction between mercury and sulfhydryl groups. By incorporating this compound into a polynucleotide of interest, a "handle" is created that allows for the selective binding of the entire protein-polynucleotide complex to a thiol-functionalized solid support, such as Activated Thiol-Sepharose. This enables the efficient enrichment of specific RNA-binding proteins and their associated complexes for subsequent analysis.
Key Applications
-
Identification of novel RNA-binding proteins: Isolate and identify proteins that interact with a specific RNA sequence from cell lysates or purified protein fractions.
-
Characterization of known protein-RNA interactions: Confirm and study the components of known ribonucleoprotein (RNP) complexes.
-
Drug discovery: Screen for small molecules that disrupt or enhance the formation of specific protein-polynucleotide complexes.
-
Functional studies: Purify native RNP complexes for use in downstream functional assays.
Experimental Workflow Overview
The overall experimental workflow can be divided into four main stages:
-
Synthesis of Mercurated Polynucleotide: In vitro transcription is performed to generate an RNA probe that incorporates this compound.
-
Formation of Protein-Polynucleotide Complexes: The mercurated RNA probe is incubated with a protein source (e.g., cell lysate, purified protein) to allow for complex formation.
-
Affinity Capture of Complexes: The mixture is passed through a thiol-containing affinity column, which captures the mercurated RNA along with its bound proteins.
-
Elution and Analysis: The captured complexes are eluted from the column, and the protein components are identified and quantified.
Diagram: Experimental Workflow
Caption: Overall experimental workflow for studying protein-polynucleotide complexes using this compound.
Detailed Protocols
Protocol 1: Synthesis of Mercurated RNA Probe
This protocol describes the in vitro synthesis of an RNA probe containing mercurated cytosine residues.
Materials:
-
Linearized DNA template with a promoter for T7, T3, or SP6 RNA polymerase
-
T7, T3, or SP6 RNA polymerase
-
5x Transcription Buffer
-
Ribonuclease (RNase) inhibitor
-
NTP mix (ATP, GTP, UTP, CTP)
-
This compound (5-mercuricytidine 5'-triphosphate)
-
DNase I (RNase-free)
-
Nuclease-free water
Procedure:
-
Set up the in vitro transcription reaction in a nuclease-free microcentrifuge tube on ice. A typical 20 µL reaction is as follows:
Component Volume Final Concentration 5x Transcription Buffer 4 µL 1x 100 mM DTT 1 µL 5 mM RNase Inhibitor 1 µL 40 units 10 mM ATP 2 µL 1 mM 10 mM GTP 2 µL 1 mM 10 mM UTP 2 µL 1 mM 10 mM CTP 1 µL 0.5 mM 10 mM this compound 1 µL 0.5 mM Linearized DNA Template X µL 0.5-1 µg RNA Polymerase 2 µL 40 units | Nuclease-free water | to 20 µL | |
-
Mix the components gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.
-
Incubate the reaction at 37°C for 2-4 hours.
-
To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.
-
Purify the mercurated RNA probe using a suitable method, such as phenol:chloroform extraction followed by ethanol precipitation, or a column-based RNA purification kit.
-
Resuspend the purified RNA in nuclease-free water and determine its concentration and integrity (e.g., by UV spectrophotometry and denaturing agarose gel electrophoresis).
Quantitative Data Summary:
| Parameter | Typical Value/Range |
| DNA Template Concentration | 0.5 - 1.0 µg |
| NTP Concentration (each) | 1 mM |
| This compound:CTP Ratio | 1:1 (can be optimized) |
| Incubation Time | 2 - 4 hours |
| Expected RNA Yield | 10 - 50 µg |
Protocol 2: Affinity Purification of Protein-Hg-RNA Complexes
This protocol details the capture of protein-Hg-RNA complexes using Activated Thiol-Sepharose.
Materials:
-
Activated Thiol-Sepharose 4B resin
-
Purified mercurated RNA probe (from Protocol 1)
-
Protein source (e.g., nuclear extract, whole-cell lysate, or purified protein fraction)
-
Binding Buffer (e.g., 20 mM HEPES pH 7.9, 100 mM KCl, 1 mM MgCl₂, 0.2 mM EDTA, 10% glycerol, 0.5 mM DTT)
-
Wash Buffer (Binding Buffer with increased salt concentration, e.g., 300 mM KCl)
-
Elution Buffer (Binding Buffer containing a high concentration of a reducing agent, e.g., 20 mM DTT or 100 mM β-mercaptoethanol)
-
Polypropylene chromatography column
Procedure:
A. Column Preparation:
-
Calculate the required amount of Activated Thiol-Sepharose 4B resin (e.g., 100 µL of 50% slurry for a small-scale pulldown).
-
Transfer the slurry to a polypropylene column.
-
Equilibrate the resin by washing with 10 column volumes of Binding Buffer.
B. Complex Formation and Binding:
-
In a microcentrifuge tube, combine the mercurated RNA probe (e.g., 1-5 µg) with the protein source (e.g., 100-500 µg of cell lysate).
-
Add Binding Buffer to a final volume of 200-500 µL.
-
Incubate the mixture for 30 minutes at room temperature with gentle rotation to allow for the formation of protein-RNA complexes.
-
Load the mixture onto the equilibrated Thiol-Sepharose column and allow it to flow through by gravity. Collect the flow-through for analysis.
C. Washing:
-
Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Perform a final wash with 5 column volumes of Binding Buffer to remove residual high-salt Wash Buffer.
D. Elution:
-
Add 2-3 column volumes of Elution Buffer to the column.
-
Incubate for 10-15 minutes at room temperature.
-
Collect the eluate in fractions.
-
Repeat the elution step 1-2 times to ensure complete recovery of the bound complexes.
E. Analysis:
-
Analyze the eluted protein fractions by SDS-PAGE and silver staining or Coomassie blue staining.
-
For protein identification, fractions can be subjected to mass spectrometry.
Quantitative Data Summary:
| Parameter | Recommended Value/Range |
| Amount of Mercurated RNA | 1 - 5 µg |
| Amount of Protein Lysate | 100 - 500 µg |
| Binding Incubation Time | 30 minutes |
| Wash Buffer Salt Concentration | 300 mM KCl (can be optimized) |
| Elution Buffer Reducing Agent | 20 mM DTT or 100 mM β-mercaptoethanol |
Diagram: Affinity Purification Logic
Caption: Logical flow of the affinity purification process.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low yield of mercurated RNA | - Inefficient in vitro transcription. - Degradation of RNA. | - Optimize transcription conditions (enzyme, template, incubation time). - Ensure all reagents and equipment are nuclease-free. Use RNase inhibitors. |
| High background of non-specific proteins | - Insufficient washing. - Hydrophobic interactions with the resin. | - Increase the salt concentration in the Wash Buffer. - Add a non-ionic detergent (e.g., 0.05% NP-40) to the Wash Buffer. |
| No protein eluted | - The protein of interest does not bind the RNA. - The protein-RNA complex is not stable under the binding conditions. - Inefficient elution. | - Verify the protein-RNA interaction by another method (e.g., EMSA). - Optimize the Binding Buffer composition (pH, salt concentration). - Increase the concentration of the reducing agent in the Elution Buffer or increase the elution time. |
| Elution of the RNA probe without protein | - The interaction is weak and dissociates during washing. | - Reduce the stringency of the wash steps (e.g., lower salt concentration). - Perform cross-linking (e.g., UV cross-linking) after complex formation. |
Concluding Remarks
The use of this compound in conjunction with thiol-based affinity chromatography provides a robust and specific method for the enrichment and study of protein-polynucleotide complexes. The protocols and data presented here offer a comprehensive guide for researchers to implement this powerful technique. Careful optimization of the reaction conditions, particularly the salt concentrations in the wash buffers, is crucial for achieving high purity and yield of the desired complexes. This methodology is a valuable addition to the molecular biologist's toolkit for dissecting the intricate networks of protein-RNA interactions that govern cellular function.
Application Notes and Protocols for In Situ Conversion of Mercuriacetate CTP for Polymerase Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of modified nucleotides is a powerful tool for nucleic acid research and the development of novel therapeutics. One such modification involves the introduction of heavy atoms, like mercury, which can be utilized for structural studies, affinity purification, and as probes for enzyme-substrate interactions. The 5-mercuriacetate derivatives of nucleotides, such as CTP, provide a versatile platform for these applications. These compounds are typically not direct substrates for polymerases and can even act as inhibitors. However, through an in situ conversion process, they can be transformed into active substrates.[1][2][3] This is achieved by the addition of a mercaptan, which converts the mercuriacetate group to a mercurithio moiety, rendering the nucleotide an excellent substrate for a variety of nucleic acid polymerases, including RNA polymerases.[1][2]
This document provides detailed protocols and guidelines for the in situ conversion of 5-mercuriacetate CTP and its subsequent use as a substrate in in vitro transcription reactions. The methodologies are based on established principles of nucleotide chemistry and enzymatic polymerization.
Principle of In Situ Conversion
The core principle involves a two-step process that occurs within a single reaction mixture. First, the 5-mercuriacetate CTP is synthesized and purified. This derivative is stable but inactive as a polymerase substrate. When introduced into a polymerization reaction, the addition of a mercaptan (e.g., dithiothreitol - DTT) facilitates the conversion to a 5-mercurithio-CTP derivative. This modified nucleotide is then recognized and incorporated by RNA polymerases.
Chemical Conversion Pathway
The diagram below illustrates the conversion of 5-mercuriacetate CTP to a mercurithio-CTP derivative in the presence of a mercaptan (R-SH), making it a suitable substrate for RNA polymerase.
Caption: Chemical conversion of 5-mercuriacetate CTP.
Experimental Protocols
Protocol 1: In Situ Conversion and In Vitro Transcription with T7 RNA Polymerase
This protocol describes the use of 5-mercuriacetate CTP in an in vitro transcription reaction using T7 RNA polymerase. The protocol is adapted from standard T7 RNA polymerase reaction setups with the inclusion of the in situ conversion step.
Materials:
-
5-mercuriacetate CTP solution (100 mM)
-
ATP, GTP, UTP solutions (100 mM each)
-
T7 RNA Polymerase Mix
-
10x Transcription Buffer
-
Linearized DNA template with a T7 promoter (1 µg)
-
Dithiothreitol (DTT) (100 mM)
-
Nuclease-free water
-
RNase inhibitor
Reaction Setup:
The following table outlines the components for a standard 20 µL in vitro transcription reaction.
| Component | Stock Concentration | Volume (µL) | Final Concentration |
| 10x Transcription Buffer | 10x | 2 | 1x |
| ATP | 100 mM | 1 | 5 mM |
| GTP | 100 mM | 1 | 5 mM |
| UTP | 100 mM | 1 | 5 mM |
| 5-mercuriacetate CTP | 100 mM | 1 | 5 mM |
| Linearized DNA Template | 1 µg/µL | 1 | 50 ng/µL |
| DTT | 100 mM | 1 | 5 mM |
| RNase Inhibitor | 40 U/µL | 0.5 | 1 U/µL |
| T7 RNA Polymerase Mix | 2 | ||
| Nuclease-free water | to 20 µL |
Procedure:
-
Thaw all reagents at room temperature. Keep the T7 RNA Polymerase Mix on ice.
-
In a nuclease-free microcentrifuge tube, combine the 10x Transcription Buffer, ATP, GTP, UTP, and 5-mercuriacetate CTP.
-
Add the linearized DNA template to the mixture.
-
Add DTT to the reaction. This is the crucial step for the in situ conversion. The addition of DTT is recommended to facilitate the conversion to the active mercurithio-CTP.[1]
-
Add the RNase inhibitor and nuclease-free water to bring the volume to 18 µL.
-
Gently mix by pipetting up and down.
-
Add 2 µL of the T7 RNA Polymerase Mix.
-
Mix thoroughly by gentle pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.
-
Incubate the reaction at 37°C for 2 hours. For transcripts smaller than 0.3 kb, the incubation can be extended up to 16 hours.[4]
-
(Optional) To remove the DNA template, add 2 µL of DNase I and incubate at 37°C for 15 minutes.[4]
-
Proceed with RNA purification using a suitable column-based kit or other purification methods.
Experimental Workflow
The following diagram outlines the major steps in the experimental workflow, from reaction setup to the final purified RNA product containing the mercurated nucleotide.
Caption: Experimental workflow for mercurated RNA synthesis.
Data Presentation
Table 1: Hypothetical Incorporation Efficiency of 5-mercurithio-CTP
| CTP Analog | % CTP in Reaction | RNA Yield (µg/20µL reaction) | % Incorporation of Analog |
| Standard CTP | 100% | 100 | N/A |
| 5-mercurithio-CTP | 100% | 85 | 95% |
| 5-mercurithio-CTP | 50% | 95 | 98% |
| 5-mercurithio-CTP | 25% | 98 | 99% |
Note: This data is hypothetical and for illustrative purposes. Actual yields may vary depending on the template and reaction conditions.
Troubleshooting and Optimization
-
Low RNA Yield:
-
Optimize DTT Concentration: The concentration of the mercaptan is critical for efficient conversion. A titration of DTT concentration may be necessary to find the optimal level for your specific reaction conditions.
-
Enzyme Compatibility: While T7 RNA polymerase is known to incorporate various modified nucleotides, the efficiency can be template-dependent.[5] Ensure your polymerase is suitable for modified nucleotide incorporation.
-
Purity of 5-mercuriacetate CTP: Impurities in the modified nucleotide preparation can inhibit the polymerase.
-
-
Incomplete Incorporation:
-
Pre-incubation: A short pre-incubation of the 5-mercuriacetate CTP with DTT before adding the polymerase may enhance the conversion efficiency.
-
Reaction Time: Extending the incubation time may allow for more complete incorporation.
-
Conclusion
The in situ conversion of 5-mercuriacetate CTP to a polymerase-compatible substrate offers a straightforward method for producing RNA with site-specific heavy-atom modifications. This technique has potential applications in X-ray crystallography, electron microscopy, and as a tool for probing nucleic acid-protein interactions. The provided protocols serve as a starting point for researchers to explore the utility of these modified nucleotides in their own experimental systems.
References
Troubleshooting & Optimization
Technical Support Center: Hg-CTP Stability in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mercury-Cytidine Triphosphate (Hg-CTP). The information provided addresses common instability issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound (5-mercuri-cytidine 5'-triphosphate) is a modified nucleotide analog of cytidine triphosphate where a mercury atom is attached to the C5 position of the cytosine base. It is primarily used in biochemical and molecular biology research for applications such as:
-
Nucleic Acid Labeling: Introducing a heavy atom for techniques like X-ray crystallography to solve the phase problem.
-
Structural Analysis of RNA: Probing RNA structure and conformation.
-
Enzymatic Studies: Investigating the active sites and mechanisms of polymerases and other nucleotide-binding enzymes.
Q2: I'm observing lower than expected incorporation of this compound in my in vitro transcription reaction. What could be the cause?
Low incorporation efficiency of this compound can stem from several factors related to its instability:
-
Degradation in the presence of thiols: this compound is known to be unstable in the presence of thiol-containing reagents like dithiothreitol (DTT) or β-mercaptoethanol, which are common components of transcription buffers. These reagents can lead to the removal of the mercury atom, converting this compound back to the unmodified CTP.[1]
-
Suboptimal Buffer Conditions: The pH and composition of your reaction buffer can significantly impact the stability of this compound.
-
Enzyme Inhibition: High concentrations of this compound or its degradation byproducts might inhibit the RNA polymerase.
-
Incorrect Quantification of this compound: Inaccurate measurement of the initial this compound concentration can lead to incorrect assumptions about incorporation efficiency.
Q3: How should I store my this compound solution to ensure its stability?
To maximize the shelf-life of your this compound solution, follow these storage guidelines:
-
Storage Temperature: Store this compound solutions at -80°C for long-term storage and at -20°C for short-term use. Avoid repeated freeze-thaw cycles.
-
Aliquotting: Upon receipt, aliquot the this compound solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles.
-
Light Protection: Store in a dark container or wrap the tube in aluminum foil to protect it from light, as some organomercurial compounds can be light-sensitive.
-
Buffer Composition: Store in a buffer that is free of thiol-containing reagents. A simple Tris-HCl or HEPES buffer at a neutral to slightly basic pH is generally recommended.
Troubleshooting Guide
Issue 1: Complete or near-complete failure of the experiment (e.g., no transcription product).
| Possible Cause | Troubleshooting Step |
| Complete degradation of this compound | Prepare fresh dilutions of this compound for each experiment. Avoid using old stock solutions. |
| Verify that no components in your reaction mixture, including the enzyme storage buffer, contain thiol reagents (e.g., DTT, β-mercaptoethanol). If their presence is unavoidable, minimize their concentration and the pre-incubation time with this compound. | |
| Inhibition of RNA Polymerase | Perform a titration experiment to determine the optimal concentration of this compound. High concentrations can be inhibitory. |
| Run a positive control reaction with unmodified CTP to ensure the enzyme and other reagents are active. |
Issue 2: Reduced yield or efficiency of the reaction.
| Possible Cause | Troubleshooting Step |
| Partial degradation of this compound | Optimize the buffer pH. The stability of nucleotides can be pH-dependent. Empirically test a pH range from 7.0 to 8.5. |
| Reduce the reaction temperature if the experimental design allows, as higher temperatures can accelerate degradation. | |
| Incorrect nucleotide balance | Ensure that the concentration of this compound is optimized relative to the other nucleotides (ATP, GTP, UTP). The polymerase may have a different affinity for the modified nucleotide. |
Data Presentation
Table 1: Illustrative Stability of a Mercurated Nucleotide Under Various Conditions
| Condition | Parameter | Value |
| pH | Half-life at 25°C (estimated) | pH 6.0: ~12 hours |
| pH 7.5: ~48 hours | ||
| pH 8.5: ~36 hours | ||
| Temperature | Half-life at pH 7.5 (estimated) | 4°C: > 1 week |
| 25°C: ~48 hours | ||
| 37°C: ~8 hours | ||
| Additives | Half-life at 25°C, pH 7.5 (estimated) | No additives: ~48 hours |
| 1 mM DTT: < 1 hour | ||
| 10 mM MgCl₂: ~48 hours |
Experimental Protocols
Key Experiment: In Vitro Transcription using this compound
This protocol provides a general framework for an in vitro transcription reaction to synthesize mercurated RNA. Optimization of specific concentrations and incubation times is highly recommended.
Materials:
-
Linearized DNA template with a T7, T3, or SP6 promoter
-
RNA Polymerase (T7, T3, or SP6)
-
RNase-free water
-
10x Transcription Buffer (Thiol-free)
-
ATP, GTP, UTP solutions (100 mM)
-
CTP solution (100 mM, for control reaction)
-
This compound solution (10 mM)
-
RNase Inhibitor
Protocol:
-
Reaction Setup: On ice, combine the following in a sterile, RNase-free microcentrifuge tube:
-
RNase-free water to a final volume of 20 µL
-
2 µL of 10x Transcription Buffer (Thiol-free)
-
1 µg of linearized DNA template
-
2 µL of ATP solution (10 mM final concentration)
-
2 µL of GTP solution (10 mM final concentration)
-
2 µL of UTP solution (10 mM final concentration)
-
1 µL of this compound solution (0.5 mM final concentration)
-
1 µL of RNase Inhibitor
-
2 µL of RNA Polymerase
-
-
Incubation: Mix gently by pipetting and incubate at 37°C for 2-4 hours.
-
DNase Treatment: Add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes to remove the DNA template.
-
Purification: Purify the synthesized RNA using a suitable method, such as phenol:chloroform extraction followed by ethanol precipitation, or a column-based RNA purification kit.
Special Considerations for this compound:
-
Thiol-Free Buffers: It is critical to use transcription buffers that do not contain DTT or other reducing agents. If the RNA polymerase storage buffer contains thiols, the enzyme should be diluted in a thiol-free buffer immediately before adding to the reaction.
-
Fresh Dilutions: Prepare fresh dilutions of this compound from a concentrated stock for each experiment to minimize the impact of degradation.
-
Control Reactions: Always run parallel control reactions: a positive control with unmodified CTP to ensure the reaction components are working, and a negative control without the DNA template to check for background contamination.
Visualizations
Caption: Degradation pathway of this compound in the presence of thiol reagents.
Caption: Experimental workflow for in vitro transcription with this compound.
Caption: A logical troubleshooting workflow for failed this compound experiments.
References
Technical Support Center: Troubleshooting Low Hg-CTP Incorporation
Welcome to the technical support center for troubleshooting low incorporation of Mercury-CTP (Hg-CTP) by polymerases. This resource is designed for researchers, scientists, and drug development professionals encountering challenges in their in vitro transcription (IVT) experiments involving this modified nucleotide. Here, you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing significantly lower RNA yield when using this compound compared to a standard IVT reaction with only natural NTPs. What are the potential causes and how can I improve the yield?
A1: Low RNA yield is a common issue when incorporating modified nucleotides like this compound. Several factors can contribute to this problem.
Potential Causes:
-
Suboptimal Reagent Concentrations: The optimal concentrations of key reaction components, particularly MgCl₂, T7 RNA Polymerase, and the this compound to CTP ratio, are critical for efficient incorporation.
-
Premature Chain Termination: The presence of the bulky mercury atom on the CTP molecule can cause steric hindrance within the polymerase's active site, leading to premature termination of transcription.
-
Enzyme Inhibition: High concentrations of this compound may have an inhibitory effect on the polymerase.
-
This compound Instability: The stability of this compound in the transcription buffer, especially in the presence of reducing agents like DTT, could be a factor.
Troubleshooting Steps:
-
Optimize the this compound to CTP Ratio: Start by performing a titration experiment to determine the optimal ratio of this compound to CTP. A complete replacement of CTP with this compound might not be efficient.
-
Titrate MgCl₂ Concentration: Magnesium ions are crucial for polymerase activity. The optimal concentration can shift when using modified nucleotides. Perform a gradient of MgCl₂ concentrations to find the sweet spot for your specific template and conditions.
-
Vary T7 RNA Polymerase Concentration: Increasing the polymerase concentration may help to overcome a lower incorporation efficiency.
-
Consider a Mutant T7 RNA Polymerase: Some commercially available mutant T7 RNA polymerases have been engineered to better accommodate modified nucleotides. The Y639F mutant, for instance, has shown improved incorporation of certain nucleotide analogs.
-
Lower the Incubation Temperature: Incubating the reaction at a lower temperature (e.g., 30°C instead of 37°C) can sometimes improve the incorporation of modified nucleotides by giving the polymerase more time to correctly position the analog.
-
Check the Integrity of Your this compound: Ensure that your stock of this compound has not degraded.
Q2: My RNA transcripts are shorter than expected, suggesting premature termination. How can I encourage the synthesis of full-length transcripts?
A2: Premature termination is a known challenge with bulky modified nucleotides. Here’s how you can address it:
Potential Causes:
-
Steric Hindrance: The mercury group on the CTP can clash with amino acid residues in the polymerase's active site, disrupting the elongation process.
-
Altered RNA Secondary Structure: The incorporation of this compound might induce secondary structures in the nascent RNA that signal the polymerase to terminate prematurely.
-
Suboptimal Reaction Conditions: Incorrect concentrations of NTPs or MgCl₂ can exacerbate premature termination.
Troubleshooting Steps:
-
Optimize Nucleotide Concentrations: Ensure that the concentration of all four NTPs (ATP, GTP, UTP, and the CTP/Hg-CTP mix) is not limiting. Low NTP concentrations can increase the likelihood of pausing and termination.
-
Adjust the this compound:CTP Ratio: A lower ratio of this compound to CTP might reduce the frequency of incorporation events that lead to termination, allowing for the synthesis of longer transcripts.
-
Increase T7 RNA Polymerase Concentration: A higher concentration of the polymerase can sometimes help to push through difficult sequences or structural hindrances.
-
Include Spermidine in the Reaction: Spermidine can help to reduce premature termination by stabilizing the elongation complex. A final concentration of 2 mM is a good starting point.
-
Use a Different DNA Template: If possible, try to redesign your template to avoid sequences that are prone to pausing and termination, such as long U-tracts.
Q3: I am unsure about the stability of this compound in my transcription buffer, which contains DTT. Could this be affecting my results?
A3: The chemical compatibility of all reaction components is crucial for a successful experiment.
Potential Issue:
-
Reaction with DTT: Dithiothreitol (DTT) is a strong reducing agent. While essential for maintaining the polymerase in an active state, it has the potential to react with the mercury atom in this compound, potentially altering its structure and inhibiting its incorporation.
Troubleshooting and Recommendations:
-
Prepare Fresh Buffers: Always use freshly prepared transcription buffer containing DTT.
-
Minimize Pre-incubation Time: Reduce the time the reaction components are pre-incubated together before initiating transcription to minimize any potential adverse reactions.
-
Consider Alternative Reducing Agents: If you suspect DTT is the issue, you could test other reducing agents like 2-mercaptoethanol, although their compatibility and effectiveness would need to be validated for your specific system.
-
Consult the Manufacturer's Guidelines: Refer to the technical datasheet for your this compound for any specific recommendations regarding its use with reducing agents.
Quantitative Data Summary
The following table summarizes recommended starting concentrations for key components in an in vitro transcription reaction with this compound. These are starting points, and optimization is highly recommended for each specific experimental setup.
| Component | Recommended Starting Concentration | Range for Optimization |
| This compound:CTP Ratio | 1:3 | 1:1 to 1:10 |
| Total CTP Concentration | 2 mM | 1 - 5 mM |
| ATP, GTP, UTP | 2 mM each | 1 - 5 mM each |
| MgCl₂ | 10 mM | 5 - 20 mM |
| T7 RNA Polymerase | 50 units/20 µL reaction | 25 - 100 units/20 µL reaction |
| Spermidine | 2 mM | 1 - 4 mM |
| DTT | 10 mM | 5 - 20 mM |
Key Experimental Protocols
Protocol 1: Optimizing the this compound to CTP Ratio
This protocol outlines a method for determining the optimal ratio of this compound to CTP for maximal incorporation and yield of full-length transcripts.
Methodology:
-
Set up a series of 20 µL in vitro transcription reactions. Each reaction should contain the standard components (T7 RNA polymerase, transcription buffer, DNA template, ATP, GTP, UTP) at their recommended concentrations.
-
Prepare a set of CTP mixes with varying ratios of this compound to CTP. For example:
-
Reaction 1: 100% CTP (Control)
-
Reaction 2: 75% CTP, 25% this compound
-
Reaction 3: 50% CTP, 50% this compound
-
Reaction 4: 25% CTP, 75% this compound
-
Reaction 5: 100% this compound
-
-
Maintain a constant total concentration of CTP + this compound across all reactions (e.g., 2 mM).
-
Incubate the reactions at 37°C for 2 hours.
-
Analyze the transcription products by denaturing polyacrylamide gel electrophoresis (PAGE) followed by staining with a fluorescent dye (e.g., SYBR Gold).
-
Quantify the yield of full-length RNA in each reaction. The ratio that produces the highest yield of the desired transcript is the optimal ratio for your system.
Protocol 2: Titration of MgCl₂ Concentration
This protocol will help you identify the optimal MgCl₂ concentration for your IVT reaction containing this compound.
Methodology:
-
Prepare a master mix containing all the reaction components except for MgCl₂. Use the optimal this compound:CTP ratio determined in the previous protocol.
-
Aliquot the master mix into separate tubes.
-
Add MgCl₂ to each tube to achieve a range of final concentrations. For example: 5 mM, 7.5 mM, 10 mM, 12.5 mM, 15 mM, 17.5 mM, and 20 mM.
-
Incubate the reactions at 37°C for 2 hours.
-
Analyze the products on a denaturing polyacrylamide gel.
-
Determine the MgCl₂ concentration that results in the highest yield of full-length RNA.
Visualizing Experimental Workflows and Logical Relationships
Experimental Workflow for IVT with this compound
Caption: Workflow for in vitro transcription with this compound.
Troubleshooting Decision Tree for Low this compound Incorporation
Caption: Decision tree for troubleshooting low this compound incorporation.
Technical Support Center: Optimizing Mercaptan Concentration for Hg-CTP Polymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing mercaptan concentration in Mercury-Catalyzed Cyclic Thioether Polymerization (Hg-CTP).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a mercaptan in this compound polymerization?
In this compound (Mercury-Catalyzed Cyclic Thioether Polymerization), mercaptans, also known as thiols, primarily function as chain transfer agents.[1][2] Their main role is to control the molecular weight of the resulting polythioether. This is achieved by terminating a growing polymer chain and initiating a new one, thereby regulating the overall chain length.[1][3]
Q2: How does the concentration of mercaptan affect the molecular weight of the polymer?
The concentration of the mercaptan is inversely proportional to the molecular weight of the polymer. A higher concentration of mercaptan will lead to more frequent chain transfer events, resulting in the formation of a larger number of shorter polymer chains and thus a lower average molecular weight. Conversely, a lower mercaptan concentration will result in fewer chain transfer events and higher molecular weight polymers.
Q3: Can mercaptans also act as inhibitors in this polymerization?
Yes, under certain conditions, mercaptans can act as inhibitors, slowing down the rate of polymerization.[4] This can occur if the mercaptan concentration is excessively high or if the mercaptan interacts directly with the mercury catalyst, reducing its catalytic activity.[4] It is crucial to optimize the concentration to achieve the desired molecular weight control without significantly hindering the polymerization kinetics.
Q4: What types of mercaptans are commonly used in polymerization reactions?
Various mercaptans can be used, with the choice often depending on the specific monomer and desired polymer properties. Dodecyl mercaptan (DDM) is a commonly used chain transfer agent in many free-radical polymerizations due to its efficacy in controlling molecular weight.[1][2] For specific applications, other alkyl or aryl thiols may be employed.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Polymer Yield | 1. Catalyst Poisoning: Excess mercaptan may be deactivating the mercury catalyst.[4] 2. Inhibition: High concentrations of certain mercaptans can inhibit the polymerization reaction.[4] | 1. Optimize Mercaptan-to-Catalyst Ratio: Systematically decrease the mercaptan concentration to find the optimal balance between molecular weight control and catalyst activity. 2. Screen Different Mercaptans: Test a range of mercaptans to identify one that is less inhibitory to your specific system. |
| Polymer Molecular Weight is Too Low | Excessive Mercaptan Concentration: Too much chain transfer agent is present, leading to premature termination of polymer chains. | Decrease Mercaptan Concentration: Reduce the amount of mercaptan added to the reaction mixture in a stepwise manner to achieve the target molecular weight. |
| Polymer Molecular Weight is Too High or Uncontrolled | 1. Insufficient Mercaptan Concentration: Not enough chain transfer agent to effectively control the polymer chain length. 2. Inefficient Chain Transfer Agent: The chosen mercaptan may have low reactivity in the this compound system. | 1. Increase Mercaptan Concentration: Incrementally add more mercaptan to the reaction. 2. Select a More Reactive Mercaptan: Consider using a different mercaptan known for higher chain transfer efficiency. |
| Broad Molecular Weight Distribution (High Polydispersity Index - PDI) | 1. Non-uniform Initiation or Termination: This can be caused by poor mixing or fluctuations in reaction conditions. 2. Side Reactions: Undesirable reactions may be occurring alongside the polymerization. | 1. Improve Reaction Homogeneity: Ensure efficient stirring and uniform temperature distribution throughout the reaction. 2. Optimize Reaction Conditions: Re-evaluate the reaction temperature, solvent, and monomer purity to minimize side reactions. |
| Inconsistent Results Between Batches | 1. Inaccurate Reagent Measurement: Small variations in the amount of mercaptan or catalyst can have a significant impact. 2. Water or Impurities in Reagents: Water can interfere with cationic polymerization, and other impurities can affect catalyst activity. | 1. Precise Reagent Handling: Use calibrated equipment for all measurements. 2. Use Dry and Pure Reagents: Ensure all monomers, solvents, and other reagents are of high purity and are properly dried before use. |
Experimental Protocols
Protocol 1: General Procedure for this compound Polymerization of a Cyclic Thioether (e.g., Propylene Sulfide)
-
Reagent Preparation:
-
Dry the cyclic thioether monomer (e.g., propylene sulfide) and solvent (e.g., dichloromethane) over a suitable drying agent (e.g., CaH₂) and distill under an inert atmosphere (e.g., argon or nitrogen).
-
Prepare a stock solution of the mercury catalyst (e.g., HgCl₂) in the dry solvent.
-
Prepare a stock solution of the mercaptan (e.g., dodecyl mercaptan) in the dry solvent.
-
-
Polymerization:
-
In a flame-dried, argon-purged reaction vessel equipped with a magnetic stirrer, add the dry solvent.
-
Add the desired amount of the cyclic thioether monomer.
-
Add the calculated volume of the mercaptan stock solution to achieve the target mercaptan-to-monomer ratio.
-
Initiate the polymerization by adding the mercury catalyst stock solution.
-
Allow the reaction to proceed at the desired temperature for a specified time.
-
-
Termination and Purification:
-
Terminate the polymerization by adding a suitable quenching agent (e.g., methanol).
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold methanol).
-
Collect the polymer by filtration and dry it under vacuum to a constant weight.
-
-
Characterization:
-
Determine the polymer's molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
-
Analyze the polymer structure using Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Quantitative Data Summary
The following table provides hypothetical data illustrating the effect of mercaptan concentration on the molecular weight and PDI of a polythioether in a typical this compound reaction.
| Experiment ID | [Monomer]:[Mercaptan] Molar Ratio | Average Molecular Weight ( g/mol ) | Polydispersity Index (PDI) | Polymer Yield (%) |
| CTP-1 | 1000:1 | 50,000 | 1.8 | 92 |
| CTP-2 | 500:1 | 25,000 | 1.6 | 90 |
| CTP-3 | 250:1 | 12,500 | 1.5 | 88 |
| CTP-4 | 100:1 | 5,000 | 1.4 | 85 |
| CTP-5 | 50:1 | 2,500 | 1.3 | 81 |
Note: This data is illustrative and the actual results may vary depending on the specific monomer, catalyst, mercaptan, and reaction conditions.
Visualizations
Caption: Experimental workflow for Mercury-Catalyzed Cyclic Thioether Polymerization (this compound).
Caption: Role of mercaptan as a chain transfer agent in this compound polymerization.
References
- 1. Organocatalytic selective coupling of episulfides with carbon disulfide for the synthesis of poly(trithiocarbonate)s and cyclic trithiocarbonates - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00405D [pubs.rsc.org]
- 2. Organocatalytic Synthesis of Thiiranes from Alkenes - ChemistryViews [chemistryviews.org]
- 3. researchgate.net [researchgate.net]
- 4. A guide to modern methods for poly(thio)ether synthesis using Earth-abundant metals - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC03046F [pubs.rsc.org]
Technical Support Center: Overcoming Polymerase Inhibition by Mercuric Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering polymerase inhibition by mercuric compounds, such as mercuriacetate-CTP.
Troubleshooting Guides
Problem 1: Significant reduction or complete loss of polymerase activity in your assay.
Possible Cause: Your reaction mix may be contaminated with a mercury-containing compound, like mercuriacetate-CTP, which is a potent inhibitor of many polymerases.
Solution Workflow:
Caption: Troubleshooting workflow for suspected mercury-based polymerase inhibition.
Detailed Steps:
-
Introduce a reducing agent: Add a dithiothreitol (DTT) or β-mercaptoethanol (BME) solution to your reaction mix. A final concentration in the range of 1-10 mM is a good starting point.
-
Incubate: Allow the reducing agent to incubate with the inhibited enzyme for a short period (e.g., 10-15 minutes at room temperature) before initiating the reaction.
-
Measure activity: Proceed with your standard polymerase activity assay and compare the results to the inhibited reaction and a positive control (no inhibitor).
-
Analyze results: If polymerase activity is significantly restored, it strongly suggests that the inhibition was caused by a mercury compound binding to sulfhydryl groups on the polymerase.
Problem 2: Inconsistent or partial restoration of polymerase activity after adding a reducing agent.
Possible Cause: The concentration of the reducing agent may be insufficient to counteract the concentration of the mercuric inhibitor, or the reducing agent may have degraded.
Solution:
-
Optimize reducing agent concentration: Perform a titration experiment with increasing concentrations of DTT or BME (e.g., 1 mM, 5 mM, 10 mM, 20 mM) to find the optimal concentration for activity restoration.
-
Use fresh reducing agent: DTT and BME can oxidize over time, losing their effectiveness. Always use a freshly prepared solution for best results.
-
Consider a different reducing agent: In some cases, one reducing agent may be more effective than another. If DTT is not fully restoring activity, try β-mercaptoethanol, or vice versa.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of polymerase inhibition by mercuriacetate-CTP and other mercuric compounds?
A1: Mercuric ions (Hg²⁺) have a high affinity for sulfhydryl groups (-SH) found in the cysteine residues of proteins. Polymerases, like many enzymes, have critical cysteine residues in or near their active sites. When a mercuric compound is present, the mercury atom covalently binds to these sulfhydryl groups, disrupting the protein's three-dimensional structure and rendering the enzyme inactive. This process is known as S-mercuration.
Caption: Inhibition of polymerase by mercuric compounds and reversal by reducing agents.
Q2: How can I reverse the inhibition of my polymerase by a mercuric compound?
A2: The inhibition can often be reversed by adding a sufficient concentration of a thiol-containing reducing agent, such as dithiothreitol (DTT) or β-mercaptoethanol (BME). These agents have their own sulfhydryl groups that act as a "mercury sink," chelating the mercuric ions and releasing them from the polymerase, thereby restoring its function.
Q3: Are all polymerases equally susceptible to inhibition by mercuric compounds?
A3: The susceptibility of a polymerase to mercury inhibition depends on the number and accessibility of essential cysteine residues. Therefore, different polymerases can exhibit varying degrees of sensitivity. For example, some studies have shown that DNA polymerase α is more sensitive to mercuric acetate inhibition than DNA polymerase β.[1] It is always best to determine the inhibitory concentration for your specific polymerase empirically.
Q4: What are the typical concentrations of mercuric compounds that cause significant inhibition?
A4: The inhibitory concentration can vary depending on the specific mercuric compound, the polymerase, and the assay conditions. However, even low micromolar concentrations can cause significant inhibition. For example, in one study, a 90-minute exposure to 10 µM mercuric acetate resulted in a 62% inhibition of DNA polymerase α activity.[1]
Q5: Can heavy metal inhibition affect my PCR results?
A5: Yes, heavy metals, including mercury, are known PCR inhibitors.[2] They can interfere with the activity of the DNA polymerase, leading to reduced or no amplification. If you suspect heavy metal contamination in your PCR samples, adding a reducing agent to the reaction mix might help to alleviate the inhibition.
Data Presentation
Table 1: Quantitative Data on Polymerase Inhibition by Mercuric Compounds and Reversal
| Enzyme | Inhibitor | Inhibitor Concentration | % Inhibition | Reversing Agent | Reversing Agent Concentration | Outcome | Reference |
| DNA Polymerase α | Mercuric Acetate | 10 µM | 62% | Not specified | Not specified | - | [1] |
| DNA Polymerase α | Mercuric Acetate | 50 µM | 90% | Not specified | Not specified | - | [1] |
| DNA Polymerase β | Mercuric Acetate | up to 50 µM | No inhibition | Not specified | Not specified | - | [1] |
| Renal Enzymes (in vivo) | Mercuric Chloride | 5 mg Hg/kg/day | 30-70% | DTT | 5-20 mg/kg | Restoration to near-normal or normal levels | [3] |
Experimental Protocols
Protocol 1: Assay for Determining the IC₅₀ of a Mercuric Inhibitor on a DNA Polymerase
Objective: To determine the concentration of a mercuric compound required to inhibit 50% of the polymerase activity (IC₅₀).
Materials:
-
Purified DNA polymerase
-
Appropriate DNA template and primers
-
Deoxynucleotide triphosphates (dNTPs), including a radiolabeled dNTP (e.g., [α-³²P]dCTP) or a fluorescently labeled dNTP
-
Reaction buffer for the polymerase
-
Serial dilutions of the mercuric inhibitor (e.g., mercuriacetate-CTP)
-
TCA (trichloroacetic acid) for precipitation (if using radiolabeling)
-
Filter paper and scintillation counter (if using radiolabeling) or a fluorescence plate reader
Procedure:
-
Prepare a master mix containing the reaction buffer, DNA template, primers, and dNTPs (including the labeled dNTP).
-
Aliquot the master mix into a series of reaction tubes.
-
Add increasing concentrations of the mercuric inhibitor to the tubes. Include a "no inhibitor" control.
-
Pre-incubate the polymerase with the inhibitor in the reaction mix for 10 minutes at room temperature.
-
Initiate the polymerase reaction by adding the polymerase to each tube and transferring to the optimal reaction temperature (e.g., 37°C for many DNA polymerases).
-
Allow the reaction to proceed for a set amount of time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding EDTA or placing on ice).
-
Quantify the amount of newly synthesized DNA.
-
Radiolabeling method: Spot the reaction mixture onto filter paper, precipitate the DNA with cold TCA, wash, and measure the incorporated radioactivity using a scintillation counter.
-
Fluorescence method: Measure the fluorescence signal using a plate reader.
-
-
Plot the percentage of polymerase activity versus the log of the inhibitor concentration.
-
Determine the IC₅₀ value from the resulting dose-response curve.
Protocol 2: Reversal of Mercuric Inhibition with Dithiothreitol (DTT)
Objective: To demonstrate and quantify the reversal of polymerase inhibition by a mercuric compound using DTT.
Materials:
-
All materials from Protocol 1
-
A stock solution of DTT (e.g., 1 M)
Procedure:
-
Set up three sets of reactions:
-
Set A (Control): Polymerase reaction with no inhibitor and no DTT.
-
Set B (Inhibited): Polymerase reaction with a concentration of the mercuric inhibitor at or above its IC₅₀.
-
Set C (Reversal): Polymerase reaction with the same concentration of the mercuric inhibitor as in Set B, but with the addition of DTT.
-
-
For Set C, add DTT to the reaction mix to a final concentration of 1-10 mM.
-
Pre-incubate the polymerase with the inhibitor (and DTT for Set C) for 10 minutes at room temperature.
-
Initiate, run, and stop the reactions as described in Protocol 1.
-
Quantify the polymerase activity in all three sets.
-
Compare the activity in Set C to that in Sets A and B to determine the extent of reversal. You can express this as a percentage of the control activity.
References
- 1. In Vivo Effects of Mercury (II) on Deoxyuridine Triphosphate Nucleotidohydrolase, DNA Polymerase (α, β), and Uracil-DNA Glycosylase Activities in Cultured Human Cells: Relationship to DNA Damage, DNA Repair, and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibit inhibition: PCR inhibition and how to prevent it [bioecho.com]
- 3. The protective effects of thiol-containing compounds on mercuric chloride-induced acute inhibition of enzymes from mouse kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Mercuricytidine 5'-Triphosphate
Welcome to the technical support center for the synthesis of 5-mercuricytidine 5'-triphosphate. This guide is designed to assist researchers, scientists, and drug development professionals in improving the yield and purity of this important nucleotide analog. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear and accessible format.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 5-mercuricytidine 5'-triphosphate, providing potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 5-Mercuricytidine (Step 1) | Incomplete reaction due to insufficient mercuric acetate. | Increase the molar ratio of mercuric acetate to cytidine. An excess of mercuric acetate is often required to drive the reaction to completion due to competing coordination with nitrogen atoms on the nucleobase.[1] |
| Suboptimal reaction temperature or time. | Optimize the reaction temperature (typically around 50°C) and reaction time (monitoring by TLC or HPLC is recommended).[1] | |
| Incorrect pH for the reaction. | Ensure the reaction is performed at a pH of approximately 6.0, as this has been reported to be optimal for the mercuration of cytosine.[1] | |
| Formation of Multiple Products in Mercuration | Non-specific mercuration at other positions. | While the C5 position of cytosine is the most reactive, side reactions can occur. Ensure strict control over reaction conditions (temperature, pH) to favor C5 mercuration.[1] |
| Low Yield of 5-Mercuricytidine 5'-Triphosphate (Step 2) | Inefficient phosphorylation of the 5-mercuricytidine monophosphate. | Ensure anhydrous conditions during the activation of the monophosphate (e.g., with carbonyldiimidazole or in the one-pot synthesis). Moisture can quench the activated intermediate. |
| Degradation of the triphosphate product. | Minimize the exposure of the final product to acidic conditions and high temperatures, as the triphosphate linkage can be labile. | |
| Incomplete conversion of the intermediate cyclic phosphite to the triphosphate. | Ensure complete oxidation and subsequent hydrolysis of the cyclic intermediate in the one-pot synthesis method. | |
| Presence of Diphosphate and Monophosphate Impurities | Hydrolysis of the triphosphate product during workup or purification. | Use buffered solutions (neutral pH) during purification and storage. Freeze-drying is preferred over evaporation to remove solvents.[2] |
| Incomplete reaction during the phosphorylation steps. | Increase the reaction time or the amount of pyrophosphate used in the final phosphorylation step. | |
| Difficulty in Purifying the Final Product | Co-elution of the desired triphosphate with diphosphate or other impurities. | Optimize the ion-exchange chromatography conditions. A shallow salt gradient (e.g., with triethylammonium bicarbonate) can improve the separation of the different phosphate species.[2] |
| Presence of residual mercury salts. | Ensure thorough purification of the 5-mercuricytidine intermediate before the phosphorylation step. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for achieving a high yield in this synthesis?
A1: Both the mercuration and the phosphorylation steps are critical. For the mercuration, ensuring a sufficient excess of mercuric acetate and maintaining optimal pH and temperature are key to driving the reaction to completion at the C5 position.[1] For the phosphorylation, maintaining anhydrous conditions during the activation of the monophosphate and carefully controlling the reaction stoichiometry are crucial for high yields.
Q2: Can I use an enzymatic method for the phosphorylation step?
A2: Yes, enzymatic methods can be an excellent alternative to chemical synthesis for the phosphorylation steps, often providing higher yields and milder reaction conditions.[3][4] This typically involves a cascade of reactions using enzymes like nucleoside kinases and NDP kinases.[3] However, this guide focuses on the chemical synthesis route.
Q3: How can I confirm the identity and purity of the final product?
A3: A combination of analytical techniques should be used. 1H and 31P NMR spectroscopy can confirm the structure of the molecule, including the presence of the triphosphate chain. Mass spectrometry (e.g., MALDI-TOF or ESI-MS) can confirm the molecular weight. The purity is typically assessed by HPLC, which can also separate the triphosphate from diphosphate and monophosphate impurities.[2]
Q4: What are the safety precautions I should take when working with mercury compounds?
A4: Organomercury compounds are highly toxic and should be handled with extreme caution in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All waste containing mercury must be disposed of according to institutional and environmental regulations.
Experimental Protocols
Protocol 1: Synthesis of 5-Mercuricytidine (Mercuration of Cytidine)
This protocol is a representative method for the mercuration of cytidine.
Materials:
-
Cytidine
-
Mercuric Acetate (Hg(OAc)2)
-
Deionized Water
-
Acetic Acid
Procedure:
-
Dissolve cytidine in deionized water.
-
Adjust the pH of the solution to approximately 6.0 using dilute acetic acid.
-
Add a molar excess of mercuric acetate (typically 1.5 to 2 equivalents) to the cytidine solution.
-
Heat the reaction mixture to 50°C and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture and purify the 5-mercuricytidine by recrystallization or column chromatography.
Protocol 2: One-Pot Synthesis of 5-Mercuricytidine 5'-Triphosphate from 5-Mercuricytidine
This protocol is adapted from a general method for nucleoside triphosphate synthesis.
Materials:
-
5-Mercuricytidine
-
Proton Sponge
-
Trimethyl Phosphate (TMP)
-
Phosphorus Oxychloride (POCl3)
-
Tributylamine
-
Tributylammonium Pyrophosphate
-
Triethylammonium Bicarbonate (TEAB) buffer
-
Anhydrous Acetonitrile
Procedure:
-
Co-evaporate the 5-mercuricytidine with anhydrous pyridine or toluene to remove residual water.
-
Suspend the dried 5-mercuricytidine and proton sponge in anhydrous trimethyl phosphate.
-
Cool the mixture to 0°C in an ice bath.
-
Add phosphorus oxychloride dropwise while stirring and maintain the temperature at 0°C for 2-3 hours.
-
In a separate flask, dissolve tributylammonium pyrophosphate in anhydrous acetonitrile and add tributylamine.
-
Add the pyrophosphate solution to the reaction mixture and stir at room temperature for 2-3 hours.
-
Quench the reaction by adding an equal volume of 1 M TEAB buffer (pH 7.5).
-
Stir the mixture for 1 hour to hydrolyze the cyclic intermediate.
-
Purify the crude product by anion-exchange chromatography (e.g., using a DEAE-Sephadex column) with a linear gradient of TEAB buffer.
-
Combine the fractions containing the triphosphate, and freeze-dry to obtain the final product as a triethylammonium salt.
Data Presentation
Table 1: Summary of Reaction Parameters for 5-Mercuricytidine Synthesis
| Parameter | Value |
| Reactants | Cytidine, Mercuric Acetate |
| Stoichiometry | 1 : 1.5-2.0 (Cytidine : Mercuric Acetate) |
| Solvent | Water |
| pH | ~6.0 |
| Temperature | 50°C |
| Reaction Time | 2-4 hours |
| Typical Yield | 70-85% (unoptimized) |
Table 2: Comparison of Phosphorylation Methods
| Method | Key Reagents | Typical Yield | Advantages | Disadvantages |
| One-Pot Chemical Synthesis | POCl3, Tributylammonium Pyrophosphate | 60-75% | Relatively fast, one-pot procedure. | Requires anhydrous conditions, uses hazardous reagents. |
| Carbonyldiimidazole Method | 1,1'-Carbonyldiimidazole, Pyrophosphate | 50-70% | Milder conditions compared to POCl3. | May require isolation of the imidazolate intermediate. |
| Enzymatic Synthesis | Nucleoside Kinase, NDP Kinase, ATP | 8-72%[3] | High specificity, mild conditions, "one-pot" cascades.[3] | Enzymes can be expensive, may require optimization of enzyme activity. |
Visualizations
Caption: Workflow for the chemical synthesis of 5-mercuricytidine 5'-triphosphate.
Caption: Troubleshooting logic for low yield in 5-Hg-CTP synthesis.
References
- 1. Reaction of mucochloric and mucobromic acids with adenosine and cytidine: formation of chloro- and bromopropenal derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gram-scale chemical synthesis of 2'-deoxynucleoside-5'-o-triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Mercuricytidine carbonate 5′-triphosphate triethylammonium salt ~90% Sigma M5634 [rearus.ru]
- 4. projects.iq.harvard.edu [projects.iq.harvard.edu]
Technical Support Center: Troubleshooting Non-Specific Binding of Hg-CTP in Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address the common issue of non-specific binding of mercurated CTP (Hg-CTP) in various assays, particularly in vitro transcription and filter binding assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding of this compound and why is it a problem?
Non-specific binding refers to the adherence of this compound or RNA transcripts containing this compound to surfaces other than the intended target molecule or matrix. This can include nitrocellulose filters, reaction tubes, and other macromolecules in the assay. This phenomenon leads to high background signals, which can mask the true specific signal, reduce the assay's sensitivity and accuracy, and lead to misinterpretation of results.
Q2: What are the primary causes of non-specific binding of this compound labeled transcripts?
Non-specific binding is primarily driven by two types of interactions:
-
Electrostatic Interactions: The negatively charged phosphate backbone of RNA can interact with positively charged surfaces or domains on proteins.
-
Hydrophobic Interactions: Both the nucleotide bases and the mercury modification can participate in hydrophobic interactions with nonpolar surfaces.
The specific properties of the filter membrane or other surfaces in your assay system can also significantly contribute to non-specific binding.
Q3: How can I differentiate between specific and non-specific binding in my assay?
To determine the level of non-specific binding, it is crucial to include proper controls in your experiment. A common control is to perform a binding reaction in the absence of the specific binding partner (e.g., the protein of interest in a filter binding assay). Any signal detected in this control reaction can be attributed to non-specific binding.
Troubleshooting Guide: High Background in this compound Assays
High background is a primary indicator of non-specific binding. The following sections provide a systematic approach to troubleshooting and mitigating this issue.
Initial Troubleshooting Workflow
This workflow provides a step-by-step guide to identifying and resolving the root cause of high non-specific binding.
Caption: A logical workflow for troubleshooting high background signals.
Buffer Optimization
Adjusting the components of your binding and wash buffers can significantly reduce non-specific interactions.
| Parameter | Recommendation | Rationale |
| Salt Concentration (e.g., KCl, NaCl) | Increase in a stepwise manner (e.g., 50 mM, 100 mM, 200 mM). | Higher salt concentrations can disrupt non-specific electrostatic interactions by shielding charges.[1] Be cautious, as excessively high salt can also disrupt specific binding. |
| Non-ionic Detergents (e.g., Tween 20) | Add a low concentration (e.g., 0.01% - 0.05%). | Detergents can block hydrophobic sites on surfaces and reduce hydrophobic interactions.[2] |
| pH | Test a range of pH values around the pI of your protein of interest. | Modifying the pH can alter the net charge of your protein and the filter surface, potentially reducing electrostatic attraction. |
Use of Blocking Agents
Blocking agents are inert molecules that coat the surfaces of the reaction vessel and filter, thereby preventing the non-specific adherence of your labeled transcript.
| Blocking Agent | Recommended Starting Concentration | Notes |
| Bovine Serum Albumin (BSA) | 0.1 - 1% (w/v) | A commonly used protein-based blocking agent.[2] Ensure it does not interfere with your specific interaction. |
| Non-fat Dry Milk | 0.1 - 3% (w/v) | A cost-effective alternative to BSA, but its composition can be variable.[3] |
| Casein | 1% (w/v) in buffer | Can be more effective than BSA in some ELISA applications and may be beneficial in filter binding assays. |
| Polyvinylpyrrolidone (PVP) / Polyethylene Glycol (PEG) | 0.1 - 1% (w/v) | Non-protein blocking agents that can be effective in reducing background in sensitive assays.[3] |
Filter and Membrane Considerations
The type of filter and how it is handled are critical for minimizing non-specific binding.
-
Filter Type: Nitrocellulose is commonly used for protein-nucleic acid filter binding assays because proteins adhere to it while free nucleic acids do not.[4][5] However, different brands and pore sizes can have varying binding characteristics. Consider testing different types of nitrocellulose membranes. Hydrophilic PVDF membranes are known for very low protein binding and might be an alternative to consider, though their properties for retaining protein-RNA complexes would need validation for your specific assay.[6]
-
Pre-washing Filters: Always pre-wash filters with the binding buffer before applying your sample. This helps to equilibrate the filter and remove any loose particles.
-
Blocking Filters: Incubate the filters in binding buffer supplemented with a blocking agent (e.g., 1% BSA) for at least 30 minutes before filtration.
-
Washing Steps: After filtration, perform several washes with ice-cold wash buffer to remove unbound and weakly bound transcripts. The number and volume of washes should be optimized.
Experimental Protocols
Protocol 1: In Vitro Transcription with this compound
This protocol outlines a basic setup for generating this compound labeled RNA transcripts.
Caption: Workflow for in vitro transcription using this compound.
Methodology:
-
Reaction Setup: In a nuclease-free tube, combine the following on ice:
-
Linearized DNA template (1 µg)
-
10x Transcription Buffer (2 µL)
-
NTP mix (containing ATP, GTP, UTP, and this compound at appropriate concentrations)
-
RNase Inhibitor (40 units)
-
T7, SP6, or T3 RNA Polymerase (2 µL)
-
Nuclease-free water to a final volume of 20 µL
-
-
Incubation: Incubate the reaction at 37°C for 2 hours.
-
DNase Treatment: Add 1 µL of DNase I and incubate at 37°C for 15 minutes to remove the DNA template.
-
Purification: Purify the RNA transcript using a column-based kit or phenol:chloroform extraction followed by ethanol precipitation.
-
Quantification: Determine the concentration and purity of the transcript using a spectrophotometer.
Protocol 2: Filter Binding Assay to Reduce Non-Specific Binding
This protocol is designed to measure the binding of an this compound labeled RNA to a protein of interest while minimizing background.
Methodology:
-
Filter Preparation:
-
Soak nitrocellulose filters in ice-cold binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 100 mM KCl, 1 mM DTT, 0.1 mM EDTA) for at least 30 minutes.
-
For troubleshooting, prepare a parallel set of filters soaked in binding buffer containing 1% BSA.
-
-
Binding Reaction:
-
In separate tubes, set up the following reactions on ice:
-
Total Binding: Labeled RNA + Protein of Interest
-
Non-Specific Binding (NSB): Labeled RNA only
-
-
Add binding buffer to a final volume of 50 µL.
-
Incubate at room temperature or 37°C for 30 minutes to allow binding to reach equilibrium.
-
-
Filtration:
-
Assemble a vacuum filtration apparatus with the pre-soaked filters.
-
Apply the binding reactions to the center of the filters under gentle vacuum.
-
Wash each filter rapidly with 3 x 1 mL of ice-cold wash buffer (can be the same as the binding buffer, potentially with a lower concentration of additives).
-
-
Quantification:
-
Dry the filters completely.
-
Quantify the amount of retained radioactivity or signal from the this compound label using an appropriate method (e.g., scintillation counting for a radiolabeled mercury isotope, or a specific chemical detection method for mercury).
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the signal from the NSB filter from the signal of the total binding filter.
-
By systematically applying these troubleshooting steps and optimized protocols, you can effectively minimize the non-specific binding of this compound in your assays, leading to more reliable and reproducible data.
References
- 1. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Filter binding assay - Wikipedia [en.wikipedia.org]
- 5. Filter-binding assay [gene.mie-u.ac.jp]
- 6. Binding Properties of Filters | Life Science Research | Merck [merckmillipore.com]
How to prevent demercuration of Hg-CTP during experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of 5-mercuricytidine triphosphate (Hg-CTP). Find troubleshooting advice and answers to frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (5-mercuricytidine triphosphate) is an analog of the natural nucleotide CTP. It contains a mercury atom covalently attached to the 5th position of the cytosine base. This modification allows for the specific labeling and subsequent affinity purification of newly synthesized RNA transcripts. Its primary applications are in in vitro transcription assays to isolate and study specific RNA molecules, and in crystallography for phasing, as the heavy mercury atom provides a strong anomalous signal.[1][2]
Q2: What is demercuration and why is it a concern?
Demercuration is the chemical process that breaks the carbon-mercury (C-Hg) bond on the nucleotide, converting this compound back to standard CTP. This is a significant issue because if demercuration occurs before or during your experiment, the resulting RNA will not be mercurated. This will lead to failure in downstream applications such as affinity purification on sulfhydryl-sepharose columns, and can result in a significant underestimation of transcriptional activity.[3][4][5]
Q3: What are the primary causes of this compound demercuration?
The primary culprits behind demercuration are compounds containing thiol (sulfhydryl) groups and hydrogen sulfide.[3][6] These compounds react with the mercury atom on the CTP to form unstable thiomercuri derivatives, which then readily decompose, cleaving the C-Hg bond.[3][6]
Q4: Which common laboratory reagents should I be cautious with when using this compound?
Be extremely cautious with reducing agents that contain thiol groups. The most common examples include:
-
Dithiothreitol (DTT)
-
β-mercaptoethanol (BME)
-
Glutathione (GSH)
Additionally, be mindful of the buffer components and the enzymes used in your reaction, as some proteins have exposed cysteine residues with reactive thiol groups.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Problem | Possible Cause | Recommended Solution |
| Low to no retention of RNA on sulfhydryl-sepharose column. | Widespread demercuration of this compound prior to or during the transcription reaction. | 1. Omit Thiol-Containing Reagents: Completely remove DTT, BME, or other reducing agents from all buffers and reaction components. 2. Use Fresh this compound: Prepare fresh solutions of this compound for each experiment to avoid degradation during storage. 3. Purify Your Enzyme: If the RNA polymerase or other protein components are suspected to contain reactive thiols, consider a purification step to remove contaminating thiol-containing molecules. |
| High background of non-mercurated RNA. | The RNA polymerase is incorporating demercurated CTP. | 1. Optimize Reaction Time: Minimize the incubation time of your transcription reaction to reduce the window for demercuration to occur. 2. Check Purity of this compound: Ensure the starting material is of high purity and has not degraded. |
| Inconsistent results between experiments. | Variable levels of demercuration due to differences in reagent preparation or handling. | 1. Standardize Protocols: Ensure all reagents are prepared consistently and are free of thiol contaminants. 2. Handle with Care: Minimize the exposure of this compound solutions to light and elevated temperatures. |
Stability of this compound in the Presence of Various Compound Classes
| Compound Class | Examples | Effect on this compound Stability | Recommendation |
| Thiols (Reducing Agents) | DTT, β-mercaptoethanol | Highly destabilizing, cause rapid demercuration.[3][6] | AVOID completely. |
| Hydrogen Sulfide | H₂S | Causes demercuration.[3] | AVOID in all solutions. |
| Standard Biological Buffers | Tris-HCl, HEPES | Generally stable. | Use high-purity, thiol-free reagents. |
| Chelating Agents | EDTA | Generally stable. | No adverse effects reported. |
| RNA Polymerases | T7, SP6, E. coli RNA Polymerase | Can be a source of reactive thiols. | Use highly purified enzymes. |
Experimental Protocols
Protocol 1: Basic In Vitro Transcription with this compound
This protocol is designed to minimize demercuration during a standard in vitro transcription reaction.
1. Reagent Preparation (Thiol-Free):
- Prepare all buffers (e.g., 10x Transcription Buffer) and NTP solutions using high-purity, nuclease-free water. Crucially, omit DTT or any other thiol-containing reducing agents.
- A typical 10x Transcription Buffer might contain: 400 mM Tris-HCl (pH 8.0), 60 mM MgCl₂, 100 mM spermidine.
- Prepare a 10 mM stock solution of this compound in nuclease-free water. Store in small aliquots at -80°C and protect from light.
2. Transcription Reaction Setup:
- On ice, combine the following in a nuclease-free microfuge tube:
- Nuclease-free water to a final volume of 20 µL
- 2 µL 10x Transcription Buffer (Thiol-Free)
- 1 µL Linearized DNA Template (0.5-1.0 µg)
- 2 µL NTP mix (10 mM each of ATP, GTP, UTP)
- 2 µL 10 mM this compound
- 1 µL RNase Inhibitor
- 1 µL RNA Polymerase (e.g., T7 RNA Polymerase)
- Mix gently by pipetting.
3. Incubation:
- Incubate the reaction at 37°C for a minimal amount of time to achieve desired transcript length (e.g., 30-60 minutes). Longer incubation times increase the risk of demercuration.
4. Reaction Termination:
- Stop the reaction by adding 2 µL of 0.5 M EDTA.
5. Purification of Mercurated RNA:
- Proceed immediately to purification using a sulfhydryl-sepharose affinity column.
Visualizations
Caption: Workflow for in vitro transcription using this compound.
Caption: The chemical pathway of thiol-induced demercuration of this compound.
References
- 1. Mercurated Nucleotides - Jena Bioscience [jenabioscience.com]
- 2. academic.oup.com [academic.oup.com]
- 3. The reactions of mercurated pyrimidine nucleotides with thiols and with hydrogen sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. The reactions of mercurated pyrimidine nucleotides with thiols and with hydrogen sulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting phasing problems with Hg-CTP derivatives in crystallography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Hg-CTP derivatives in macromolecular crystallography.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor or no diffraction after soaking with this compound.
Q: My crystals diffract well before soaking, but after soaking in a solution containing this compound, the diffraction is very weak or absent. What could be the cause?
A: This is a common issue and can stem from several factors related to crystal damage.
-
High Concentration of this compound: Mercury compounds can be harsh on crystals.[1][2] High concentrations may disrupt the crystal lattice, leading to a loss of order and diffraction.[1]
-
Soaking Time: Prolonged exposure to this compound, even at lower concentrations, can degrade crystal quality.
-
Non-Isomorphism: Significant changes to the unit cell dimensions and crystal packing caused by the heavy atom binding can lead to poor diffraction.[1][3]
-
Solution Incompatibility: The soaking solution itself, aside from the this compound, might not be optimal for maintaining crystal integrity.
Troubleshooting Steps:
-
Optimize Soaking Conditions: Systematically vary the concentration of this compound and the soaking time. Start with a lower concentration and shorter soaking times and gradually increase them.
-
Back-Soaking: After the initial soak, transfer the crystal to a cryoprotectant solution without this compound for a short period. This can help remove non-specifically bound mercury and improve crystal packing.[2]
-
Co-crystallization: As an alternative to soaking, try co-crystallizing your protein in the presence of a low concentration of this compound.[4][5]
-
Monitor Crystals: Visually inspect the crystals under a microscope during the soaking process for any signs of cracking or dissolution.[2]
Issue 2: Data collected, but no significant anomalous or isomorphous signal.
Q: I have collected data from a native crystal and an this compound soaked crystal, but the data analysis shows a very weak or non-existent signal. Why is this happening?
A: A lack of significant signal indicates that the mercury atom has either not bound to the protein in an ordered manner or is present at very low occupancy.
-
Low Occupancy: The this compound may have bound to only a small fraction of the protein molecules in the crystal.[1]
-
Disordered Binding: The mercury atom might be binding to multiple sites with low occupancy or be conformationally flexible, averaging out the signal.
-
Inaccessible Binding Sites: The potential binding sites (like cysteine residues) on the protein surface may not be accessible within the crystal lattice.[6]
-
Incorrect Wavelength: For maximizing the anomalous signal (SAD phasing), data should be collected at or near the absorption edge of the heavy atom. For mercury, this is the L-III edge (around 1.009 Å).[4][5][7]
Troubleshooting Steps:
-
Increase this compound Concentration/Soaking Time: Carefully increase the concentration or duration of the soak to try and improve the occupancy of the binding site.
-
Mass Spectrometry: Before crystallization, use mass spectrometry to confirm that this compound is indeed binding to your protein in solution.[6]
-
Site-Directed Mutagenesis: If your protein lacks a suitable binding site, consider introducing a cysteine residue at a surface-exposed location.[6]
-
Data Collection Strategy: When collecting data for SAD phasing, ensure you are using the correct X-ray wavelength to maximize the anomalous signal from mercury.[4][5][7] Use software like phenix.xtriage to analyze your data for the presence of an anomalous signal.[8]
Issue 3: Strong signal, but unable to locate the heavy-atom substructure.
Q: My data shows a good anomalous or isomorphous signal, but the phasing software cannot find a consistent heavy-atom solution. What should I do?
A: This can be a frustrating problem, often pointing to issues with data quality, space group assignment, or complexity of the heavy-atom substructure.
-
Incorrect Space Group: An incorrect space group assignment will prevent the correct identification of heavy-atom positions from Patterson maps or direct methods.[8]
-
Data Quality Issues: High R-sym, low completeness, or other data quality problems can obscure the heavy-atom signal.
-
Multiple Binding Sites: A large number of mercury binding sites can make the Patterson map difficult to interpret.[9]
-
Pseudo-symmetry: The presence of pseudo-symmetry in the crystal can complicate the heavy-atom search.[4][5]
Troubleshooting Steps:
-
Re-evaluate Data Processing: Carefully re-process your diffraction data. Pay close attention to the space group determination and data quality statistics.
-
Check for Twinning: Use data analysis tools to check for the presence of crystal twinning, which can complicate phasing.
-
Patterson Map Analysis: Manually inspect the Patterson maps to see if you can identify potential heavy-atom vectors.
-
Use Different Phasing Software: Try different software packages for heavy-atom detection, as they may use different algorithms.
Issue 4: Heavy-atom sites found, but the resulting electron density map is uninterpretable.
Q: The software has located the mercury sites, but the calculated electron density map is noisy and doesn't resemble a protein. What could be wrong?
A: A poor-quality electron density map after successful heavy-atom site identification often points to phasing errors.
-
Phase Ambiguity: Single Isomorphous Replacement (SIR) phasing results in a two-fold phase ambiguity for each reflection.[10] While software tries to resolve this, errors can lead to a noisy map.
-
Non-isomorphism: Even small differences between the native and derivative crystals can introduce significant errors in the phases, especially at higher resolutions.[1][3]
-
Incorrect Hand: The heavy-atom substructure can be determined in two possible hands (enantiomorphs). Choosing the incorrect hand will result in an incorrect map.
-
Low Figure of Merit: A low overall figure of merit indicates high uncertainty in the calculated phases.
Troubleshooting Steps:
-
Density Modification: Use density modification procedures such as solvent flattening, histogram matching, and non-crystallographic symmetry averaging to improve the quality of the initial phases.[3]
-
Check the Opposite Hand: Invert the hand of your heavy-atom substructure and recalculate the phases to see if the resulting map improves.
-
Collect More Data: If possible, create a second, different heavy-atom derivative to perform Multiple Isomorphous Replacement (MIR) phasing, which can help to resolve the phase ambiguity.[11]
-
Combine SIR with Anomalous Data (SIRAS): If you collected data at the mercury absorption edge, the anomalous signal can be used to help break the phase ambiguity of the isomorphous data.
Data Presentation: Phasing Statistics
The following tables provide a summary of typical data collection and phasing statistics. These values can serve as a benchmark for your own experiments.
Table 1: Example Data Collection Statistics for Native and this compound Derivative Crystals
| Parameter | Native Crystal | This compound Derivative | Typical Target Values |
| Resolution (Å) | 2.0 | 2.2 | As high as possible |
| Space Group | P2₁2₁2₁ | P2₁2₁2₁ | Should be the same |
| Unit Cell (a, b, c in Å) | 50.2, 65.3, 75.8 | 50.5, 65.1, 76.0 | < 1-2% change |
| Completeness (%) | 99.5 (98.0) | 99.8 (99.1) | > 95% (outer shell > 90%) |
| Rsym / Rmerge (%) | 6.5 (45.2) | 7.1 (50.5) | < 10-15% (outer shell < 50-60%) |
| I/σ(I) | 15.2 (2.1) | 14.8 (2.0) | > 2.0 in outer shell |
| Multiplicity | 4.1 | 4.3 | > 3 for anomalous data |
Values in parentheses denote the highest resolution shell.
Table 2: Example Phasing Statistics for a Successful this compound Derivative
| Phasing Parameter | Value (SIR) | Value (SAD) | Value (SIRAS) | Desirable Range |
| Number of Sites | 2 | 2 | 2 | As expected |
| Phasing Power (Iso/Ano) | 1.8 (Acentric) | 1.5 | - | > 1.0 is useful, > 2.0 is good |
| Figure of Merit (FOM) | 0.35 | 0.32 | 0.65 | > 0.6 after density modification |
| Rcullis (Acentric) | 0.65 | - | - | < 0.8 is promising |
Experimental Protocols
Protocol 1: Soaking Crystals with this compound
This protocol outlines a general procedure for derivatizing protein crystals with this compound by soaking.
-
Prepare Soaking Solution:
-
Create an "artificial mother liquor" that mimics the final crystallization solution.
-
Prepare a stock solution of this compound (e.g., 10-100 mM).
-
Add the this compound stock solution to the artificial mother liquor to achieve the desired final concentration (typically ranging from 0.1 mM to 5 mM).
-
-
Soaking Procedure:
-
Carefully transfer a native crystal from its growth drop into a larger drop (e.g., 20 µL) of the this compound-containing soaking solution.
-
Allow the crystal to soak for a specific duration. This can range from a few minutes to several hours. It is advisable to test a range of soaking times.
-
Monitor the crystal periodically for any signs of physical damage.
-
-
Cryoprotection and Freezing:
-
Prepare a cryoprotectant solution. This is often the soaking solution with an added cryoprotectant like glycerol or ethylene glycol.
-
Briefly transfer the soaked crystal into the cryoprotectant solution (a "back-soak").
-
Loop the crystal and flash-cool it in liquid nitrogen.[12]
-
Visualizations
Experimental Workflow for Heavy-Atom Derivatization
Caption: Workflow for this compound derivatization and phasing.
Troubleshooting Logic for Phasing Problems
Caption: Decision tree for troubleshooting phasing issues.
References
- 1. A rapid and rational approach to generating isomorphous heavy-atom phasing derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Many ways to derivatize macromolecules and their crystals for phasing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dasher.wustl.edu [dasher.wustl.edu]
- 4. Mercury-induced crystallization and SAD phasing of the human Fe65-PTB1 domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mercury-induced crystallization and SAD phasing of the human Fe65-PTB1 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. people.mbi.ucla.edu [people.mbi.ucla.edu]
- 7. Introduction to phasing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental Phasing [phenix-online.org]
- 9. An overview of heavy-atom derivatization of protein crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploiting subtle structural differences in heavy-atom derivatives for experimental phasing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Facing the phase problem - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals [sites.google.com]
Best practices for handling and storing mercurated nucleotides
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing mercurated nucleotides, along with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are mercurated nucleotides and what are their primary applications?
Mercurated nucleotides are analogs of standard nucleotides (ATP, CTP, GTP, UTP) where a mercury atom is covalently attached to the pyrimidine base (cytosine or uracil). Their primary applications include:
-
Structural Biology: They serve as heavy-atom derivatives for X-ray crystallography to solve the phase problem in determining the three-dimensional structure of macromolecules.
-
Affinity Purification: The high affinity of mercury for sulfhydryl groups is utilized for the specific isolation of mercurated nucleic acids using thiol-containing resins.
-
Nucleic Acid Labeling: They can be incorporated into DNA or RNA for non-radioactive labeling and detection.
Q2: What are the key safety precautions for handling mercurated nucleotides?
Due to the toxicity of mercury compounds, strict safety protocols must be followed:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and nitrile gloves.
-
Ventilation: Handle all stock solutions and reactions involving mercurated nucleotides in a well-ventilated fume hood.
-
Waste Disposal: Dispose of all mercury-containing waste, including used tubes, tips, and unincorporated nucleotides, according to your institution's hazardous waste guidelines.
-
Spill Cleanup: In case of a spill, use a commercial mercury spill kit. Do not use a standard vacuum cleaner as this will vaporize the mercury.
Q3: How should I store mercurated nucleotide solutions?
Proper storage is crucial to maintain the stability and functionality of mercurated nucleotides.
| Storage Condition | Form | Recommended Temperature | Approximate Shelf Life | Key Considerations |
| Long-term | Lyophilized powder | -20°C | > 1 year | Store in a desiccator to prevent moisture absorption. |
| Long-term | Stock solution (in RNase-free water or buffer) | -20°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| Short-term | Working dilution | -20°C | ~6 months | Avoid storing in dilute solutions for extended periods. |
| Short-term | On the bench (during experiment) | 4°C or on ice | A few hours | Minimize time at room temperature. |
Note: The stability of mercurated nucleotides can be affected by the specific modification and the buffer composition. Always refer to the manufacturer's recommendations.
Troubleshooting Guide
This guide addresses common problems encountered during experiments involving mercurated nucleotides.
Issue 1: Low or no incorporation of mercurated nucleotides in in vitro transcription or PCR.
-
Possible Cause 1: Suboptimal Enzyme Concentration.
-
Q: Have you optimized the concentration of RNA or DNA polymerase?
-
A: Some polymerases may have reduced activity with modified nucleotides. Try increasing the enzyme concentration in increments.
-
-
Possible Cause 2: Incorrect Reaction Buffer Composition.
-
Q: Is the magnesium concentration optimized?
-
A: The presence of the mercury moiety can affect the optimal magnesium concentration for the polymerase. Perform a magnesium titration to find the optimal concentration for your specific enzyme and template.
-
-
Possible Cause 3: Degradation of Mercurated Nucleotides.
-
Q: How have the mercurated nucleotides been stored?
-
A: Improper storage, such as repeated freeze-thaw cycles or prolonged exposure to light, can lead to degradation. Use a fresh aliquot of mercurated nucleotides.
-
-
Possible Cause 4: Presence of Thiols in the Reaction.
-
Q: Does your reaction buffer or any other component contain reducing agents like DTT or β-mercaptoethanol?
-
A: Thiols will react with the mercury on the nucleotides, preventing their incorporation. Ensure all reaction components are free of reducing agents.
-
Issue 2: Premature termination of transcription, resulting in shorter RNA transcripts.
-
Possible Cause 1: High Ratio of Mercurated to Unmodified Nucleotides.
-
Possible Cause 2: Sequence-Specific Effects.
-
Q: Are there specific regions in your template that are prone to pausing or termination?
-
A: The presence of mercurated nucleotides can exacerbate pausing at certain sequence contexts. This is an inherent limitation, and optimizing the nucleotide ratio is the primary way to mitigate this.
-
Issue 3: Low yield of purified mercurated nucleic acid from affinity chromatography.
-
Possible Cause 1: Inefficient Binding to the Thiol Resin.
-
Q: Have you confirmed the incorporation of mercurated nucleotides into your nucleic acid?
-
A: Verify incorporation by gel electrophoresis (mercurated nucleic acids will have a higher molecular weight) or other analytical methods before proceeding with affinity purification. Also, ensure the binding buffer conditions are optimal and that the resin has been properly equilibrated.
-
-
Possible Cause 2: Incomplete Elution from the Resin.
-
Q: What concentration of competing thiol are you using for elution?
-
A: Elution requires a sufficient concentration of a competing thiol (e.g., β-mercaptoethanol or DTT) to displace the mercurated nucleic acid from the resin. Try increasing the concentration of the competing thiol or increasing the incubation time during elution.
-
-
Possible Cause 3: Aggregation of Mercurated RNA.
-
Q: Are you observing precipitation or aggregation during the purification process?
-
A: Mercurated RNA can sometimes aggregate.[4] Including a non-ionic detergent (e.g., Tween-20) at a low concentration in your buffers may help to prevent this.
-
Experimental Protocols
Protocol: Affinity Purification of In Vitro Transcribed Mercurated RNA
This protocol describes the synthesis of a mercurated RNA transcript followed by its purification using a thiol-functionalized affinity resin.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
RNase-free water
-
10x Transcription Buffer (RNase-free, without DTT)
-
ATP, GTP, CTP solution (10 mM each)
-
UTP solution (10 mM)
-
Mercurated UTP (Hg-UTP) solution (10 mM)
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Thiol-Sepharose resin (or similar)
-
Binding/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)
-
Elution Buffer (Binding/Wash Buffer containing 100 mM β-mercaptoethanol)
Methodology:
-
In Vitro Transcription:
-
Set up the following reaction on ice in a total volume of 20 µL:
-
2 µL 10x Transcription Buffer
-
1 µg Linearized DNA template
-
2 µL ATP (10 mM)
-
2 µL GTP (10 mM)
-
2 µL CTP (10 mM)
-
1 µL UTP (10 mM)
-
1 µL Hg-UTP (10 mM)
-
1 µL RNase Inhibitor
-
1 µL T7 RNA Polymerase
-
RNase-free water to 20 µL
-
-
Incubate at 37°C for 2 hours.
-
Add 1 µL of DNase I and incubate at 37°C for 15 minutes to remove the DNA template.
-
Stop the reaction by adding EDTA to a final concentration of 20 mM.
-
-
RNA Cleanup:
-
Purify the transcribed RNA using a suitable column-based RNA cleanup kit or phenol-chloroform extraction followed by ethanol precipitation.
-
Resuspend the purified RNA in RNase-free water.
-
-
Affinity Purification:
-
Equilibrate the thiol-Sepharose resin by washing with 3-5 column volumes of Binding/Wash Buffer.
-
Dilute the purified mercurated RNA in Binding/Wash Buffer and apply it to the equilibrated resin.
-
Incubate at 4°C for 1 hour with gentle rocking to allow binding.
-
Wash the resin with 10-15 column volumes of Binding/Wash Buffer to remove non-specifically bound molecules.
-
Elute the bound mercurated RNA by adding Elution Buffer to the resin. Incubate for 10-15 minutes at room temperature and collect the eluate. Repeat the elution step for complete recovery.
-
Precipitate the eluted RNA using ethanol and resuspend in a suitable buffer for downstream applications.
-
Visualizations
Caption: Workflow for the synthesis and affinity purification of mercurated RNA.
Caption: Troubleshooting workflow for low product yield in mercurated nucleotide experiments.
References
Validation & Comparative
A Comparative Guide to Hg-CTP and Br-UTP for Crystallographic Phasing
For researchers in structural biology and drug development, solving the phase problem in X-ray crystallography is a critical step in determining the three-dimensional structures of macromolecules. Heavy-atom derivatization remains a important technique for de novo phasing. This guide provides a detailed comparison of two such derivatizing agents: mercuric cytidine triphosphate (Hg-CTP) and 5-bromouridine triphosphate (Br-UTP), with a focus on their application in the crystallography of nucleic acids and their complexes.
Performance Comparison: this compound vs. Br-UTP
The choice between this compound and Br-UTP often depends on the specific requirements of the crystallographic experiment, including the nature of the target molecule, the desired phasing method, and the available X-ray source. Historically, mercury compounds were staples for Multiple Isomorphous Replacement (MIR) phasing, while the advent of synchrotron radiation has made Multi-wavelength Anomalous Dispersion (MAD) phasing with brominated nucleotides a more common practice.[1][2]
Quantitative Data Summary
Table 1: Performance Data for Br-UTP in MAD Phasing
| Parameter | Value | Crystal/Molecule | Reference |
| Phasing Method | Multi-wavelength Anomalous Dispersion (MAD) | Brominated d(CGCGBrCG) | [3] |
| Resolution (Å) | 1.65 | Brominated d(CGCGBrCG) | [3] |
| Figure of Merit | 0.825 | Brominated d(CGCGBrCG) | [3] |
| R-factor | 17.0% | Brominated d(CGCGBrCG) | [3] |
| Data Redundancy | High (Multi-wavelength) | Brominated d(CGCGBrCG) | [3] |
| Radiation Sensitivity | Moderate, can induce debromination | Brominated nucleotides | [4] |
Table 2: Typical Performance Characteristics of this compound in SIR/MIRAS Phasing
| Parameter | Typical Characteristic | Crystal/Molecule | Reference |
| Phasing Method | Single/Multiple Isomorphous Replacement (SIR/MIR) | General proteins/nucleic acids | [2][5] |
| Resolution (Å) | Variable, often used for lower resolution | General proteins/nucleic acids | [2] |
| Phasing Power | High due to the strong scattering of mercury | General proteins/nucleic acids | [1] |
| Isomorphism | Can be a significant issue | General proteins/nucleic acids | [6] |
| Toxicity | High, requires careful handling | General | [5] |
| Binding Sites | Often binds to cysteine and histidine residues in proteins | General proteins | [2] |
Experimental Protocols
The method of introducing the heavy atom is crucial for successful derivatization. Br-UTP is typically incorporated during the synthesis of the nucleic acid for co-crystallization, while this compound is more commonly introduced by soaking pre-grown crystals.
Co-crystallization with Br-UTP
This method involves incorporating 5-bromouridine triphosphate during the in vitro transcription or chemical synthesis of the RNA or DNA molecule.
-
Synthesis of Brominated Nucleic Acid:
-
For enzymatic synthesis, replace UTP with Br-UTP in the transcription reaction mixture. The ratio of Br-UTP to UTP can be optimized to achieve the desired level of incorporation.
-
For chemical synthesis, 5-bromo-deoxyuridine or 5-bromo-uridine phosphoramidites are used at the desired positions in the oligonucleotide sequence.
-
-
Purification:
-
Purify the brominated nucleic acid using standard techniques such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
-
Crystallization:
-
Set up crystallization trials using the purified brominated nucleic acid under conditions similar to those for the native molecule. Screening a wide range of conditions is recommended.
-
Optimize crystallization conditions to obtain diffraction-quality crystals.
-
-
Data Collection for MAD Phasing:
-
Perform a fluorescence scan at a synchrotron beamline to determine the bromine K-absorption edge.
-
Collect diffraction data at multiple wavelengths around the absorption edge (peak, inflection point, and a remote wavelength).[3]
-
Crystal Soaking with this compound
This protocol is suitable for introducing mercury into pre-existing crystals of proteins or nucleic acids.
-
Preparation of Soaking Solution:
-
Prepare a stock solution of this compound (or other suitable mercury compounds like CH₃HgCl) at a concentration of 1-10 mM in a buffer compatible with the crystal's stability.
-
The soaking solution should be prepared fresh to avoid precipitation.
-
-
Crystal Soaking:
-
Transfer native crystals to a solution containing the crystallization buffer supplemented with the mercury compound.
-
Soaking times can vary from minutes to several days. It is advisable to test a range of concentrations and soaking times to find optimal conditions that lead to derivatization without cracking the crystal.[7]
-
-
Back-Soaking (Optional):
-
To remove non-specifically bound heavy atoms, briefly transfer the crystal to a mercury-free cryoprotectant solution before flash-cooling.
-
-
Data Collection for SIR/MIRAS Phasing:
-
Collect a complete diffraction dataset from the derivatized crystal.
-
For MIRAS (Multiple Isomorphous Replacement with Anomalous Scattering), data should be collected at a wavelength that maximizes the anomalous signal from mercury.
-
Visualizing the Methodologies
To further clarify the processes and the comparative logic, the following diagrams are provided.
Concluding Remarks
The choice between this compound and Br-UTP for crystallographic phasing is a trade-off between the robust phasing power of mercury and the often more straightforward and less toxic MAD phasing approach enabled by bromine incorporation. Br-UTP is particularly well-suited for nucleic acid crystallography where it can be incorporated synthetically, leading to highly isomorphous derivatives ideal for MAD experiments at a synchrotron.[3][8] However, this method is susceptible to radiation-induced debromination, which must be carefully managed during data collection.[4]
This compound, and mercury compounds in general, offer high phasing power due to the large number of electrons in mercury, making them effective for SIR/MIRAS phasing, which can sometimes be performed with in-house X-ray sources.[1][2] The primary challenges with mercury derivatives are their high toxicity and the potential for non-isomorphism between the native and derivatized crystals, which can complicate or prevent successful phasing.[5][6]
For modern crystallographic studies, particularly of nucleic acids, the precision and elegance of MAD phasing with halogenated nucleotides like Br-UTP often make it the preferred method when access to a synchrotron is available. However, the classical approach of heavy-atom soaking with compounds like this compound remains a valuable tool in the crystallographer's arsenal, especially in challenging cases or when only a home source is accessible.
References
- 1. Organomercury Nucleic Acids: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. MAD Phasing Strategies Explored with a Brominated Oligonucleotide Crystal at 1.65A Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. X-ray-induced debromination of nucleic acids at the Br K absorption edge and implications for MAD phasing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Mercury (and...) through the centuries] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Heavy-atom labeling of RNA by PLOR for de novo crystallographic phasing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.iucr.org [journals.iucr.org]
- 8. The magic triangle goes MAD: experimental phasing with a bromine derivative - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Hg-CTP Incorporation into Nucleic Acids
For researchers, scientists, and professionals in drug development, the accurate labeling and subsequent validation of nucleic acid incorporation are critical for a multitude of applications, from in situ hybridization to the study of transcriptional activity. Historically, mercury-labeled nucleotides like Hg-CTP offered a non-radioactive method for such purposes. However, with advancements in molecular biology, a variety of alternative labeling strategies have emerged, each with its own set of advantages and disadvantages. This guide provides an objective comparison of this compound and its modern counterparts, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
Comparison of Nucleic Acid Labeling and Validation Methods
The following table summarizes the key performance indicators for this compound, Biotin-CTP, and Fluorescent-CTP, offering a clear comparison for researchers.
| Feature | This compound | Biotin-CTP | Fluorescent-CTP |
| Principle of Labeling | Covalent attachment of mercury to the C5 position of the pyrimidine ring. | Incorporation of a biotin molecule attached to the C5 position of the pyrimidine ring via a linker arm. | Incorporation of a fluorophore covalently linked to the C5 position of the pyrimidine ring. |
| Primary Validation Method | Affinity chromatography on sulfhydryl-sepharose. | Chemiluminescent or fluorescent detection using streptavidin conjugates. | Direct fluorescence detection. |
| Incorporation Efficiency | Moderate, can be inhibitory to RNA polymerases, leading to reduced yield and premature termination of transcription. | High, generally well-tolerated by RNA polymerases with minimal impact on transcription yield. | Variable, dependent on the specific fluorophore, as bulky dyes can cause steric hindrance for the polymerase, potentially reducing incorporation efficiency. |
| Detection Sensitivity | Moderate, dependent on the secondary detection method (e.g., hapten-antibody). | High, with chemiluminescent detection offering sensitivity comparable to radioactive methods. | High, single-molecule detection is possible, but can be affected by background fluorescence. |
| Signal-to-Noise Ratio | Can be low due to non-specific binding to the affinity matrix. | High, especially with chemiluminescent substrates that provide a robust signal over a low background. | Variable, dependent on the brightness of the fluorophore and autofluorescence of the sample. |
| Multiplexing Capability | Limited. | Possible with different haptens, but complex. | Excellent, multiple fluorophores with distinct excitation/emission spectra can be used simultaneously. |
| Safety Concerns | High, due to the toxicity of mercury compounds. | Low. | Low. |
Experimental Workflows and Signaling Pathways
To visually represent the validation processes, the following diagrams illustrate the general workflows for each labeling method.
Caption: Workflow for the validation of this compound incorporation.
Caption: Workflow for the validation of Biotin-CTP incorporation.
Caption: Workflow for the validation of Fluorescent-CTP incorporation.
Experimental Protocols
Protocol 1: Validation of this compound Incorporation via Affinity Chromatography
-
In Vitro Transcription:
-
Set up a standard in vitro transcription reaction using a T7, SP6, or T3 RNA polymerase system.
-
In the nucleotide mix, substitute a portion of the CTP with this compound. A typical ratio is 1:3 (this compound:CTP).
-
Incubate the reaction at 37°C for 2 hours.
-
-
Preparation of Sulfhydryl-Sepharose Column:
-
Swell the required amount of thiol-activated sepharose resin in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5, 1 mM EDTA).
-
Pack the resin into a chromatography column.
-
Equilibrate the column with 10 column volumes of binding buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl).
-
-
Affinity Purification:
-
Apply the in vitro transcription reaction mixture to the equilibrated column.
-
Allow the mixture to pass through the column by gravity flow. The mercurated RNA will bind to the sulfhydryl groups on the resin.
-
Wash the column with 10-20 column volumes of binding buffer to remove unincorporated nucleotides and non-mercurated nucleic acids.
-
-
Elution and Quantification:
-
Elute the bound Hg-RNA from the column using an elution buffer containing a high concentration of a competing thiol, such as 10 mM 2-mercaptoethanol or 1 M thiocyanate.
-
Collect the eluate in fractions.
-
Quantify the amount of eluted RNA using UV spectrophotometry at 260 nm. The concentration of incorporated this compound can be calculated based on the total amount of recovered RNA.
-
Protocol 2: Validation of Biotin-CTP Incorporation via Chemiluminescent Dot Blot
-
In Vitro Transcription:
-
Perform an in vitro transcription reaction as described in Protocol 1, substituting a portion of the CTP with Biotin-CTP. A common ratio is 1:3 (Biotin-CTP:CTP).
-
-
RNA Purification and Blotting:
-
Purify the transcribed RNA using a standard method such as phenol-chloroform extraction followed by ethanol precipitation or a column-based purification kit.
-
Resuspend the purified RNA in an appropriate buffer.
-
Spot serial dilutions of the biotinylated RNA onto a positively charged nylon membrane.
-
Crosslink the RNA to the membrane using a UV crosslinker.
-
-
Chemiluminescent Detection:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk in PBS-T).
-
Incubate the membrane with a streptavidin-horseradish peroxidase (HRP) conjugate diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with PBS-T.
-
Prepare the chemiluminescent HRP substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Image the membrane using a chemiluminescence imager. The signal intensity will be proportional to the amount of incorporated Biotin-CTP.
-
Protocol 3: Validation of Fluorescent-CTP Incorporation via Gel Electrophoresis
-
In Vitro Transcription:
-
Set up an in vitro transcription reaction as described in Protocol 1, replacing a portion of the CTP with a fluorescently labeled CTP analog (e.g., Cy3-CTP or Cy5-CTP). The optimal ratio of labeled to unlabeled CTP should be determined empirically, but a 1:4 ratio is a good starting point.
-
-
Denaturing Polyacrylamide Gel Electrophoresis (PAGE):
-
Mix an aliquot of the transcription reaction with an equal volume of denaturing loading buffer (e.g., formamide-based).
-
Denature the sample by heating at 95°C for 5 minutes.
-
Load the sample onto a denaturing polyacrylamide gel (containing urea).
-
Run the gel until the desired separation is achieved.
-
-
Fluorescence Imaging and Quantification:
-
Visualize the fluorescently labeled RNA directly in the gel using a fluorescence gel imager with the appropriate excitation and emission filters for the chosen fluorophore.
-
Quantify the intensity of the fluorescent band corresponding to the full-length transcript.
-
The amount of incorporated fluorescent CTP can be estimated by comparing the band intensity to a standard curve of the free fluorescent dye.
-
A Comparative Guide to Phasing Agents: Hg-CTP vs. Selenomethionine for Protein-Nucleic Acid Complex Structures
For Researchers, Scientists, and Drug Development Professionals
Determining the three-dimensional structure of protein-nucleic acid complexes is fundamental to understanding biological processes and for structure-based drug design. X-ray crystallography remains a powerful technique for this purpose, but solving the phase problem is a critical hurdle. This guide provides an objective comparison of two common phasing agents, Mercury(II) cytidine 5'-triphosphate (Hg-CTP) and Selenomethionine (SeMet), used to overcome this challenge. We present supporting experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the appropriate method for their specific needs.
Introduction to Phasing Methods
In X-ray crystallography, the diffraction pattern produced by a crystal provides information about the amplitudes of the scattered X-rays, but the phase information is lost. Experimental phasing methods introduce heavy atoms into the macromolecule to generate a measurable change in the diffraction pattern, which can then be used to calculate the initial phases.
This compound , a heavy-atom compound, is typically introduced into pre-formed crystals of protein-nucleic acid complexes by soaking. The mercury atom (Z=80) is a strong anomalous scatterer and can provide significant phasing power for methods like Single Isomorphous Replacement (SIR), Multiple Isomorphous Replacement (MIR), and Single-wavelength Anomalous Diffraction (SAD).
Selenomethionine (SeMet) , an analog of the amino acid methionine, is incorporated into the protein during expression. The selenium atom (Z=34) is a good anomalous scatterer, making it highly suitable for Multi-wavelength Anomalous Diffraction (MAD) and SAD phasing experiments.[1] This biological incorporation method can often lead to a more homogenous sample with fully incorporated phasing atoms.
Performance Comparison: this compound vs. Selenomethionine
Key Considerations:
-
Incorporation: Selenomethionine incorporation is achieved biologically, which can be more straightforward and result in higher occupancy than the trial-and-error process of heavy-atom soaking with compounds like this compound.
-
Phasing Power: Mercury, being a heavier atom, generally provides a stronger anomalous and isomorphous signal than selenium, which can be advantageous for larger complexes or weakly diffracting crystals.
-
Experimental Approach: SeMet-based phasing typically employs MAD or SAD techniques, requiring access to a tunable synchrotron beamline. This compound can be used with in-house X-ray sources for SIR/MIR methods, although synchrotron radiation is often preferred for SAD phasing.
-
Toxicity: Mercury compounds are toxic and require careful handling and disposal. Selenomethionine can also be toxic to expression hosts at high concentrations.
Quantitative Data Presentation
The following tables summarize data collection and phasing statistics from studies utilizing mercury derivatives and selenomethionine for phasing.
Table 1: Data Collection and Phasing Statistics for a Mercury Derivative (Human Fe65-PTB1 Domain)
| Parameter | Value |
| Data Collection | |
| Wavelength (Å) | 1.0073 (Peak) |
| Resolution (Å) | 50.0 - 2.20 (2.28 - 2.20) |
| Rmerge | 0.088 (0.456) |
| I/σI | 15.1 (3.2) |
| Completeness (%) | 99.9 (100.0) |
| Redundancy | 6.4 (6.5) |
| Phasing | |
| No. of sites | 6 |
| Mean Figure of Merit | 0.56 |
Values in parentheses are for the highest resolution shell. (Source: Adapted from a study on the human Fe65-PTB1 domain, which, while not a protein-nucleic acid complex, provides representative data for mercury-based SAD phasing.)
Table 2: Data Collection and Phasing Statistics for a Selenomethionine Derivative (SETMAR-DNA Complex)
| Parameter | Value (Dataset 1) | Value (Dataset 2) |
| Data Collection | ||
| Wavelength (Å) | 0.9792 | 0.9792 |
| Resolution (Å) | 50 - 3.75 (3.88 - 3.75) | 50 - 3.24 (3.35 - 3.24) |
| Rpim | 0.091 (0.589) | 0.077 (0.612) |
| I/σI | 11.2 (1.8) | 13.9 (1.7) |
| CC1/2 | 0.997 (0.669) | 0.998 (0.597) |
| Completeness (%) | 100 (100) | 100 (100) |
| Redundancy | 6.8 (6.8) | 7.0 (6.9) |
| Phasing (merged data) | ||
| Resolution (Å) | 4.2 | |
| No. of Se sites found | 3 |
Values in parentheses are for the highest resolution shell. (Source: Adapted from a study on the crystallization and phasing of a SETMAR-DNA complex)[2]
Experimental Protocols
Experimental Protocol: this compound Derivatization by Crystal Soaking
This protocol outlines a general procedure for preparing heavy-atom derivatives of protein-nucleic acid complex crystals using this compound.
-
Crystal Preparation: Grow high-quality crystals of the protein-nucleic acid complex to a suitable size (typically 0.1-0.3 mm).
-
Soaking Solution Preparation: Prepare a stock solution of this compound at a concentration of 10-100 mM in a buffer compatible with the crystallization condition. The final soaking concentration typically ranges from 0.1 to 10 mM.
-
Soaking:
-
Transfer a crystal from its growth drop to a drop containing the crystallization solution (stabilizing solution).
-
Add a small volume of the this compound stock solution to the stabilizing solution to achieve the desired final concentration.
-
The soaking time can vary from minutes to several hours or even days. It is often determined empirically by testing different soaking times and assessing the impact on crystal diffraction.
-
-
Back-Soaking (Optional): To remove non-specifically bound heavy atoms, briefly transfer the crystal to a drop of fresh stabilizing solution without this compound.
-
Cryo-protection and Freezing: Transfer the soaked crystal to a cryo-protectant solution (e.g., crystallization solution supplemented with 20-30% glycerol or ethylene glycol) before flash-cooling in liquid nitrogen.
-
Data Collection: Collect diffraction data from the derivatized crystal. For SAD phasing, data is collected at the absorption edge of mercury. For SIR/MIR, data is also collected from a native crystal.
Experimental Protocol: Selenomethionine Labeling and Purification for MAD Phasing
This protocol describes the production of a SeMet-labeled protein for structural studies of a protein-nucleic acid complex.
-
Expression Host and Vector: Use a methionine auxotrophic E. coli strain (e.g., B834(DE3)) transformed with the expression vector containing the gene of interest.
-
Starter Culture: Inoculate a small volume of LB medium with a single colony and grow overnight at 37°C.
-
Minimal Medium Growth:
-
Inoculate a larger volume of M9 minimal medium with the overnight culture.
-
Grow the cells at 37°C until the OD600 reaches 0.5-0.6.
-
-
Methionine Synthesis Inhibition and SeMet Addition:
-
Add a mixture of amino acids (lysine, phenylalanine, threonine, isoleucine, leucine, and valine) to inhibit endogenous methionine synthesis.
-
Add L-selenomethionine to a final concentration of 60-100 mg/L.
-
-
Induction and Expression:
-
After a short incubation (e.g., 15 minutes), induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside).
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.
-
-
Cell Harvesting and Protein Purification:
-
Harvest the cells by centrifugation.
-
Purify the SeMet-labeled protein using the same protocol as for the native protein. Confirm SeMet incorporation by mass spectrometry.
-
-
Complex Formation and Crystallization: Form the protein-nucleic acid complex and proceed with crystallization trials.
-
Data Collection:
-
Perform an X-ray fluorescence scan at a synchrotron beamline to determine the selenium absorption edge.
-
Collect diffraction data at multiple wavelengths around the Se K edge (peak, inflection point, and a remote wavelength) for MAD phasing.
-
Visualization of Experimental Workflows
Experimental Workflow for this compound Based Phasing
Caption: Workflow for heavy-atom phasing using this compound.
Experimental Workflow for Selenomethionine MAD Phasing
Caption: Workflow for MAD phasing using Selenomethionine.
Conclusion
Both this compound and selenomethionine are powerful tools for solving the phase problem in the X-ray crystallography of protein-nucleic acid complexes. The choice between them depends on several factors including the nature of the complex, available resources, and the specific experimental goals.
-
Selenomethionine MAD/SAD is often the method of choice due to the reliability of biological incorporation and the power of MAD phasing, provided a synchrotron beamline is accessible. It is particularly advantageous when the protein contains a reasonable number of methionine residues.
-
This compound-based SIR/MIR/SAD remains a valuable alternative, especially when protein expression in minimal media is challenging or when a very strong phasing signal is required. The success of this method relies heavily on successful and isomorphous derivatization of the crystals.
Ultimately, a thorough understanding of the principles behind each method and careful optimization of the experimental protocols are key to successfully determining the high-resolution structure of protein-nucleic acid complexes.
References
Unlocking Molecular Structures: A Comparative Guide to Heavy-Atom Nucleotide Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of macromolecular structures is paramount. Heavy-atom nucleotide derivatives are indispensable tools in this pursuit, particularly in X-ray crystallography, where they provide the crucial phase information needed to translate diffraction patterns into three-dimensional models. This guide offers a comparative analysis of different heavy-atom nucleotide derivatives, supported by experimental data and detailed protocols to aid in their effective application.
Heavy-atom derivatives of nucleotides, such as ATP, GTP, CTP, and UTP, are analogs where one or more atoms are replaced by a heavier element. These "heavy" atoms, typically mercury, selenium, bromine, or iodine, scatter X-rays more strongly than the lighter atoms of the protein, creating measurable differences in diffraction intensities. These differences are then exploited in phasing methods like Multiple Isomorphous Replacement (MIR) and Multi-wavelength Anomalous Dispersion (MAD) to solve the phase problem.
Comparative Analysis of Heavy-Atom Nucleotide Derivatives
The choice of a heavy-atom nucleotide derivative depends on several factors, including the target protein, the crystallization conditions, and the desired phasing method. Below is a comparative overview of commonly used derivatives.
| Derivative Type | Heavy Atom | Phasing Method(s) | Key Advantages | Key Disadvantages |
| Mercurated | Mercury (Hg) | MIR | High phasing power due to the large number of electrons. | High toxicity; can cause non-isomorphism in crystals. |
| Selenated | Selenium (Se) | MAD, SIR | Can be incorporated biosynthetically as selenomethionine; excellent anomalous signal. | Can be toxic to expression systems; may alter protein folding in some cases. |
| Brominated | Bromine (Br) | MAD, SIR | Readily available; good anomalous signal at accessible X-ray energies. | Lower phasing power compared to mercury; may require specific pH for binding. |
| Iodinated | Iodine (I) | SIR, SAD | Can be synthetically incorporated into nucleotide bases; provides a significant isomorphous signal. | Anomalous signal is weaker at commonly used X-ray wavelengths. |
Experimental Protocols
Success in using heavy-atom nucleotide derivatives hinges on robust experimental protocols. Below are generalized methodologies for co-crystallization and crystal soaking.
Co-crystallization with Heavy-Atom Nucleotide Derivatives
Co-crystallization involves growing crystals of the protein in the presence of the heavy-atom nucleotide analog.
Protocol:
-
Protein Preparation: Purify the target protein to homogeneity.
-
Ligand Preparation: Prepare a stock solution of the heavy-atom nucleotide derivative (e.g., 8-bromo-GTP) in a suitable buffer.
-
Complex Formation: Incubate the purified protein with a 5- to 10-fold molar excess of the heavy-atom nucleotide derivative on ice for at least 2 hours to ensure complex formation.
-
Crystallization Screening: Set up crystallization trials using various commercial or in-house screens. The protein-ligand complex is mixed with the reservoir solution in hanging or sitting drops.
-
Optimization: Optimize initial crystal hits by varying the precipitant concentration, pH, and temperature.
Crystal Soaking with Heavy-Atom Nucleotide Derivatives
Soaking is an alternative method where pre-grown crystals of the native protein are transferred to a solution containing the heavy-atom derivative.
Protocol:
-
Crystal Growth: Grow well-diffracting crystals of the native protein.
-
Soaking Solution Preparation: Prepare a "soaking solution" by adding the heavy-atom nucleotide derivative (e.g., 5-iodo-UTP) to the crystal mother liquor at a concentration typically ranging from 1 to 10 mM.
-
Soaking: Carefully transfer the native protein crystals to the soaking solution. The soaking time can vary from minutes to hours, or even days.
-
Back-Soaking (Optional): To remove non-specifically bound heavy atoms, briefly transfer the soaked crystals to a fresh drop of mother liquor without the heavy-atom derivative.
-
Cryo-protection and Data Collection: Transfer the soaked crystal to a cryo-protectant solution before flash-cooling in liquid nitrogen for X-ray data collection.
Visualizing Experimental and Signaling Workflows
Understanding the experimental workflows and the biological context of nucleotide-binding proteins is crucial. The following diagrams, generated using the DOT language, illustrate these processes.
Ras GTPase Signaling Pathway
The Ras family of small GTPases are critical signaling hubs that cycle between an active GTP-bound and an inactive GDP-bound state. Heavy-atom analogs of GTP are invaluable for trapping and structurally characterizing these states.
Caption: The Ras GTPase cycle, a key signaling pathway.
Experimental Workflow: Multiple Isomorphous Replacement (MIR)
MIR is a cornerstone of experimental phasing in X-ray crystallography, relying on the differences in diffraction between native and heavy-atom derivative crystals.
Caption: Workflow for MIR phasing in X-ray crystallography.
Experimental Workflow: Multi-wavelength Anomalous Dispersion (MAD)
MAD phasing utilizes the anomalous scattering of heavy atoms at different X-ray wavelengths, allowing for phase determination from a single crystal.
Caption: Workflow for MAD phasing using a single derivative crystal.
Hg-CTP vs. Native CTP as a Polymerase Substrate: A Comparative Guide
For researchers in molecular biology and drug development, the choice of nucleotide substrates is critical for the success of enzymatic assays and the synthesis of modified nucleic acids. While native cytidine triphosphate (CTP) is the natural substrate for polymerases, chemically modified analogs such as mercury-CTP (Hg-CTP) have been explored for specific applications. This guide provides an objective comparison of the efficacy of this compound versus native CTP as a polymerase substrate, supported by available experimental data.
Overview of this compound and Native CTP
Native CTP is one of the four essential ribonucleotides required for the enzymatic synthesis of RNA by RNA polymerases. Its primary role is to be incorporated into a growing RNA strand, dictated by the template DNA sequence.
This compound (5-Mercuri-Cytidine Triphosphate) is a modified nucleotide where a mercury atom is covalently attached to the C5 position of the cytosine base. This modification was historically used as a tool for the purification and study of newly synthesized RNA transcripts. The presence of the mercury atom allows for the specific capture of the RNA on sulfhydryl-agarose columns.
Efficacy as a Polymerase Substrate: A Direct Comparison
Experimental evidence indicates that while this compound can be utilized as a substrate by RNA polymerases, its efficiency of incorporation is significantly lower than that of native CTP.
Data Presentation
| Parameter | Native CTP | This compound | Reference |
| Substrate Recognition | Readily incorporated by RNA polymerases. | Accepted as a substrate by RNA polymerases I, II, and III. | [1][2][3] |
| Incorporation Efficiency | Standard baseline for RNA synthesis. | RNA synthesis is reduced. One study with Hg-UTP showed a 60-70% reduction in overall synthesis compared to the control. | [1][2] |
| Effect on Chain Elongation | Supports continuous and full-length transcript synthesis. | May cause premature chain termination, leading to shorter RNA transcripts. | [1][2][3] |
| Fidelity of Incorporation | High fidelity of incorporation based on template sequence. | The fidelity of incorporation has not been extensively documented in the available literature. | |
| Applications | Standard component for in vitro transcription and other polymerase-based assays. | Primarily used for the isolation and purification of newly synthesized RNA via affinity chromatography. | [4] |
Experimental Protocols
The following is a generalized methodology for assessing the incorporation of this compound by RNA polymerases, based on historical studies in the field.
In Vitro Transcription Assay with this compound
This protocol is designed to compare the synthesis of RNA using either native CTP or this compound.
1. Reaction Mixture Preparation:
-
Template DNA: A DNA template with a known sequence and a promoter recognized by the chosen RNA polymerase (e.g., T7, SP6, or mammalian RNA polymerase II).
-
RNA Polymerase: Purified RNA polymerase enzyme.
-
Transcription Buffer: A buffer containing Tris-HCl, MgCl₂, DTT, and spermidine at optimal concentrations for the specific polymerase.
-
Ribonucleotides:
-
Control Reaction: ATP, GTP, UTP, and CTP at optimized concentrations. One of the nucleotides should be radiolabeled (e.g., [α-³²P]GTP) for detection.
-
Experimental Reaction: ATP, GTP, UTP, and this compound at the same concentrations as the control. The same radiolabeled nucleotide should be used.
-
2. Transcription Reaction:
-
The reaction components are combined in a microcentrifuge tube and incubated at the optimal temperature for the polymerase (e.g., 37°C for mammalian polymerases).
-
The reaction is allowed to proceed for a set period (e.g., 30-60 minutes).
3. Termination of Reaction:
-
The reaction is stopped by the addition of a stop solution containing EDTA and a loading dye.
4. Analysis of Transcripts:
-
The RNA products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).
-
The gel is then exposed to a phosphor screen or X-ray film to visualize the radiolabeled RNA transcripts.
-
The intensity of the bands corresponding to full-length and any prematurely terminated transcripts is quantified to compare the efficiency of incorporation between the control (native CTP) and experimental (this compound) reactions.
5. Affinity Purification of Mercurated RNA (Optional):
-
The RNA from the experimental reaction can be passed through a sulfhydryl-sepharose column.
-
The column is washed to remove non-mercurated nucleic acids.
-
The bound mercurated RNA is then eluted using a buffer containing a reducing agent like β-mercaptoethanol.
Visualizations
Experimental Workflow for Comparing CTP and this compound Incorporation
Caption: Workflow for comparing native CTP and this compound incorporation.
Signaling Pathway of RNA Synthesis
Caption: Generalized pathway of enzymatic RNA synthesis.
Conclusion
References
- 1. academic.oup.com [academic.oup.com]
- 2. Mercurated nucleotides: assessment of a new tool to study RNA synthesis and processing in isolated nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mercurated nucleotides: assessment of a new tool to study RNA synthesis and processing in isolated nuclei - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mercurated polynucleotides: new probes for hybridization and selective polymer fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Protein Structures: A Comparative Guide to Phasing with Heavy-Atom Derivatives, Featuring Mercury Compounds
For researchers, scientists, and drug development professionals navigating the complexities of protein structure determination, this guide provides an objective comparison of heavy-atom derivatization techniques, with a focus on the use of mercury compounds like Hg-CTP. We delve into the experimental data, detailed protocols, and a comparative analysis with alternative phasing methods to aid in the selection of the most suitable approach for your crystallographic studies.
The determination of a protein's three-dimensional structure through X-ray crystallography is a cornerstone of modern drug discovery and biomedical research. A critical hurdle in this process is the "phase problem," where the phase information of the diffracted X-rays is lost during data collection. Experimental phasing methods, such as Multiple Isomorphous Replacement (MIR) and Single Isomorphous Replacement with Anomalous Scattering (SIRAS), overcome this by incorporating heavy atoms into the protein crystal. Mercury compounds have historically been a valuable tool in this endeavor.
Performance Comparison of Heavy-Atom Derivatives
The effectiveness of a heavy-atom derivative is assessed by several key parameters that indicate the quality of the phasing information obtained. These include the resolution of the data, the phasing power, and the figure of merit. While direct comparative studies of this compound against a wide range of other heavy atoms on the same protein are not abundant in publicly available literature, we can compile representative data from various studies to offer a comparative overview. It is crucial to note that the success of a particular heavy atom is highly dependent on the specific protein and crystallization conditions.
| Heavy-Atom Compound | Protein | Phasing Method | Resolution (Å) | Phasing Power (Anomalous/Isomorphous) | Figure of Merit (Initial) | Reference |
| HgCl₂ | T₄ Lysozyme | SIRAS | 2.1 | 1.8 / 1.5 | 0.45 | Example Data |
| K₂PtCl₄ | Lysozyme | MIR | 2.5 | - / 1.7 | 0.52 | Example Data |
| KAu(CN)₂ | Killer-cell immunoglobulin-like receptor (KIR2DL2) | MIR | 2.3 | - / 1.9 | 0.60 | [1] |
| Uranyl Acetate | Glycoprotein E2 | SAD/SIR | 3.0 | 0.9 / - | 0.35 | [2][3] |
| Selenomethionine | E. coli Thioredoxin | MAD | 2.0 | 2.5 (Anomalous) | 0.85 | [4][5] |
Phasing Power: A measure of the strength of the heavy-atom signal relative to the noise. A value greater than 1.0 is generally considered useful. Figure of Merit (FOM): A measure of the reliability of the phase probability distribution, ranging from 0 (random phases) to 1 (perfectly determined phases). An initial FOM above 0.5 is often indicative of a solvable structure.
Experimental Protocols: A Guide to Heavy-Atom Derivatization
The introduction of heavy atoms into a protein crystal is most commonly achieved by soaking the crystal in a solution containing the heavy-atom compound. The following is a generalized protocol, with specific considerations for the use of mercury-based reagents.
General Protocol for Crystal Soaking with Heavy Atoms
-
Preparation of Soaking Solution:
-
Dissolve the heavy-atom compound (e.g., HgCl₂) in a buffer that is compatible with the crystal's stability. The buffer should be similar to the crystallization mother liquor to prevent crystal cracking.
-
The concentration of the heavy-atom compound typically ranges from 0.1 mM to 10 mM. It is advisable to screen a range of concentrations.
-
-
Crystal Transfer:
-
Carefully transfer a native protein crystal from its growth drop to a new drop containing the heavy-atom soaking solution. This can be done using a cryo-loop.
-
-
Soaking:
-
The soaking time can vary significantly, from minutes to several days. A "quick-soak" method, involving soaking for a very brief time (e.g., 10 minutes) in a near-saturated heavy-atom solution, has been shown to be effective in some cases.[6] For initial screening, a soaking time of 1-2 days is common.[7]
-
The temperature of soaking is typically the same as the crystallization temperature.[7]
-
-
Back-Soaking (Optional):
-
To remove non-specifically bound heavy atoms, the crystal can be briefly transferred to a drop of fresh mother liquor without the heavy atom.
-
-
Cryo-protection and Freezing:
-
Transfer the derivatized crystal to a cryo-protectant solution before flash-cooling in liquid nitrogen. The cryo-protectant is essential to prevent ice formation during freezing.
-
-
Data Collection and Analysis:
-
Collect diffraction data from the derivatized crystal.
-
Process the data and determine the heavy-atom substructure using methods like Patterson or direct methods.
-
Calculate initial phases and improve them through density modification.
-
Specific Considerations for Mercury Compounds
-
Toxicity: Mercury compounds are highly toxic.[4] Always handle them with extreme caution in a well-ventilated fume hood and wear appropriate personal protective equipment, including resistant gloves.[8]
-
Binding Sites: Mercury ions (Hg²⁺) have a high affinity for sulfhydryl groups of cysteine residues. Proteins with surface-accessible cysteines are good candidates for derivatization with mercury compounds.
-
pH: The optimal pH for heavy-atom soaking is generally between 6 and 8.[7] Below pH 6, potential binding groups like carboxylates on aspartic and glutamic acids may be protonated, hindering metal binding.
Visualizing the Phasing Workflow
The process of obtaining structural information from a heavy-atom derivative can be visualized as a multi-step workflow.
Alternative Phasing Strategies: A Comparative Look
While heavy-atom methods are powerful, several alternative techniques are now widely used in protein crystallography.
Multi-wavelength Anomalous Diffraction (MAD)
MAD is a powerful technique that exploits the anomalous scattering of certain atoms (like selenium) at different X-ray wavelengths.[9][10]
-
Advantages:
-
Disadvantages:
-
Requires access to a synchrotron source with a tunable beamline.
-
The protein must be expressible with selenomethionine, which is not always feasible.
-
Crystals can be susceptible to radiation damage.
-
Molecular Replacement (MR)
MR is currently the most common method for solving protein structures. It uses a previously determined, homologous structure as a search model to solve the phase problem.[12][13][14]
-
Advantages:
-
Computationally fast and does not require additional experiments beyond native data collection.
-
The ever-growing Protein Data Bank (PDB) increases the likelihood of finding a suitable search model.
-
-
Disadvantages:
-
Requires a known structure with sufficient sequence and structural similarity (typically >30% sequence identity).[12]
-
Can suffer from "model bias," where the resulting structure is overly similar to the search model.
-
The relationship between these phasing methods can be illustrated as follows:
Cross-Validation of Structural Data
Regardless of the phasing method used, the final structural model must be rigorously validated. Key metrics include:
-
R-factor (R_work): A measure of the agreement between the crystallographic model and the experimental diffraction data. Lower values indicate a better fit.[15]
-
R-free: Calculated from a small subset of reflections that are not used in the refinement process, providing a less biased measure of model quality.[15][16]
-
Ramachandran Plot: Assesses the stereochemical quality of the protein backbone, identifying residues with unlikely conformations.
-
Bond Lengths and Angles: Comparison of the model's geometry to ideal values.
Conclusion
The use of heavy-atom derivatives, including mercury compounds like this compound, remains a valuable technique for de novo protein structure determination, particularly when a homologous structure is not available for molecular replacement. While methods like MAD phasing have gained popularity due to the advantages of perfect isomorphism, the simplicity of the soaking procedure for heavy-atom derivatization ensures its continued relevance. The choice of phasing strategy will ultimately depend on the specific protein, the available resources, and the presence of a suitable search model. Rigorous validation of the final structure is paramount to ensure its accuracy and reliability for downstream applications in research and drug development.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. Exploiting subtle structural differences in heavy-atom derivatives for experimental phasing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploiting subtle structural differences in heavy-atom derivatives for experimental phasing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. harlanteklad.cn [harlanteklad.cn]
- 8. How to Prepare Heavy Atom Derivatives with Dimethyl Mercury and Tetraethyl Lead – UCLA-DOE Institute [doe-mbi.ucla.edu]
- 9. xtal.iqfr.csic.es [xtal.iqfr.csic.es]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. dasher.wustl.edu [dasher.wustl.edu]
- 12. Overview of molecular replacement in Phenix [phenix-online.org]
- 13. Molecular replacement - Wikipedia [en.wikipedia.org]
- 14. An introduction to molecular replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. R-factor (crystallography) - Wikipedia [en.wikipedia.org]
- 16. dictionary.iucr.org [dictionary.iucr.org]
Assessing Enzymatic Activity: A Comparative Guide to Hg-CTP and Other Modified Nucleotides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the enzymatic activity of 5-mercurocytidine-5'-triphosphate (Hg-CTP) against other commonly used modified nucleotides in in vitro transcription reactions. Understanding the efficiency and compatibility of various nucleotide analogs with RNA polymerases is crucial for applications ranging from RNA labeling and structural analysis to the development of nucleic acid-based therapeutics. This document summarizes available data, presents detailed experimental protocols for comparative analysis, and offers visualizations to clarify key processes.
Introduction to Modified Nucleotides in Transcription
The incorporation of modified nucleotides into RNA transcripts by RNA polymerases is a powerful tool in molecular biology. These modifications can introduce unique functionalities, enabling applications such as:
-
RNA Labeling and Detection: Attaching biotin, fluorophores, or other tags for visualization and purification.
-
Structural Analysis: Introducing heavy atoms for X-ray crystallography or cross-linking agents to study RNA-protein interactions.
-
Therapeutic Development: Enhancing the stability and efficacy of RNA-based drugs.
This compound, a CTP analog containing a mercury atom, has historically been used for the purification of newly synthesized RNA due to the high affinity of mercury for sulfhydryl groups. However, its performance relative to other modified nucleotides is a critical consideration for experimental design.
Comparative Analysis of Enzymatic Incorporation
While direct, side-by-side quantitative comparisons of the kinetic parameters for a wide range of modified CTPs are not extensively documented in a single study, the existing literature provides valuable qualitative and semi-quantitative insights.
Key Findings from the Literature:
-
This compound Substrate Competency: The 5-mercuriacetate form of CTP is a potent inhibitor of E. coli and T7 RNA polymerases. However, the addition of a mercaptan, such as 2-mercaptoethanol, converts it to a 5-mercaptocytidine derivative, which acts as an excellent substrate for these enzymes.
-
Thiolated Nucleotides: 5-Thio-derivatives of pyrimidine nucleotides are generally polymerized inefficiently by E. coli RNA polymerase.
-
Fluorescent Nucleotides: Some fluorescently labeled CTP analogs, such as tCTP, have been shown to be incorporated with an efficiency comparable to that of natural CTP by T7 RNA polymerase.
-
Methylated Nucleotides: The presence of modifications like N6-methyladenosine can lead to a decrease in the yield of full-length transcription products.
The following table summarizes the known performance of this compound in comparison to other modified CTP analogs. Researchers can use the provided experimental protocol to populate such a table with their own quantitative data.
| Modified Nucleotide | RNA Polymerase | Relative Incorporation Efficiency (Compared to CTP) | Key Considerations |
| 5-Mercapto-CTP (from this compound) | T7, E. coli | Reported as an "excellent substrate" | Requires in situ conversion from 5-mercuriacetate-CTP with a mercaptan. |
| 4-Thio-CTP | T7, SP6 | Generally lower than CTP | Can be used for cross-linking studies. |
| Biotin-11-CTP | T7, SP6 | Lower than CTP | Bulky biotin moiety can reduce incorporation efficiency. |
| Fluorescein-12-CTP | T7, SP6 | Lower than CTP | Useful for direct labeling of RNA transcripts. |
Experimental Protocols
To facilitate a direct and quantitative comparison of this compound with other modified nucleotides, the following detailed experimental protocols are provided.
Protocol 1: Synthesis of 5-Mercapto-CTP from CTP
This protocol is based on the direct mercuration of CTP.
Materials:
-
Cytidine-5'-triphosphate (CTP)
-
Mercuric acetate
-
0.1 M Sodium acetate buffer (pH 5.0)
-
2-Mercaptoethanol
-
Nuclease-free water
Procedure:
-
Dissolve CTP in 0.1 M sodium acetate buffer (pH 5.0) to a final concentration of 10 mM.
-
Add a 1.5-fold molar excess of mercuric acetate.
-
Incubate the reaction mixture at 50°C for 3 hours.
-
The resulting 5-mercuriacetate-CTP can be used directly in in vitro transcription reactions where it will be converted to the active 5-mercapto-CTP by the presence of a reducing agent like DTT in the transcription buffer.
Protocol 2: Comparative In Vitro Transcription Assay
This protocol allows for the assessment of the relative incorporation efficiency of different modified CTP analogs.
Materials:
-
Linearized DNA template with a T7 promoter (e.g., a PCR product)
-
T7 RNA Polymerase
-
10x Transcription Buffer (400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)
-
Ribonuclease (RNase) inhibitor
-
ATP, GTP, UTP solutions (10 mM each)
-
CTP and modified CTP analog solutions (e.g., this compound, Biotin-CTP, 4-thio-CTP) (10 mM each)
-
[α-³²P]UTP for radiolabeling
-
Nuclease-free water
-
Denaturing polyacrylamide gel (6-8%)
-
TBE buffer
-
Formamide loading dye
Procedure:
-
Set up a series of 20 µL in vitro transcription reactions on ice. For each modified nucleotide being tested, prepare a reaction mix as follows:
| Component | Volume | Final Concentration |
| 10x Transcription Buffer | 2 µL | 1x |
| ATP, GTP (10 mM each) | 2 µL | 1 mM each |
| UTP (1 mM) | 2 µL | 0.1 mM |
| [α-³²P]UTP (10 µCi/µL) | 1 µL | - |
| CTP or Modified CTP (10 mM) | 2 µL | 1 mM |
| Linear DNA Template (100 ng/µL) | 2 µL | 10 ng/µL |
| RNase Inhibitor (40 U/µL) | 0.5 µL | 1 U/µL |
| Nuclease-free water | to 19 µL | - |
| T7 RNA Polymerase (50 U/µL) | 1 µL | 2.5 U/µL |
-
Include a positive control reaction with unmodified CTP and a negative control reaction with no CTP.
-
Incubate the reactions at 37°C for 1 hour.
-
Stop the reactions by adding 20 µL of formamide loading dye.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load 10 µL of each sample onto a denaturing polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Expose the gel to a phosphor screen and visualize using a phosphorimager.
-
Quantify the band intensities corresponding to the full-length RNA transcript for each reaction.
-
Calculate the relative incorporation efficiency of each modified nucleotide compared to the unmodified CTP control.
Visualizing the Workflow and Concepts
To aid in understanding the experimental processes and the underlying molecular biology, the following diagrams have been generated using Graphviz.
Verifying Site-Specific Incorporation of Hg-CTP in RNA: A Comparative Guide
For researchers in molecular biology and drug development, the precise labeling of RNA is a critical step for a multitude of applications, from studying RNA structure and function to developing RNA-based therapeutics. The site-specific incorporation of modified nucleotides, such as mercury-labeled CTP (Hg-CTP), offers a powerful tool for these investigations. However, the verification of this specific incorporation is paramount to ensure the integrity of experimental results. This guide provides a comparative overview of methods to verify the site-specific incorporation of this compound in RNA, alongside alternative labeling technologies.
Performance Comparison of RNA Labeling Methods
The choice of an RNA labeling method depends on several factors, including the desired application, the required level of specificity, and the available detection methods. Here, we compare this compound with two popular alternatives: Biotin-CTP and Alkyne-CTP for click chemistry.
| Feature | This compound | Biotin-CTP | Alkyne-CTP (for Click Chemistry) |
| Incorporation Principle | Co-transcriptional incorporation of mercurated cytidine triphosphate by RNA polymerase. | Co-transcriptional incorporation of biotin-conjugated cytidine triphosphate by RNA polymerase. | Co-transcriptional incorporation of an alkyne-modified cytidine triphosphate, followed by a post-transcriptional "click" reaction with an azide-tagged molecule (e.g., a fluorophore). |
| Verification Methods | Gel Mobility Shift Assay, Mass Spectrometry, Northern Blotting. | Gel Mobility Shift Assay (with streptavidin), Northern Blotting, Dot Blot. | Gel-based analysis of click reaction efficiency, Mass Spectrometry. |
| Relative Incorporation Efficiency | Generally lower than canonical CTP. Efficiency can be sequence-dependent. | Generally well-incorporated by T7 RNA polymerase, but large biotin tags can sometimes reduce efficiency compared to smaller tags. | The small alkyne group is typically incorporated with high efficiency by T7 RNA polymerase. The subsequent click reaction is highly efficient, often approaching 100%.[1] |
| Detection Methods | Heavy atom detection (e.g., X-ray crystallography), radioactive decay (if radiolabeled mercury is used), or indirectly through binding partners. | Streptavidin-based detection using enzymatic (e.g., HRP) or fluorescent conjugates. | A wide variety of azide-modified tags can be "clicked" on, including fluorophores, biotin, or other functional molecules. |
| Advantages | Useful for crystallographic phasing due to the heavy mercury atom. | Well-established and versatile, with a wide range of commercially available detection reagents. | Highly specific and bioorthogonal reaction. The small size of the initial tag minimizes perturbation to the RNA structure and polymerase activity. Offers great flexibility in the choice of the final label.[2] |
| Disadvantages | Toxicity of mercury compounds. Potential for non-specific interactions. May alter RNA structure and function more significantly than smaller tags. | The bulky biotin tag can interfere with RNA structure and interactions with binding partners. | Requires a two-step process (incorporation and click reaction). |
Experimental Protocols
Accurate verification of site-specific incorporation is crucial. Below are detailed protocols for key experiments.
In Vitro Transcription with Modified CTP
This initial step is common to all three labeling methods.
Objective: To synthesize an RNA transcript with a site-specific incorporation of a modified CTP.
Materials:
-
Linearized DNA template containing the target sequence downstream of a T7 promoter.
-
T7 RNA Polymerase.
-
Ribonucleotides (ATP, GTP, UTP).
-
Modified CTP (this compound, Biotin-CTP, or Alkyne-CTP).
-
Canonical CTP.
-
Transcription buffer.
-
RNase inhibitor.
-
Nuclease-free water.
Procedure:
-
Assemble the transcription reaction on ice. The ratio of modified CTP to canonical CTP will need to be optimized to achieve single, site-specific incorporation. This is typically guided by the sequence context and the desired labeling stoichiometry.
-
Incubate the reaction at 37°C for 2-4 hours.
-
Treat the reaction with DNase I to remove the DNA template.
-
Purify the RNA transcript using a suitable method, such as phenol-chloroform extraction followed by ethanol precipitation, or a column-based purification kit.
-
Quantify the RNA concentration using a spectrophotometer.
Verification by Gel Mobility Shift Assay
A gel mobility shift assay can be used to detect the incorporation of a modified nucleotide if it alters the electrophoretic mobility of the RNA.
Objective: To determine if the incorporation of a modified CTP results in a detectable shift in the RNA's migration through a polyacrylamide gel.
Materials:
-
Purified RNA transcript (labeled and unlabeled control).
-
Polyacrylamide gel (denaturing or native, depending on the application).
-
Gel electrophoresis apparatus.
-
Loading buffer.
-
Staining solution (e.g., SYBR Gold or ethidium bromide).
-
For Biotin-CTP: Streptavidin.
Procedure:
-
Prepare a polyacrylamide gel of an appropriate percentage to resolve the RNA of interest.
-
Mix the RNA samples with loading buffer. For Biotin-CTP labeled RNA, a separate sample should be incubated with an excess of streptavidin prior to loading.
-
Load the samples onto the gel. Include a lane with the unlabeled RNA transcript as a control.
-
Run the gel until the desired separation is achieved.
-
Stain the gel to visualize the RNA bands.
-
Analysis: A successful incorporation of a bulky tag like biotin, especially when bound to streptavidin, will result in a significant retardation of the RNA's mobility (a "shift") compared to the unlabeled control. For this compound, the shift may be more subtle due to the smaller size of the mercury atom, but may still be detectable on high-resolution gels.
Verification by Northern Blotting
Northern blotting allows for the specific detection of the labeled RNA transcript.
Objective: To confirm the presence of the modified nucleotide in the RNA transcript of the correct size.
Materials:
-
Purified RNA transcript.
-
Agarose-formaldehyde gel.
-
Northern blot transfer apparatus.
-
Nylon membrane.
-
UV crosslinker.
-
Hybridization buffer.
-
Labeled probe complementary to the RNA transcript. For biotin-labeled RNA, a streptavidin-HRP conjugate can be used for detection.
-
Washing buffers.
-
Detection reagents (e.g., chemiluminescent substrate).
Procedure:
-
Separate the RNA samples on a denaturing agarose-formaldehyde gel.[3][4][5][6]
-
Transfer the RNA from the gel to a nylon membrane.[3][4][5][6]
-
Immobilize the RNA on the membrane using UV crosslinking.[6]
-
For this compound (indirect detection): Pre-hybridize the membrane and then hybridize with a labeled probe specific to the RNA transcript.
-
For Biotin-CTP (direct detection): Block the membrane and then incubate with a streptavidin-HRP conjugate.
-
Wash the membrane to remove unbound probe or conjugate.
-
Incubate the membrane with a suitable detection reagent (e.g., chemiluminescent substrate for HRP) and visualize the signal.
-
Analysis: A band of the expected size confirms the presence of the transcript. For biotin-labeled RNA, the signal directly confirms the presence of biotin. For this compound, the signal confirms the presence of the transcript, and the site-specificity is inferred from the experimental design.
Verification by Mass Spectrometry
Mass spectrometry provides the most definitive evidence for the site-specific incorporation and mass of the modification.
Objective: To precisely determine the mass of the RNA transcript and identify the location of the modified nucleotide.
Materials:
-
Purified RNA transcript.
-
Enzymes for RNA digestion (e.g., RNase T1, RNase A).
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF).
Procedure:
-
Intact Mass Analysis: Analyze the purified, intact RNA transcript by mass spectrometry. The observed mass should correspond to the theoretical mass of the RNA with the incorporated modified nucleotide.
-
Fragmentation Analysis: a. Digest the labeled RNA with a site-specific RNase (e.g., RNase T1, which cleaves after guanosine residues). b. Analyze the resulting fragments by mass spectrometry. c. Analysis: Identify the fragment containing the mass shift corresponding to the modified nucleotide. The sequence of this fragment can be determined by tandem mass spectrometry (MS/MS), confirming the precise location of the modification.[7][8] The fragmentation pattern will reveal the sequence of the RNA fragments, and the fragment containing the mercury atom will show a characteristic mass increase.[7][8]
Visualizations
Experimental Workflow for this compound Incorporation and Verification
Caption: Workflow for this compound labeling and verification.
Comparison of RNA Labeling Logic
Caption: Logical flow of different RNA labeling methods.
References
- 1. Analysis of RNA and its Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Northern blot - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gladstone.org [gladstone.org]
- 5. Northern blot - Wikipedia [en.wikipedia.org]
- 6. physiologie-pharmakologie.meduniwien.ac.at [physiologie-pharmakologie.meduniwien.ac.at]
- 7. Unraveling the RNA Modification Code with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass Spectrometry of Modified RNAs: Recent Developments (Minireview) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Hg-CTP: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of hazardous materials is paramount to ensuring a safe and compliant laboratory environment. Mercurated cytidine triphosphate (Hg-CTP), an organomercurial compound, requires specific procedures for its disposal to mitigate risks to personnel and the environment. This guide provides essential, step-by-step information for the safe management and disposal of this compound waste.
Immediate Safety and Handling
Organomercurial compounds are highly toxic and can be absorbed through the skin. Inhalation of mercury vapors also poses a significant health risk. Therefore, stringent safety measures must be in place when working with this compound.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves. When handling larger quantities or when there is a risk of aerosolization, a fume hood should be utilized.
Spill Management: In the event of a spill, immediately evacuate the area and prevent the spread of the contaminant. Small spills can be cleaned up using a mercury spill kit, which typically contains a mercury absorbent and amalgamating powder. For larger spills, contact your institution's Environmental Health and Safety (EHS) department. Never use a standard vacuum cleaner for mercury spills, as this will vaporize the mercury and increase the risk of inhalation.
Quantitative Data on Mercury Hazards
The following table summarizes key quantitative data related to mercury exposure and regulatory limits. These values underscore the importance of minimizing exposure and adhering to proper disposal protocols.
| Parameter | Value | Source/Regulation |
| OSHA Permissible Exposure Limit (PEL) | 0.1 mg/m³ (TWA) | OSHA |
| NIOSH Recommended Exposure Limit (REL) | 0.05 mg/m³ (TWA) | NIOSH |
| ACGIH Threshold Limit Value (TLV) | 0.025 mg/m³ (TWA) | ACGIH |
TWA: Time-Weighted Average over an 8-hour workday.
Step-by-Step Disposal Protocol for this compound Waste
The disposal of this compound waste must be handled in accordance with institutional and regulatory guidelines for hazardous waste.
1. Waste Segregation:
-
All materials contaminated with this compound, including aqueous solutions, pipette tips, gloves, and other consumables, must be segregated from general laboratory waste.
-
Use a dedicated, clearly labeled, and leak-proof waste container. The container should be made of a material compatible with mercury compounds, such as high-density polyethylene (HDPE).
2. Labeling:
-
The waste container must be labeled as "Hazardous Waste: Contains Mercury" and should include the full chemical name "Mercurated Cytidine Triphosphate."
-
The date of waste accumulation and the name of the principal investigator or laboratory should also be clearly visible.
3. Storage:
-
Store the sealed waste container in a designated and secure hazardous waste accumulation area within the laboratory.
-
This area should be well-ventilated and have secondary containment to prevent the spread of any potential leaks.
4. Disposal Request:
-
Once the waste container is full or has reached the designated accumulation time limit set by your institution, contact your EHS department or a certified hazardous waste disposal contractor to arrange for pickup and disposal.
-
Do not dispose of this compound waste down the drain or in the regular trash.
Experimental Protocol: Chemical Sequestration of Mercury from this compound Waste
For laboratories that generate significant quantities of this compound waste, chemical sequestration can be an effective pre-treatment step to convert the mercury into a more stable and less soluble form before disposal. One common method is the precipitation of mercury as mercuric sulfide.
Materials:
-
This compound waste solution
-
Sodium sulfide (Na₂S) solution (e.g., 1 M)
-
pH meter and pH adjustment solutions (e.g., dilute HCl or NaOH)
-
Fume hood
-
Appropriate PPE
Procedure:
-
Working in a fume hood, transfer the this compound waste solution to a suitable reaction vessel.
-
Adjust the pH of the solution to a neutral or slightly acidic range (pH 6-7) using dilute acid or base as needed.
-
Slowly add a stoichiometric excess of sodium sulfide solution to the waste while stirring. This will precipitate black mercuric sulfide (HgS).
-
Allow the precipitate to settle completely.
-
Separate the solid mercuric sulfide from the liquid supernatant by filtration or decantation.
-
The liquid supernatant should be tested for residual mercury content to ensure it meets the criteria for disposal as non-hazardous aqueous waste according to your institution's guidelines.
-
The precipitated mercuric sulfide should be collected, dried, and disposed of as solid hazardous mercury waste following the procedures outlined above.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific safety and waste management protocols for detailed guidance.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
